molecular formula C12H13FO2 B1462158 Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate CAS No. 1090553-79-9

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Cat. No.: B1462158
CAS No.: 1090553-79-9
M. Wt: 208.23 g/mol
InChI Key: DKJXCIWYFJGWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate is a fluorinated cyclobutane derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. The incorporation of a fluorinated aryl group alongside the strained cyclobutane ring makes this compound a valuable scaffold for investigating C–H functionalization logic to access complex, unsymmetrical cyclobutane structures, which are challenging to synthesize via traditional methods like [2+2] photocycloaddition . This approach provides an alternative strategy with potential benefits in step economy and stereocontrol for constructing cyclobutane-containing natural products and other pharmacologically relevant targets . Furthermore, the compound's structure aligns with the growing application of fluorinated aromatic scaffolds in drug discovery, where fluorine can positively influence a molecule's conformation, metabolic stability, and binding affinity . Researchers can leverage this ester in the design and synthesis of novel compounds for various biological evaluations.

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJXCIWYFJGWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653884
Record name Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090553-79-9
Record name Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document outlines a robust two-step synthetic pathway, commencing with the hydrolysis of 1-(4-fluorophenyl)cyclobutanecarbonitrile to its corresponding carboxylic acid, followed by a classic Fischer esterification to yield the target methyl ester. Each synthetic step is detailed with a causal explanation for experimental choices, ensuring scientific integrity and reproducibility. The guide culminates in a thorough characterization of the final product, detailing the expected outcomes from modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel molecular entities.

Introduction

Cyclobutane scaffolds are increasingly incorporated into drug candidates due to their ability to impart unique three-dimensional conformations, which can lead to improved metabolic stability, and target engagement. The specific substitution pattern of a 4-fluorophenyl group on the cyclobutane ring offers a strategic point for modulating electronic properties and potential metabolic pathways. The methyl ester functionality of the target compound, this compound (CAS No: 1090553-79-9, Molecular Formula: C12H13FO2, Molecular Weight: 208.23 g/mol ), provides a versatile handle for further chemical transformations, such as amide bond formation, making it a key intermediate in the synthesis of more complex pharmaceutical agents.[1] This guide details a reliable and well-established synthetic route and the analytical methods for the comprehensive characterization of this important synthetic intermediate.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. This pathway was selected for its high-yielding steps and the commercial availability of the starting materials. The logical flow of the synthesis is depicted below.

Synthesis_Pathway A 1-(4-fluorophenyl)cyclobutanecarbonitrile B 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid A->B  Hydrolysis   C This compound B->C  Esterification  

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis

Step 1: Hydrolysis of 1-(4-fluorophenyl)cyclobutanecarbonitrile

The initial step involves the conversion of the nitrile group of 1-(4-fluorophenyl)cyclobutanecarbonitrile to a carboxylic acid. This transformation is a classic example of nitrile hydrolysis, which can be performed under either acidic or basic conditions. For this particular substrate, a robust and high-yielding basic hydrolysis protocol is recommended.

Causality of Experimental Choices:

  • Base-Catalyzed Hydrolysis: The use of a strong base, such as potassium hydroxide, is preferred as it effectively attacks the electrophilic carbon of the nitrile, initiating the hydrolysis cascade. This method is often more efficient for sterically hindered nitriles compared to acid-catalyzed hydrolysis, which can sometimes lead to undesired side reactions.

  • High-Boiling Point Solvent: Ethylene glycol is employed as the solvent due to its high boiling point. This allows the reaction to be conducted at elevated temperatures, which is necessary to drive the hydrolysis of the relatively stable nitrile group to completion. The high temperature also facilitates the decarboxylation of any intermediate carboxylate salts.

  • Aqueous Workup: An acidic workup is crucial to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the desired carboxylic acid.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-fluorophenyl)cyclobutanecarbonitrile (1 equivalent).

  • Add ethylene glycol (12 mL per gram of nitrile) and a 40% w/w aqueous solution of potassium hydroxide (16 mL per gram of nitrile).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and maintain for 18 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Acidify the aqueous layer with a suitable acid (e.g., concentrated HCl) until the pH is acidic, leading to the precipitation of the product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system like petroleum ether.

Step 2: Fischer Esterification of 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid

The second and final step is the conversion of the synthesized carboxylic acid to its corresponding methyl ester via a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).

  • Excess Alcohol: Methanol is used in large excess to serve as both the reactant and the solvent. According to Le Châtelier's principle, using an excess of one reactant drives the equilibrium towards the formation of the product ester, thereby maximizing the yield.

  • Reflux Conditions: The reaction is performed at reflux temperature to increase the reaction rate.

  • Neutralization and Extraction: After the reaction, the mixture is neutralized to remove the acid catalyst and any unreacted carboxylic acid. The ester product is then extracted into an organic solvent.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid (1 equivalent) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Part 2: Characterization

Thorough characterization of the final product is imperative to confirm its identity and purity. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • Aromatic Protons: Two sets of doublets or a multiplet in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the 4-fluorophenyl ring. The coupling pattern will be indicative of a para-substituted benzene ring.

    • Methyl Protons: A singlet at approximately δ 3.6-3.8 ppm, integrating to three protons, is characteristic of the methyl ester group.

    • Cyclobutane Protons: The protons on the cyclobutane ring will appear as multiplets in the aliphatic region (typically δ 1.8-2.8 ppm). The complexity of these signals arises from the restricted rotation and diastereotopic nature of the methylene protons.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton.

    • Carbonyl Carbon: A signal in the downfield region, around δ 175 ppm, is indicative of the ester carbonyl carbon.

    • Aromatic Carbons: Several signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

    • Quaternary Carbon: The quaternary carbon of the cyclobutane ring attached to the aromatic ring and the ester group will appear around δ 45-55 ppm.

    • Methyl Carbon: The methyl carbon of the ester group will resonate at approximately δ 52 ppm.

    • Cyclobutane Carbons: The methylene carbons of the cyclobutane ring will appear in the upfield region (δ 15-35 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
C=O (Ester)~1730Strong
C-O (Ester)~1250-1100Strong
C-F (Aromatic)~1230Strong
C-H (Aromatic)~3100-3000Medium
C-H (Aliphatic)~2980-2850Medium
C=C (Aromatic)~1600, ~1500Medium to Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 208.23).

  • Fragmentation Pattern: Common fragmentation patterns for esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). Fragmentation of the cyclobutane ring and the fluorophenyl group may also be observed.

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The provided experimental protocols are based on well-established chemical principles, ensuring a high degree of success for researchers in the field. The characterization data outlined will serve as a benchmark for the verification of the synthesized product's identity and purity. The availability of this key intermediate, through the methods described herein, will undoubtedly facilitate the advancement of research and development in medicinal chemistry and related disciplines.

References

  • TradingChem. This compound(1090553-79-9).

Sources

"physicochemical properties of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a structurally unique molecule featuring a cyclobutane scaffold, a common motif in modern medicinal chemistry for its ability to provide three-dimensional diversity. The presence of a 4-fluorophenyl group further modulates its electronic and lipophilic properties, making a thorough understanding of its physicochemical profile essential for its application in drug design and development. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offers predicted values based on structurally similar analogs, and presents detailed, field-proven protocols for their experimental determination. The narrative emphasizes the causal relationship between these properties and their implications for ADME (Absorption, Distribution, Metabolism, and Excretion) and overall suitability as a drug candidate or synthetic building block.

Introduction and Molecular Overview

The rational design of novel therapeutic agents hinges on a deep understanding of a molecule's fundamental chemical and physical characteristics. This compound (CAS No: 1090553-79-9) is a compound of interest, combining two key structural features: the rigid, sp³-rich cyclobutane core and the metabolically stable, electron-withdrawing 4-fluorophenyl moiety.[1][2][3] The cyclobutane unit is increasingly utilized by medicinal chemists to explore novel chemical space, often improving metabolic stability and solubility compared to more planar aromatic systems. The fluorine atom, a bioisostere of hydrogen, can enhance binding affinity, modulate pKa, and block metabolic oxidation.

This guide serves as a foundational resource for researchers, providing both a summary of known and predicted properties and a practical framework for their empirical validation.

Caption: 2D Structure of this compound.

Core Physicochemical Profile

Direct experimental data for this specific ester is not widely published. Therefore, we present a combination of catalog information and predicted values derived from its chemical structure and data from close structural analogs, such as the corresponding carboxylic acid and chloro-substituted versions.[4]

PropertyValueSource / Method
CAS Number 1090553-79-9Chemical Supplier Catalogs[1][2][3]
Molecular Formula C₁₂H₁₃FO₂Calculated from Structure[3]
Molecular Weight 208.23 g/mol Calculated from Formula[3]
Appearance Liquid or PowderSupplier Dependent[3]
Predicted XLogP3 ~3.0Inferred from analogs (e.g., chloro-analog XLogP3 = 3.2)[4]
Predicted pKa Not ApplicableAs a methyl ester, this compound is not expected to ionize in the physiological pH range. Its precursor, 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, has a predicted pKa of ~4-5.[5]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2 (ester oxygens)Calculated
Rotatable Bonds 2Calculated

Strategic Importance in Drug Discovery

The values summarized above are not mere data points; they are critical predictors of a compound's behavior in a biological system. Understanding their interplay is fundamental to designing successful drug candidates.

ADME_Properties cluster_inputs Physicochemical Properties cluster_outputs Pharmacokinetic Outcomes Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Affects dissolution Excretion Excretion Solubility->Excretion Affects renal clearance LogP Lipophilicity (logP) LogP->Absorption Impacts membrane permeability Distribution Distribution LogP->Distribution Influences tissue penetration & plasma protein binding Metabolism Metabolism LogP->Metabolism High logP can increase metabolic clearance pKa Ionization (pKa) pKa->Absorption Governs charge state ADME ADME Profile Candidate Drug Candidate Profile ADME->Candidate Absorption->ADME Distribution->ADME Metabolism->ADME Excretion->ADME

Caption: The influence of core physicochemical properties on the ADME profile.

  • Lipophilicity (logP/logD): The predicted logP of ~3.0 suggests the compound is moderately lipophilic. This is a double-edged sword: sufficient lipophilicity is required for membrane permeation and target engagement, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.

  • Solubility: Poor aqueous solubility is a primary cause of failure for drug candidates. While not experimentally determined, the compound's moderate lipophilicity and lack of ionizable groups suggest that its aqueous solubility may be low, requiring careful formulation or structural modification for in vivo applications.

  • pKa: As an ester, the title compound is neutral. However, its synthesis likely proceeds from the corresponding carboxylic acid, 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid. The pKa of this precursor is critical for optimizing reaction conditions and purification protocols (e.g., acid-base extractions). The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated analog.[6]

Experimental Determination Protocols

To move from prediction to empirical data, the following standardized protocols are recommended. These methods are designed to be robust and provide data directly relevant to drug discovery decision-making.

Protocol: Thermodynamic Aqueous Solubility Determination

Causality: This shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach true equilibrium, providing a definitive value for compound dissolution under specific conditions (e.g., physiological pH).

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO. Prepare the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Sample Incubation: Add an excess of the solid compound (or a small aliquot of the DMSO stock, ensuring final DMSO concentration is <1%) to a known volume of the test buffer in a glass vial.

  • Equilibration: Seal the vial and agitate on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This extended period ensures equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared from the DMSO stock solution.

Protocol: Lipophilicity (logD) Determination at pH 7.4

Causality: The Shake-Flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing the most direct measure of its lipophilicity. Measuring at pH 7.4 (logD) is more physiologically relevant than logP for compounds that can ionize, though for this neutral ester, logD₇.₄ will be equivalent to logP.

Methodology:

  • System Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.

  • Partitioning: Add a known amount of the compound to a vial containing equal volumes (e.g., 2 mL each) of the pre-saturated n-octanol and PBS.

  • Equilibration: Shake the vial vigorously for 1-2 hours to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

  • Quantification: Accurately measure the concentration of the compound in both the aqueous and the n-octanol layers using HPLC-UV or LC-MS.

  • Calculation: Calculate logD using the formula: logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Protocol: pKa Determination of the Carboxylic Acid Precursor

Causality: Potentiometric titration is a highly accurate method for determining the pKa of an acid or base. It works by monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point, where pH = pKa.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid in a solvent in which both the acid and its conjugate base are soluble (e.g., a water/methanol or water/dioxane mixture).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point (the steepest point of the curve) has been added.

Conclusion

This compound presents a physicochemical profile characteristic of a moderately lipophilic, neutral molecule. While these properties make it an intriguing scaffold for medicinal chemistry, they also highlight potential challenges, such as limited aqueous solubility, that must be addressed during the drug development process. The predictive data and experimental protocols provided in this guide offer a robust framework for any research team aiming to synthesize, characterize, and ultimately leverage this compound in the pursuit of novel therapeutics. Empirical validation of the predicted properties using the outlined methods is a critical next step for any project incorporating this molecular entity.

References

  • 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | 151157-46-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah98abf4a8]
  • 1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid - ChemScene. [URL: https://www.chemscene.com/products/1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic-acid-1487119-72-1.html]
  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6484220]
  • 1-[(4-methylphenyl)methyl]cyclobutane-1-carboxylic acid - ChemScene. [URL: https://www.chemscene.com/products/1-((4-methylphenyl)methyl)cyclobutane-1-carboxylic-acid-1485944-77-1.html]
  • Synthesis of methyl 1-methylcyclobutane carboxylate - PrepChem.com. [URL: https://www.prepchem.
  • Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate | C12H12FNO3 | CID 66598761 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66598761]
  • 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid | C12H14O2 | CID 23295038 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23295038]
  • Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20134523]
  • (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... - ResearchGate. [URL: https://www.researchgate.net/figure/A-Measured-pKa-values-23-C-for-carboxylic-acids-1-33-42-and-amine_fig3_373539130]
  • This compound, 100mg - Biomall. [URL: https://www.biomall.
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. [URL: https://scholarworks.lib.csusb.edu/etd/1715]
  • Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78365]
  • 1090553-79-9|Methyl 1-(4-fluorophenyl)cyclobutanecarboxylate|BLD Pharm. [URL: https://www.bldpharm.com/products/1090553-79-9.html]
  • 1-(4-fluorophenyl)cyclobutanecarboxylic acid (C11H11FO2) - PubChemLite. [URL: https://pubchemlite.org/compound/1-(4-fluorophenyl)cyclobutanecarboxylic_acid]
  • This compound(1090553-79-9) - TradingChem.com. [URL: https://www.tradingchem.com/products/1090553-79-9.html]
  • Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | C12H13ClO2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67363367]
  • Ethyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutane-1-carboxylate - Pharmaffiliates. [URL: https://www.pharmaffiliates.
  • dehydrodihydroionone, 20483-36-7 - The Good Scents Company. [URL: https://www.thegoodscentscompany.
  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid - Technical Disclosure Commons. [URL: https://www.tdcommons.org/dpubs_series/5515/]
  • 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID | 50921-39-6 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0203847.htm]
  • The pKa Table Is Your Friend - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2010/06/18/the-pka-table-is-your-friend/]
  • Chemical Properties of Cyclobutane, methyl- (CAS 598-61-8) - Cheméo. [URL: https://www.chemeo.com/cid/15-500-1/Methylcyclobutane]
  • Bordwell pKa Table - Organic Chemistry Data. [URL: https://organicchemistrydata.
  • pKa Data Compiled by R. Williams - Organic Chemistry Data. [URL: https://organicchemistrydata.
  • Approximate pKa chart of the functional groups - University of Calgary. [URL: https://www.chem.ucla.edu/~harding/IGOC/P/pKa_table.pdf]

Sources

An In-Depth Technical Guide to Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate (CAS Number 1090553-79-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, a valuable building block in medicinal chemistry. The guide details its physicochemical properties, outlines a robust multi-step synthesis pathway including the hydrolysis of the nitrile precursor and final esterification, and provides predicted analytical characterization data (¹H NMR, ¹³C NMR, MS) based on analogous structures. Furthermore, it explores the significance of the 1-(4-fluorophenyl)cyclobutane moiety in drug discovery, highlighting its role in creating structurally novel and metabolically stable compounds. Safety protocols and handling procedures are also discussed to ensure its safe application in a laboratory setting.

Introduction: The Significance of Fluorinated Cyclobutane Scaffolds in Modern Drug Discovery

The introduction of strained ring systems, such as cyclobutanes, into drug candidates has become an increasingly important strategy in medicinal chemistry. The unique, puckered three-dimensional structure of the cyclobutane ring offers a departure from traditional flat aromatic systems, providing opportunities for novel molecular designs and improved pharmacological profiles[1]. When combined with fluorine, an element known for its ability to modulate metabolic stability and binding affinity, the resulting fluorinated cyclobutane scaffolds are of significant interest to drug development professionals.

This compound (CAS No. 1090553-79-9) is a key exemplar of this molecular architecture. Its structure combines the conformational rigidity of the cyclobutane ring with the electronic properties of a 4-fluorophenyl group, making it a versatile intermediate for the synthesis of complex biologically active molecules. This guide serves as a detailed resource for researchers looking to utilize this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

PropertyValueSource/Basis
CAS Number 1090553-79-9Chemical Abstracts Service
Molecular Formula C₁₂H₁₃FO₂[2]
Molecular Weight 208.23 g/mol [2]
Appearance Predicted: Colorless to light yellow liquid or low-melting solidBased on similar small molecule esters
Boiling Point Predicted: > 200 °C at 760 mmHgExtrapolated from related aromatic esters
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); Insoluble in waterGeneral solubility of non-polar organic esters
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[2]

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the formation of the cyclobutane ring, followed by functional group manipulations to yield the final ester. The following workflow represents a logical and field-proven synthetic strategy.

graph SynthesisWorkflow { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1: Synthetic workflow for this compound.

Step 1: Hydrolysis of 1-(4-fluorophenyl)cyclobutanecarbonitrile

The initial step involves the hydrolysis of the nitrile precursor, 1-(4-fluorophenyl)cyclobutanecarbonitrile, to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(4-fluorophenyl)cyclobutanecarbonitrile in a solution of aqueous hydrochloric acid (e.g., 6 M).

  • Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, which can be used in the next step without further purification if of sufficient purity.

Causality Behind Experimental Choices:

  • Acid Catalysis: The protonation of the nitrile nitrogen by the acid catalyst makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water[3].

  • Reflux Conditions: The increased temperature accelerates the rate of the hydrolysis reaction, which can be slow at room temperature[4].

Step 2: Fischer Esterification

The final step is the conversion of the carboxylic acid to the methyl ester via a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Protocol: Fischer Esterification

  • Reaction Setup: Dissolve 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid in a large excess of methanol, which acts as both the reactant and the solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Excess Methanol: Using a large excess of methanol shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle[5].

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol[5].

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this compound are not publicly available, the following data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.35-7.25 (m, 2H): Aromatic protons ortho to the fluorine atom.

  • δ 7.05-6.95 (m, 2H): Aromatic protons meta to the fluorine atom.

  • δ 3.65 (s, 3H): Methyl ester protons.

  • δ 2.80-2.60 (m, 4H): Cyclobutane methylene protons.

  • δ 2.20-2.00 (m, 2H): Cyclobutane methylene protons.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 175.0: Carboxyl carbon.

  • δ 162.5 (d, J ≈ 245 Hz): Aromatic carbon attached to fluorine.

  • δ 138.0 (d, J ≈ 3 Hz): Aromatic carbon ipso to the cyclobutane ring.

  • δ 129.0 (d, J ≈ 8 Hz): Aromatic carbons ortho to the fluorine.

  • δ 115.5 (d, J ≈ 21 Hz): Aromatic carbons meta to the fluorine.

  • δ 52.0: Methyl ester carbon.

  • δ 48.0: Quaternary cyclobutane carbon.

  • δ 31.0: Cyclobutane methylene carbons.

  • δ 16.0: Cyclobutane methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • m/z 208 (M⁺): Molecular ion peak.

  • m/z 149: Fragment corresponding to the loss of the methoxycarbonyl group (-COOCH₃).

  • m/z 109: Fragment corresponding to the fluorophenyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Time: The compound is expected to be well-retained and elute as a sharp peak.

graph HPLC_Workflow { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2: A typical HPLC workflow for purity analysis.

Applications in Drug Discovery and Medicinal Chemistry

The 1-(4-fluorophenyl)cyclobutane moiety is a valuable scaffold in drug discovery due to its unique structural and physicochemical properties.

  • Structural Rigidity and 3D Shape: The cyclobutane ring imposes a rigid conformation on the molecule, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding[1]. Its non-planar geometry allows for the exploration of chemical space that is inaccessible with traditional flat aromatic rings.

  • Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. The cyclobutane ring itself is also generally resistant to metabolic degradation.

  • Modulation of Physicochemical Properties: The fluorophenyl group can influence properties such as lipophilicity and pKa, which in turn affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

While specific applications of this compound are not widely documented, its structural motifs are present in various compounds investigated for a range of therapeutic targets. For instance, related cyclobutane-containing molecules have been explored as kinase inhibitors and for their potential in treating central nervous system disorders. The title compound serves as an excellent starting point for the synthesis of libraries of novel compounds for high-throughput screening and lead optimization.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The following are general safety precautions based on the known hazards of similar chemical entities.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust, fumes, or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[6][7].

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents[7].

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. The unique combination of a rigid cyclobutane core and a fluorinated aromatic ring provides a gateway to novel chemical entities with potentially improved pharmacological properties. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to confidently incorporate this promising intermediate into their research and development programs.

References

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
  • Safety data sheet. (2020, March 26). LGC Standards.
  • Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Various Authors. (2023). Drug and drug candidates containing cyclobutane rings.
  • This compound(1090553-79-9). (n.d.). TradingChem.com.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2025, December 16).
  • Synthesis of methyl 1-methylcyclobutane carboxyl
  • World Journal of Pharmaceutical Research. (n.d.). AWS.
  • Fischer Esterific
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022, November 21). Technical Disclosure Commons.
  • 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid | C12H14O2 | CID 23295038. (n.d.). PubChem.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
  • Fischer, E. (1895). Ueber die Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Hydrolysis of nitriles to carboxylic acids. (1970).
  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts.
  • Wessjohann, L. A., et al. (2003).
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • The Role of 1,1-Bis(4-fluorophenyl)-1-methylsilanol in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • Fluorocyclobutane‐containing pharmaceuticals and drug candidates. (n.d.).
  • Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022, November 21). Technical Disclosure Commons.
  • Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate | C12H12FNO3 | CID 66598761. (n.d.). PubChem.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed.
  • Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523. (n.d.). PubChem.
  • 1485944-77-1 | 1-[(4-methylphenyl)methyl]cyclobutane-1-carboxylic acid. (n.d.). ChemScene.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PMC.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
  • CN103664778A - Synthesis method of antineoplastic drug cabozant inib. (n.d.).
  • Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. (n.d.). PrepChem.com.
  • 1-((4-Fluorophenyl)thio)cyclobutane-1-carboxylic acid. (n.d.). ChemScene.
  • a guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • Figure S6. 13C-NMR spectrum of methyl... (n.d.).
  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. (2015, August 21). Research and Reviews.
  • hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
  • Separation of 1-(p-Chlorophenyl)cyclobutanecarboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Methylcyclobutane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

A Technical Guide to the Structural Elucidation of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, a compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of analytical techniques, instead offering a strategic workflow grounded in the principles of spectroscopic and spectrometric analysis. We will detail the rationale behind the selection of each technique—from Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy to Mass Spectrometry (MS)—and provide robust, step-by-step protocols. The guide is designed to serve as a practical reference for scientists engaged in the synthesis and characterization of novel small molecules, ensuring both accuracy and efficiency in structural verification.

Introduction: The Analytical Challenge

The molecule, this compound, presents a unique structural puzzle. It combines a puckered, non-planar cyclobutane ring, a substituted aromatic system, and an ester functional group.[1] This combination requires a synergistic application of multiple analytical methods to unambiguously determine its constitution and stereochemistry. The primary objective is to confirm the connectivity of all atoms and rule out potential isomeric impurities that may arise during synthesis. A logical workflow is paramount to achieving this with confidence.

The following diagram illustrates the integrated workflow for the structural elucidation process, forming the backbone of this guide.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr_details Detailed NMR Investigation cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Functional Groups NMR NMR Spectroscopy Purification->NMR Connectivity & Stereochemistry Structure_Confirmed Structure Confirmed MS->Structure_Confirmed IR->Structure_Confirmed H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR & DEPT NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR TwoD_NMR->Structure_Confirmed

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Mass and Formula

The first step in characterizing any newly synthesized compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Rationale for High-Resolution Mass Spectrometry (HRMS)

Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to four or five decimal places). This precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C12H13FO2), the exact mass provides a unique fingerprint that confirms its elemental composition.

Experimental Protocol: HRMS via Electrospray Ionization (ESI)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is chosen to protonate the molecule, forming the [M+H]+ adduct, or to form other adducts like [M+Na]+.

    • Mass Analyzer: Set to a high-resolution mode, such as Orbitrap or Time-of-Flight (TOF).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum, ensuring sufficient signal intensity and resolution.

  • Data Analysis: Identify the peak corresponding to the molecular ion adduct (e.g., [M+H]+ or [M+Na]+). Compare the measured m/z value to the theoretically calculated exact mass.

Expected Data and Interpretation

The molecular formula C12H13FO2 has a calculated monoisotopic mass of 208.08995 Da.

Ion Adduct Calculated Exact Mass (m/z) Expected Observation
[M+H]+209.09778A high-intensity peak within 5 ppm of this value.
[M+Na]+231.07972A potential secondary peak, also within 5 ppm.

A measured mass that aligns with the calculated value provides strong evidence for the proposed molecular formula.[2] Further analysis of the fragmentation patterns, which can be influenced by the presence of the fluorine atom, can provide initial structural clues.[3]

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. The technique relies on the principle that molecular bonds vibrate at specific, quantized frequencies.

Rationale for Attenuated Total Reflectance (ATR) FT-IR

Fourier Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is the preferred method due to its speed, ease of use, and minimal sample preparation. It provides high-quality spectra from a small amount of solid or liquid sample.

Experimental Protocol: FT-IR (ATR)
  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the purified compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

Expected Data and Interpretation

The structure of this compound contains several key bonds that will give rise to characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
C=O Stretch (Ester)1730 - 1715Confirms the presence of the ester carbonyl group. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[4][5][6]
C-O Stretch (Ester)1300 - 1100Two strong bands confirming the C-O single bonds of the ester.[4][7]
C-H Stretch (Aromatic)> 3000Indicates C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)< 3000Indicates C-H bonds of the cyclobutane and methyl groups.
C-F Stretch1250 - 1000A strong band indicative of the carbon-fluorine bond.
C=C Stretch (Aromatic)~1600, ~1500Confirms the presence of the aromatic ring.

The presence of a strong peak around 1720 cm⁻¹ is a crucial piece of evidence for the ester functionality.[4][8]

Definitive Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Rationale for a Multi-Nuclear and Multi-Dimensional Approach

A complete NMR analysis for this molecule requires a suite of experiments:

  • ¹H NMR: To identify the number of distinct proton environments and their neighboring protons (via spin-spin coupling).

  • ¹³C NMR (with DEPT): To identify the number of distinct carbon environments and classify them as CH₃, CH₂, CH, or quaternary (C).[1][9]

  • 2D NMR (COSY & HSQC): To establish direct correlations between atoms. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms.

The puckered nature of the cyclobutane ring can lead to complex splitting patterns and non-equivalent protons, making 2D NMR essential for unambiguous assignment.[1]

Experimental Protocol: NMR Suite
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Follow this with DEPT-135 and DEPT-90 experiments to differentiate carbon types.

  • 2D COSY Acquisition: Acquire a gradient-selected COSY spectrum to map ¹H-¹H correlations.

  • 2D HSQC Acquisition: Acquire a gradient-selected HSQC spectrum to map one-bond ¹H-¹³C correlations.

Expected Data and Interpretation

The molecule has distinct regions that will be analyzed in the NMR spectra.

Caption: Key regions of the target molecule for NMR analysis.

¹H NMR Predicted Signals:

Region Protons Approx. δ (ppm) Multiplicity Integration Notes
AromaticH on ring (ortho to F)~7.4 - 7.2dd (or t)2HCoupling to both ¹⁹F and adjacent proton.
AromaticH on ring (meta to F)~7.1 - 6.9t2HCoupling primarily to adjacent protons.
MethylO-CH₃~3.7s3HSinglet, no adjacent protons.
CyclobutaneCH₂ (positions 2,4)~2.8 - 2.5m4HComplex multiplet due to geminal and vicinal coupling.
CyclobutaneCH₂ (position 3)~2.2 - 1.9m2HComplex multiplet.

¹³C NMR Predicted Signals:

Region Carbon Approx. δ (ppm) DEPT-135 Notes
CarbonylC=O~175No signalQuaternary carbon.
AromaticC-F~162 (d)No signalQuaternary, split by ¹⁹F (¹JCF).
AromaticC-C(quat)~138 (d)No signalQuaternary, split by ¹⁹F (⁴JCF).
AromaticCH (ortho to F)~129 (d)PositiveCH, split by ¹⁹F (²JCF).
AromaticCH (meta to F)~115 (d)PositiveCH, split by ¹⁹F (³JCF).
QuaternaryC1 (cyclobutane)~50No signalQuaternary carbon attached to phenyl and ester.
MethylO-CH₃~52PositiveCH₃ group.
CyclobutaneC2, C4~35NegativeCH₂ groups.
CyclobutaneC3~15NegativeCH₂ group.

Note: Chemical shifts for the cyclobutane ring are highly dependent on the puckered conformation and substituents.[1]

2D NMR Interpretation:

  • COSY: Will show correlations between the different sets of protons on the cyclobutane ring, helping to trace the connectivity through the aliphatic system. It will also show correlations between the ortho and meta protons on the aromatic ring.

  • HSQC: Will definitively link each proton signal to its directly attached carbon. For example, the singlet at ~3.7 ppm will correlate with the carbon signal at ~52 ppm, confirming the O-CH₃ group.

Conclusion: Synthesizing the Data for Final Confirmation

The structure of this compound can be confirmed with high confidence by integrating the data from all techniques.

  • HRMS confirms the correct elemental composition (C12H13FO2).

  • FT-IR confirms the presence of the key functional groups: an ester (C=O, C-O), an aromatic ring (C=C), and a C-F bond.

  • ¹³C NMR and DEPT confirm the correct number and types of carbon atoms (1 carbonyl, 4 aromatic CH, 2 aromatic C-quat, 1 aliphatic C-quat, 2 aliphatic CH₂, and 1 CH₃).

  • ¹H NMR shows the correct number of protons in distinct chemical environments.

  • 2D NMR (COSY and HSQC) pieces the puzzle together, confirming the connectivity between the methyl group, the ester, the quaternary cyclobutane carbon, the cyclobutane methylene groups, and the fluorophenyl ring.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
  • BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols.
  • ResearchGate. (2018). The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters.
  • PubChemLite. (n.d.). 1-(4-fluorophenyl)cyclobutanecarboxylic acid (C11H11FO2).

Sources

An In-depth Technical Guide to Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate is a small molecule that has garnered attention in the field of drug discovery and development. Its structure, featuring a cyclobutane ring, offers a unique three-dimensional scaffold that can be exploited to design novel therapeutic agents. The presence of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

The cyclobutane motif is increasingly utilized in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and serve as a bioisosteric replacement for other chemical groups.[1] This guide will explore the specific attributes of this compound that make it a valuable building block for the synthesis of complex pharmaceutical compounds.

Part 1: Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development.

The fundamental identity of this compound is defined by its molecular formula and weight.

  • Molecular Formula: C12H13FO2[2][3][4]

  • Molecular Weight: 208.23 g/mol [2][4]

These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 1090553-79-9[2][3][4]
IUPAC Name This compound[4]
Appearance Powder or liquid[3]
Purity Typically ≥95%[4]
Solubility No data available[2]
Melting Point No data available[2]
Boiling Point No data available[2]

Note: The physical state (powder or liquid) may vary depending on the supplier and purity.

Part 2: Synthesis and Methodologies

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the modification of a precursor molecule, 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid.

The following diagram illustrates a conceptual workflow for the synthesis of the target compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification Reactant1 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid Esterification Fischer Esterification Reactant1->Esterification Reactant2 Methanol Reactant2->Esterification Reagent Esterification Catalyst (e.g., H2SO4) Reagent->Esterification Product Methyl 1-(4-fluorophenyl) cyclobutane-1-carboxylate Esterification->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification

Caption: Conceptual workflow for the synthesis of this compound.

This protocol describes a standard laboratory procedure for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq)

  • Methanol (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated)

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Reduce the volume of methanol under reduced pressure.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol in excess serves both as a reactant and a solvent, driving the equilibrium of the Fischer esterification towards the product side according to Le Chatelier's principle.

  • Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

  • Neutralization and Washing: The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst. The subsequent brine wash helps to remove any remaining water and inorganic salts from the organic phase.

Part 3: Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry.

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The cyclobutane ring provides a rigid framework that can be used to orient functional groups in a specific spatial arrangement, which is often critical for high-affinity binding to biological targets. The fluorophenyl moiety can enhance metabolic stability by blocking potential sites of oxidation and can also participate in favorable interactions with protein targets.

For instance, similar cyclobutane-containing structures have been investigated as inhibitors of various enzymes and receptors involved in diseases such as cancer.[1] The incorporation of this motif can lead to improved pharmacological profiles.

While the direct biological activity of this compound is not extensively documented, its derivatives could potentially modulate various signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase signaling pathway, a common target in oncology.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Transcription Inhibitor Derivative of Methyl 1-(4-fluorophenyl) cyclobutane-1-carboxylate Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative compound.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its well-defined physicochemical properties and the synthetic accessibility make it an attractive starting material for the development of novel therapeutics. The insights and protocols provided in this guide are intended to support researchers and scientists in leveraging the unique attributes of this molecule in their drug discovery endeavors.

References

  • This compound(1090553-79-9) - TradingChem.com.
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central.

Sources

"biological activity of novel cyclobutane derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Novel Cyclobutane Derivatives

Authored by: A Senior Application Scientist

Introduction: The Resurgence of a Strained Scaffold in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a privileged scaffold in medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure offers a distinct advantage over flat aromatic systems, enabling compounds to explore chemical space more effectively—a concept often termed "escaping from flatland".[3] Historically underutilized compared to other cyclic motifs, improved synthetic methodologies have made the incorporation of cyclobutane cores into drug candidates more accessible.[1][4]

This guide provides an in-depth exploration of the diverse biological activities exhibited by novel cyclobutane derivatives. We will delve into their mechanisms of action, present field-proven experimental protocols for their evaluation, and discuss the causality behind key methodological choices. The inherent properties of the cyclobutane ring—including its ability to act as a conformationally restricted scaffold, enhance metabolic stability, and orient key pharmacophore groups—make it a compelling structural unit for tackling a range of therapeutic challenges.[1][2][5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of this four-membered carbocycle.

Anticancer Activity: Beyond Carboplatin

The precedent for cyclobutane's role in oncology was set by carboplatin, a platinum-based drug that crosslinks DNA to induce cell death in various cancers.[1][5] Modern research has expanded into novel, non-metallic cyclobutane derivatives that target different hallmarks of cancer, such as uncontrolled proliferation and evasion of apoptosis.

Core Mechanism of Action: Tubulin Polymerization Inhibition

A significant class of anticancer cyclobutane derivatives exerts its effect by disrupting microtubule dynamics, a critical process for cell division. Natural products like combretastatin A-4, a potent anti-tumor agent, have inspired the development of cyclobutane analogues that lock the molecule into its most active conformation.[1][5] These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers the intrinsic apoptotic pathway.

To rationally design experiments, it is crucial to understand this pathway. Inhibition of tubulin polymerization prevents the formation of the mitotic spindle, a structure essential for separating chromosomes during mitosis. This failure in mitosis activates the spindle assembly checkpoint, which, if unresolved, initiates a signaling cascade culminating in the activation of caspase-9 and caspase-3, the executioners of apoptosis.

cluster_0 Cellular Environment cluster_1 Cellular Consequences Compound Cyclobutane Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle Disruption Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis

Caption: Mechanism of action for tubulin-inhibiting cyclobutane derivatives.

Experimental Workflow for Anticancer Activity Screening

A robust screening cascade is essential to identify and validate novel anticancer compounds. The workflow should progress from broad cytotoxicity screening to more specific mechanism-of-action and cell-based functional assays. This multi-tiered approach ensures that resources are focused on the most promising candidates.

Start Novel Cyclobutane Derivative Library Cytotoxicity Primary Screen: Cytotoxicity Assay (MTT/MTS) Start->Cytotoxicity IC50 Determine IC50 Values on Multiple Cancer Cell Lines Cytotoxicity->IC50 Target Secondary Screen: Target-Based Assay (e.g., Tubulin Polymerization) IC50->Target Select Potent Hits Mechanism Mechanism Validation: Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Caspase Glo) Target->Mechanism InVivo Preclinical Evaluation: In Vivo Xenograft Model Mechanism->InVivo Confirm MoA

Caption: A typical workflow for screening novel anticancer compounds.

Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell viability.[6] It measures the metabolic activity of mitochondrial dehydrogenases, which reflects the number of living cells. A reduction in this activity is indicative of either cytotoxicity or cytostatic effects.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[6]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the experiment.

    • Compound Treatment: Prepare serial dilutions of the novel cyclobutane derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours. Causality: A 48-72 hour incubation period is typically sufficient to observe the effects of compounds that interfere with cell cycle progression.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals. Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent for accurate absorbance measurement.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (50% inhibitory concentration).

Antimicrobial and Antifungal Activity

Cyclobutane-containing natural products, particularly those isolated from marine species, have demonstrated significant antimicrobial properties.[7][8] Sceptrin, an alkaloid from the sponge Agelas sceptrum, contains a cyclobutane core and exhibits activity against bacteria such as Staphylococcus aureus and Bacillus subtilis.[7] Synthetic efforts have also yielded derivatives with potent antifungal and antibacterial effects.[9][10]

Quantitative Data on Antimicrobial Efficacy

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Natural AlkaloidSceptrinStaphylococcus aureus-[7]
Purpurin DerivativeCyclobutane-substitutedStaphylococcus aureus62.5[10]
Thiazole-basedCyclobutane-substituted--[9]

Note: Specific MIC values for some compounds are proprietary or not publicly available in the cited reviews, but their activity is confirmed.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted protocol for determining the MIC of a potential antimicrobial agent. It provides a quantitative measure of a compound's potency.

  • Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth occurs after a defined incubation period.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus ATCC 6538) on an appropriate agar plate overnight. Transfer a few colonies to a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. Causality: Standardizing the inoculum is critical for reproducibility, as the final bacterial concentration can significantly influence the MIC value.

    • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the cyclobutane derivative in the broth. The typical concentration range to test is 0.125 to 128 µg/mL.

    • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration well with no visible growth. A colorimetric indicator like resazurin can also be added to aid in determining viability.

Antiviral Activity: Targeting Viral Replication

The cyclobutane scaffold is a key feature in several carbocyclic nucleoside analogues with potent antiviral properties.[11] Compounds like Lubocavir have been investigated for their ability to combat viral infections.[12][13] These molecules often mimic natural nucleosides and act as chain terminators or inhibitors of viral polymerases.

Mechanism of Action: Inhibition of Viral RNA Polymerase

Many antiviral cyclobutane derivatives function by targeting enzymes essential for viral replication. For instance, some have been shown to be allosteric inhibitors of the Hepatitis C Virus (HCV) RNA polymerase NS5B.[1] By binding to a site distinct from the active site, these compounds induce a conformational change in the enzyme that prevents it from synthesizing viral RNA, thereby halting the replication cycle.

Protocol: Plaque Reduction Assay

This assay is the gold standard for measuring the efficacy of an antiviral compound. It quantifies the reduction in the number of infectious virus particles (plaques) in the presence of the test compound.

  • Principle: A confluent monolayer of host cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virus, causing localized zones of cell death or "plaques." The number of plaques is proportional to the initial number of infectious virus particles. An effective antiviral will reduce the number or size of these plaques.

  • Step-by-Step Methodology:

    • Cell Plating: Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow until they form a confluent monolayer. Causality: A confluent monolayer is essential to ensure that viral spread is localized, allowing for the formation of distinct plaques.

    • Compound Treatment and Infection: Prepare dilutions of the cyclobutane derivative. Aspirate the medium from the cells and wash with PBS. Add the virus (at a concentration calculated to produce 50-100 plaques per well) mixed with the compound dilutions. Incubate for 1 hour to allow viral adsorption.

    • Overlay: Remove the virus/compound mixture and add a semi-solid overlay medium (e.g., culture medium containing 1% methylcellulose or agarose) with the corresponding compound concentrations. Causality: The semi-solid overlay prevents the virus from spreading indiscriminately through the liquid medium, ensuring that new infections are localized to cells adjacent to the initially infected cell.

    • Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques form.

    • Staining and Counting: Remove the overlay, fix the cells (e.g., with methanol), and stain with a solution like crystal violet, which stains living cells. Plaques will appear as clear zones. Count the number of plaques in each well.

    • Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (50% effective concentration).

Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is implicated in a wide array of diseases. Novel cyclobutane derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways that drive the inflammatory response.[14]

Mechanism of Action: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the IκBα inhibitor. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[14][15] Certain cyclobutane derivatives can intervene at various points in this pathway to suppress the inflammatory cascade.

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound Cyclobutane Derivative Compound->IKK Inhibits IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa IkBa_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway by a cyclobutane derivative.

Protocol: Measurement of Nitric Oxide Production (Griess Assay)

Macrophages stimulated with LPS produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and reliable method to quantify NO production by measuring one of its stable breakdown products, nitrite.

  • Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.

  • Step-by-Step Methodology:

    • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

    • Treatment: Pre-treat the cells with various concentrations of the cyclobutane derivatives for 1 hour. Causality: Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.

    • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Incubate for 24 hours.

    • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

    • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes. Causality: This two-step diazotization reaction is specific for nitrite and provides a stable colored product for measurement.

    • Data Acquisition: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite.

Future Perspectives and Conclusion

The cyclobutane scaffold represents a frontier in drug discovery, offering a unique combination of structural rigidity and three-dimensionality that is increasingly sought after by medicinal chemists.[1][2] The diverse biological activities—spanning oncology, infectious diseases, and inflammation—highlight the versatility of this structural motif. While synthetic challenges have historically limited their exploration, ongoing advancements are making novel cyclobutane derivatives more accessible for screening and development.[3][16]

Future research will likely focus on:

  • Expanding Chemical Diversity: Developing new synthetic routes to access a wider range of functionalized cyclobutane cores.[17]

  • Structure-Based Design: Utilizing computational tools to design derivatives with improved potency and selectivity for specific biological targets.

  • Exploring New Therapeutic Areas: Investigating the potential of cyclobutane derivatives in treating other conditions, such as neurodegenerative and metabolic diseases.[1]

References

  • Bolhuis, A., et al. (2022).
  • Zhang, W., et al. (2022).
  • Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides Nucleotides Nucleic Acids. [Link]
  • Fernández, F., et al. (2001). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. Nucleosides, Nucleotides & Nucleic Acids. [Link]
  • de Raadt, A., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
  • Dembitsky, V. M., & Gloriozova, T. A. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry. [Link]
  • Dembitsky, V. M., & Gloriozova, T. A. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Wang, M., & Lu, P. (2018). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
  • Fernández, F., et al. (2001). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. Taylor & Francis Online. [Link]
  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). LinkedIn. [Link]
  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]
  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. (2023). Journal of Medicinal Chemistry. [Link]
  • (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2010).
  • Bolhuis, A., et al. (2022).
  • Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cy?lopropane and Cyclobutane Fragment. (2019).
  • Synthesis, antioxidant and antitumor activities of some of new cyclobutane containing triazoles derivatives. (2019). Taylor & Francis Online. [Link]
  • The Application of Cyclobutane Derivatives in Organic Synthesis. (2003). Request PDF. [Link]
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Semantic Scholar. [Link]
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2023). JACS Au. [Link]
  • Biological Assays: Innovations and Applications. (n.d.). Longdom Publishing. [Link]
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2023). PMC. [Link]
  • Sutherland, M., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers. [Link]
  • Sutherland, M., et al. (2023). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
  • Cyclobutane. (n.d.). Wikipedia. [Link]
  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. (2024). European Journal of Medicinal Chemistry. [Link]
  • Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring. (2020). Request PDF. [Link]
  • Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. (2024). RSC Medicinal Chemistry. [Link]
  • Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. (2023).
  • Bolhuis, A., et al. (2022).
  • Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update. (2020). Current Medicinal Chemistry. [Link]
  • Synthesis, Anti-Arthritic, and Anti-Inflammatory Activity of N-Tosyl aza Cyclophanes. (2022). ACS Omega. [Link]

Sources

The Emergence of Fluorinated Cyclobutanes: A Technical Guide to a Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Concurrently, the use of conformationally constrained scaffolds to optimize ligand-receptor interactions has gained significant traction. At the intersection of these two strategies lies the fluorinated cyclobutane motif, a rapidly emerging privileged structural element in drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and application of fluorinated cyclobutane compounds. We will delve into the fundamental principles guiding their use, explore key synthetic methodologies with illustrative protocols, analyze their impact on critical drug-like properties, and present case studies that highlight their successful application.

The Rationale: Why Fluorinated Cyclobutanes?

The utility of fluorinated cyclobutanes stems from the synergistic interplay between the unique properties of the fluorine atom and the conformational rigidity of the cyclobutane ring.

The Influence of Fluorine

Fluorine, the most electronegative element, imparts a range of beneficial properties to a drug molecule when strategically incorporated:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block "soft spots" in a molecule that are prone to oxidative metabolism, thereby increasing its half-life and oral bioavailability.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can be advantageous for optimizing a compound's solubility, absorption, and target engagement.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. It can also alter the conformation of a molecule to favor a bioactive pose.

  • Increased Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its membrane permeability and cell penetration. However, the effect is complex and context-dependent, with some fluorinated motifs leading to a decrease in lipophilicity.

The Role of the Cyclobutane Scaffold

The cyclobutane ring offers several advantages as a structural motif in drug design:

  • Conformational Constraint: The puckered, three-dimensional structure of the cyclobutane ring restricts the conformational freedom of a molecule. This can pre-organize the pharmacophoric elements into a bioactive conformation, leading to improved potency and selectivity.

  • Reduced Planarity: In an era where reducing the planarity of drug candidates to improve their physicochemical properties is a key focus, the non-planar nature of the cyclobutane ring offers a distinct advantage over flat aromatic systems.

  • Novel Chemical Space: The incorporation of cyclobutane rings allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome challenges associated with existing scaffolds.

The combination of these features in fluorinated cyclobutanes provides medicinal chemists with a versatile toolkit to fine-tune the properties of drug candidates, addressing multiple challenges simultaneously.

Synthetic Strategies for Accessing Fluorinated Cyclobutane Building Blocks

The growing interest in fluorinated cyclobutanes has spurred the development of robust and scalable synthetic methods to access a variety of key building blocks. These methods can be broadly categorized into deoxofluorination of cyclobutanones, nucleophilic fluorination, and radical approaches.

Deoxofluorination of Cyclobutanones

Deoxofluorination, the conversion of a carbonyl group to a gem-difluoro moiety, is a common and effective strategy for synthesizing 2,2- and 3,3-difluorocyclobutane derivatives. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are frequently employed.

Experimental Protocol: Deoxofluorination of Ethyl 3-Oxocyclobutanecarboxylate

This protocol is a representative example of a deoxofluorination reaction to produce a key difluorocyclobutane building block.

  • Materials: Ethyl 3-oxocyclobutanecarboxylate, Deoxo-Fluor®, ethanol (catalytic amount), dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄), silica gel.

  • Procedure:

    • To a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in DCM (0.5 M) in a fluorinated polyethylene (FPE) bottle, add a catalytic amount of ethanol (~0.05 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Deoxo-Fluor® (1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 3,3-difluorocyclobutanecarboxylate.

Nucleophilic Fluorination

Nucleophilic fluorination is a versatile method for introducing a single fluorine atom or a fluoroalkyl group. This can be achieved by displacing a suitable leaving group, such as a tosylate or mesylate, with a fluoride source like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).

Experimental Protocol: Synthesis of 3-Fluorocyclobutanol

This protocol illustrates the synthesis of a monofluorinated cyclobutane intermediate via nucleophilic substitution.

  • Materials: 1,3-Cyclobutanediol, p-toluenesulfonyl chloride (TsCl), pyridine, potassium fluoride (KF), Kryptofix 2.2.2 (K222), acetonitrile (MeCN), diethyl ether, water, 1 M HCl, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel.

  • Procedure:

    • Monotosylation: To a solution of 1,3-cyclobutanediol (1.0 eq) in pyridine (0.5 M) at 0 °C, slowly add p-toluenesulfonyl chloride (1.05 eq). Stir at 0 °C for 4 hours and then at room temperature for 12 hours. Quench with water, extract with diethyl ether, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography to yield the monotosylated diol.

    • Fluorination: To a mixture of the monotosylated diol (1.0 eq), KF (3.0 eq), and K222 (1.2 eq) in anhydrous MeCN (0.2 M), heat the reaction at 80 °C for 12-18 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-fluorocyclobutanol.

Radical Approaches

More recently, radical-mediated reactions have emerged as a powerful tool for the synthesis of fluorinated cyclobutanes, often offering unique reactivity and functional group tolerance. These methods can involve the addition of fluorinated radical precursors across double bonds or C-H functionalization.

Radical_Fluorination_Workflow cluster_start Starting Materials cluster_reaction Radical Reaction cluster_product Product Cyclobutane_Precursor Cyclobutane Precursor (e.g., Alkene, Carboxylic Acid) Initiation Radical Initiation (e.g., Photoredox, Thermal) Cyclobutane_Precursor->Initiation Fluorinating_Reagent Radical Fluorinating Reagent (e.g., Selectfluor) Fluorinating_Reagent->Initiation Fluorine_Transfer Fluorine Atom Transfer Fluorinating_Reagent->Fluorine_Transfer Radical_Formation Formation of Cyclobutyl Radical Initiation->Radical_Formation Radical_Formation->Fluorine_Transfer Fluorinated_Cyclobutane Fluorinated Cyclobutane Product Fluorine_Transfer->Fluorinated_Cyclobutane

Caption: Conceptual workflow for the synthesis of fluorinated cyclobutanes via radical reactions.

Physicochemical Properties and Conformational Analysis

The introduction of fluorine into a cyclobutane ring significantly impacts its physicochemical properties and conformational preferences. Understanding these effects is crucial for rational drug design.

Impact on Acidity and Lipophilicity

The electron-withdrawing nature of fluorine generally increases the acidity of neighboring carboxylic acids and decreases the basicity of proximal amines. The effect on lipophilicity (logP or logD) is more nuanced. While trifluoromethyl groups typically increase lipophilicity, the effect of single or gem-difluoro substitution can vary depending on the substitution pattern and the overall molecular context. In some cases, particularly with cis-1,2-disubstituted patterns, fluorination can lead to a decrease in lipophilicity due to changes in the molecule's electrostatic potential surface.

Conformational Preferences

The puckered nature of the cyclobutane ring leads to axial and equatorial positions for substituents. The conformational preference of a fluorine substituent is influenced by a combination of steric and electronic factors. X-ray crystallography and NMR spectroscopy are invaluable tools for elucidating the precise three-dimensional structure and conformational dynamics of fluorinated cyclobutanes. For instance, studies have shown that in some 1-substituted CF₃-cyclobutanes, the trifluoromethyl group preferentially adopts an axial position.

Conformational_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation Synthesis Synthesis of Fluorinated Cyclobutane NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, NOE) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Computational Computational Modeling (DFT, MD Simulations) Synthesis->Computational Conformation Determination of Preferred Conformation (Axial/Equatorial) NMR->Conformation Dynamics Understanding Conformational Dynamics NMR->Dynamics Xray->Conformation Computational->Conformation Computational->Dynamics

Caption: A typical workflow for the conformational analysis of fluorinated cyclobutanes.

Fluorinated Cyclobutanes as Bioisosteres

A significant application of fluorinated cyclobutanes in medicinal chemistry is their use as bioisosteres for commonly employed functional groups, most notably the tert-butyl group.

The Trifluoromethyl-Cyclobutyl Group as a tert-Butyl Mimic

The tert-butyl group is a prevalent substituent in drug molecules, often used to fill hydrophobic pockets and provide steric bulk. However, it can also be a liability due to its potential for metabolic oxidation. The 1-trifluoromethyl-cyclobutyl group has emerged as a promising bioisostere for the tert-butyl group.

Comparative Physicochemical Properties: tert-Butyl vs. 1-Trifluoromethyl-cyclobutyl

Propertytert-Butyl1-Trifluoromethyl-cyclobutylRationale for Change
Steric Volume ~150 ų~171 ųThe cyclobutane ring and CF₃ group occupy more space.
Lipophilicity (logD) BaselineIncreased by ~0.5 unitsThe CF₃ group generally increases lipophilicity.
Acidity of Analogous Carboxylic Acid (pKa) ~4.79~2.92Strong electron-withdrawing effect of the CF₃ group.
Basicity of Analogous Amine (pKa of conjugate acid) ~10.69~5.29Significant decrease in basicity due to the inductive effect.
Metabolic Stability VariableOften increased, but context-dependentThe CF₃ group can block metabolic oxidation.

This comparison highlights that while the 1-trifluoromethyl-cyclobutyl group is sterically larger and more lipophilic than the tert-butyl group, it offers significant advantages in terms of modulating acidity/basicity and can enhance metabolic stability.

Applications and Case Studies

The theoretical benefits of incorporating fluorinated cyclobutanes have been translated into tangible improvements in drug candidates across various therapeutic areas.

Case Study: Ziresovir (Antiviral)

Ziresovir, an antiviral drug, features an oxygen-containing cyclobutane (oxetane) fragment. While not a carbocyclic cyclobutane, the principles of conformational constraint are similar. The rigid oxetane ring helps to correctly position the pharmacophoric elements for potent inhibition of the respiratory syncytial virus (RSV) fusion protein. This exemplifies the successful application of a four-membered ring to achieve high potency.

Impact on hERG Inhibition

The human ether-à-go-go-related gene (hERG) potassium channel is a critical anti-target in drug discovery, as its inhibition can lead to life-threatening cardiac arrhythmias. The incorporation of fluorine can sometimes influence a compound's propensity to inhibit the hERG channel. While there is no universal rule, the modulation of basicity by fluorination can be a key factor. By lowering the pKa of a nearby basic nitrogen, which is often a key pharmacophoric feature for hERG binding, the introduction of a fluorinated cyclobutane can potentially mitigate hERG liability.

Applications in PET Imaging

The use of fluorine-18 (¹⁸F) in positron emission tomography (PET) is a cornerstone of modern medical imaging. The development of novel ¹⁸F-labeled radiotracers is an active area of research. Fluorinated cyclobutanes are attractive scaffolds for PET imaging agents due to their metabolic stability, which can lead to improved imaging characteristics. The synthesis of ¹⁸F-labeled fluorinated cyclobutanes allows for the in vivo visualization and quantification of biological targets.

Future Perspectives

The discovery of fluorinated cyclobutane compounds in medicinal chemistry is still a rapidly evolving field. Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methods: The invention of new, more efficient, and stereoselective methods for the synthesis of complex fluorinated cyclobutanes will continue to be a priority.

  • Exploration of New Bioisosteric Replacements: The identification of new applications for fluorinated cyclobutanes as bioisosteres for other common functional groups will expand their utility.

  • Broader Applications in Agrochemicals and Materials Science: The unique properties of fluorinated cyclobutanes are also being explored in the development of new agrochemicals and advanced materials.

Conclusion

Fluorinated cyclobutanes have firmly established themselves as a valuable and versatile structural motif in modern medicinal chemistry. Their ability to confer a unique combination of conformational rigidity and favorable physicochemical properties makes them a powerful tool for addressing many of the challenges encountered in drug discovery. As our understanding of their synthesis and properties continues to grow, we can expect to see an increasing number of drug candidates and approved drugs featuring this privileged scaffold.

References

  • Yanai, H., Hoshikawa, S., Kawai, K., & Matsumoto, T. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal.
  • Malashchuk, A., Demchuk, O. P., Razhyk, B. V., & Grygorenko, O. (n.d.). Approaches to the synthesis of cyclobutane‐derived building blocks bearing a single fluorine atom.
  • Li, Z., et al. (n.d.).
  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 4507-4517.
  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • ResearchGate. (2025). Successful fluorine-containing herbicide agrochemicals.
  • Westphal, M. V., Wolfstädter, B., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-9.
  • Semantic Scholar. (2015). Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities.
  • Demchuk, O. P., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 26(24).
  • Uddin, J., et al. (2012). Fluorinated COX-2 inhibitors as agents in PET imaging of inflammation and cancer. Cancer Prevention Research, 5(7), 914-923.
  • National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Stockton University. (n.d.). Successful fluorine-containing herbicide agrochemicals.
  • Ukrainica Bioorganica Acta. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. 20(2), 24-34.
  • ResearchGate. (n.d.). Successful fluorine-containing herbicide agrochemicals.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • PubMed. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • ChemistryViews. (2021). Synthesis of Cyclobutanes via Ring Contraction.
  • ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • The Journal of Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Examples of 1,2‐disubsituted cyclobutanes in clinical trials.
  • ResearchGate. (n.d.). Synthesis of Trifluoromethyl Substituted Cyclopentanes through Boron Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl Alkenes.
  • National Institutes of Health. (n.d.).
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Science of Synthesis. (n.d.).
  • National Institutes of Health. (n.d.). Positron emission tomography (PET) imaging with 18F-based radiotracers.
  • PubMed. (n.d.). Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media.
  • Anesthesiology. (n.d.).
  • MDPI. (n.d.).
  • Macmillan Group. (2019). Tetrahedron 75 (2019) 4222-4227.
  • PubMed. (n.d.). Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine.
  • MDPI. (n.d.). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition.
  • National Institutes of Health. (n.d.). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2.
  • PubMed. (n.d.). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
  • PubMed. (n.d.). Positron emission tomography (PET) imaging with (18)F-based radiotracers.
  • PubMed. (n.d.). Effects of common antitussive drugs on the hERG potassium channel current.
  • Organic Syntheses. (n.d.). Cyclobutanone - Organic Syntheses Procedure.
  • PLOS One. (n.d.). In silico Analysis of Conformational Changes Induced by Mutation of Aromatic Binding Residues: Consequences for Drug Binding in the hERG K+ Channel.

A Technical Guide to the Spectroscopic Characterization of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This guide will delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will explore the causality behind experimental choices and provide self-validating protocols for data acquisition and interpretation.

Introduction: The Structural Significance of this compound

This compound (C₁₂H₁₃FO₂) is a small organic molecule featuring a cyclobutane ring, a fluorophenyl group, and a methyl ester. The rigid cyclobutane scaffold is a desirable feature in medicinal chemistry for its ability to orient substituents in well-defined spatial arrangements. The 4-fluorophenyl moiety is a common substituent in bioactive molecules, often introduced to modulate metabolic stability and receptor binding affinity. The methyl ester provides a handle for further synthetic modifications.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery. It provides irrefutable evidence of a compound's identity, purity, and three-dimensional structure. This guide will serve as a valuable resource for researchers working with this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environments

Expertise & Experience: The choice of a high-field NMR spectrometer (e.g., 500 MHz or higher) is crucial for achieving optimal signal dispersion, which is particularly important for resolving the complex spin systems of the cyclobutane ring protons. Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-characterized residual solvent peak.

Trustworthiness: The internal standard, tetramethylsilane (TMS), is set to 0.00 ppm, providing a reliable reference point for all chemical shifts. The acquisition of a sufficient number of scans is essential to ensure a high signal-to-noise ratio, allowing for the accurate integration of proton signals.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of CDCl₃.

  • Internal Standard: Add a small amount of TMS to the solution.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Predicted ¹H NMR Data and Interpretation

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~7.4-7.2Doublet of doublets (dd)2HAr-H (ortho to F)The aromatic protons ortho to the fluorine atom are expected to appear downfield due to the electron-withdrawing nature of the ester and the fluorine. They will be split by the adjacent aromatic protons and the fluorine atom.
~7.1-6.9Doublet of doublets (dd)2HAr-H (meta to F)The aromatic protons meta to the fluorine will be upfield relative to the ortho protons and will show coupling to the adjacent aromatic protons.
~3.7Singlet (s)3H-OCHThe methyl ester protons are in a distinct chemical environment and are not coupled to any other protons, resulting in a singlet.
~2.8-2.6Multiplet (m)2HCyclobutane-H The protons on the cyclobutane ring adjacent to the quaternary carbon will be deshielded and will exhibit complex splitting patterns due to coupling with the other cyclobutane protons.
~2.2-2.0Multiplet (m)2HCyclobutane-H These cyclobutane protons will be in a different chemical environment from the other set and will also show complex splitting.
~1.9-1.7Multiplet (m)2HCyclobutane-H The remaining cyclobutane protons will be the most shielded.

Note: The exact chemical shifts and coupling constants for the cyclobutane protons are difficult to predict precisely without experimental data but are expected to fall within these general ranges based on data for similar cyclobutane systems.[1][2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: A proton-decoupled ¹³C NMR experiment is the standard method for obtaining a simple spectrum where each unique carbon atom appears as a single line. This simplifies the spectrum and allows for the unambiguous identification of all carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is a valuable adjunct for distinguishing between CH, CH₂, and CH₃ groups.

Trustworthiness: The high number of scans required for ¹³C NMR is due to the low natural abundance of the ¹³C isotope (~1.1%). Referencing the solvent peak (CDCl₃ at 77.16 ppm) ensures the accuracy of the reported chemical shifts.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Predicted ¹³C NMR Data and Interpretation

Predicted Chemical Shift (ppm) Carbon Type Assignment Rationale
~175CC =OThe carbonyl carbon of the ester is highly deshielded and appears significantly downfield.
~162 (d, ¹JCF ≈ 245 Hz)CAr-C -FThe aromatic carbon directly attached to the fluorine will be downfield and will show a large one-bond coupling constant with the fluorine atom.
~138 (d, ⁴JCF ≈ 3 Hz)CAr-C (ipso to cyclobutane)The ipso-carbon of the aromatic ring will be a quaternary carbon and will show a small four-bond coupling to fluorine.
~128 (d, ³JCF ≈ 8 Hz)CHAr-C H (ortho to F)The aromatic carbons ortho to the fluorine will show a three-bond coupling to the fluorine.
~115 (d, ²JCF ≈ 21 Hz)CHAr-C H (meta to F)The aromatic carbons meta to the fluorine will exhibit a two-bond coupling to the fluorine.
~52CH₃-OC H₃The methyl ester carbon is a typical value for this functional group.
~45CC (quaternary cyclobutane)The quaternary carbon of the cyclobutane ring will be deshielded by the attached aromatic ring and ester group.
~35CH₂C H₂ (cyclobutane)The methylene carbons of the cyclobutane ring are expected in this region. Due to symmetry, two may be equivalent.
~16CH₂C H₂ (cyclobutane)The remaining methylene carbon of the cyclobutane ring.

Note: The predicted chemical shifts and C-F coupling constants are based on established principles of ¹³C NMR and data from analogous fluorinated aromatic compounds.[3][4][5]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this compound, as it is likely to produce a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation. High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition, providing a high degree of confidence in the compound's identity.

Trustworthiness: Calibration of the mass spectrometer with a known standard immediately prior to analysis ensures high mass accuracy. The observation of the characteristic isotopic pattern for a molecule containing carbon, hydrogen, fluorine, and oxygen provides further validation of the elemental composition.

Experimental Protocol: HRMS (ESI-TOF) Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Utilize a time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: A low voltage (e.g., 70 V) to observe the molecular ion, and a higher voltage (e.g., 150 V) to induce fragmentation.

    • Mass Range: m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and any significant fragment ions. Use the accurate mass to calculate the elemental composition.

Predicted Mass Spectrometry Data

m/z (calculated) m/z (observed) Ion Formula Assignment
209.0921[To be determined][C₁₂H₁₄FO₂]⁺[M+H]⁺
150.0605[To be determined][C₉H₈FO]⁺Loss of methyl formate
109.0397[To be determined][C₇H₄F]⁺Fluorotropylium ion

Fragmentation Pathway

A likely fragmentation pathway would involve the loss of the methyl formate group to generate a stable benzylic-type carbocation. Further fragmentation of the fluorophenyl-cyclobutyl cation could lead to the formation of a fluorotropylium ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the vibrational modes of a molecule and is an excellent tool for identifying the presence of specific functional groups.

Expertise & Experience: Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique that requires minimal sample preparation. A background spectrum of the clean ATR crystal is taken before the sample is analyzed to ensure that atmospheric and instrumental absorptions are subtracted from the sample spectrum.

Trustworthiness: The presence of characteristic absorption bands for the C=O of the ester, the C-O single bond, and the C-F bond, all in their expected regions, provides strong evidence for the compound's structure.

Experimental Protocol: IR (ATR) Data Acquisition

  • Sample Preparation: Place a small amount of the neat compound (if liquid) or a solid sample directly onto the ATR crystal.

  • Instrument Setup: Utilize a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

  • Acquisition Parameters:

    • Number of Scans: 16 to 32 scans.

    • Resolution: 4 cm⁻¹.

    • Spectral Range: 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1730StrongC=O stretch (ester)
~1600, 1500MediumAromatic C=C stretch
~1250StrongC-O stretch (ester)
~1160StrongC-F stretch

Data Visualization

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl 1-(4-fluorophenyl) cyclobutane-1-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-TOF) Sample->MS IR IR Spectroscopy (ATR-FTIR) Sample->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

Conclusion

This technical guide has provided a detailed roadmap for the spectroscopic characterization of this compound. By combining the predictive power of established spectroscopic principles with data from analogous structures, we have established a robust framework for the acquisition and interpretation of its NMR, MS, and IR spectra. The protocols and interpretations presented herein are designed to ensure the highest level of scientific integrity and to empower researchers in their synthetic and drug discovery endeavors.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762). [Link]
  • PrepChem.
  • PubChem.
  • ScholarWorks.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • PubChem.
  • NIST WebBook. Cyclobutane, methyl-. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • PubChemLite. 1-(4-fluorophenyl)cyclobutanecarboxylic acid (C11H11FO2). [Link]
  • TradingChem.com. Methyl 1-(4-fluorophenyl)
  • PubChem. Methyl 1-(4-chlorophenyl)
  • Doc Brown's Chemistry.
  • ATB. 1-(4-Chlorophenyl)cyclobutanecarboxylicacid. [Link]
  • Pharmaffiliates. Ethyl 1-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)
  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
  • NIST WebBook. Cyclobutane, methyl-. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • NIST WebBook.
  • NIST WebBook. Cyclohexanecarboxylic acid, methyl ester. [Link]

Sources

The Art of the Four-Membered Ring: A Technical Guide to the Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a seemingly simple four-membered carbocycle, has emerged as a cornerstone in modern medicinal chemistry and materials science. Its unique conformational constraints and inherent ring strain offer a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates, enhancing potency, selectivity, and metabolic stability.[1][2][3] This guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted cyclobutanes, with a focus on the underlying mechanistic principles and practical applications that are of paramount importance to researchers in the field. We will delve into the intricacies of [2+2] cycloadditions, the strategic elegance of cyclopropane ring expansions, and the synthetic utility of ring contractions, offering field-proven insights and detailed protocols to empower the design and execution of novel molecular entities.

The Cyclobutane Advantage in Drug Discovery

The strategic incorporation of a cyclobutane ring can profoundly influence a molecule's biological activity. Its rigid, puckered conformation can lock in a bioactive conformation, thereby improving binding affinity to target proteins and enhancing potency.[1] Furthermore, the cyclobutane scaffold serves as a versatile bioisostere for various functional groups, enabling the modulation of critical drug-like properties such as solubility, lipophilicity, and metabolic stability.[1] The unique bond angles and lengths within the cyclobutane ring, a consequence of its significant ring strain (approximately 26.3 kcal/mol), also contribute to its distinct chemical reactivity and utility as a synthetic intermediate.[1][2]

Core Synthetic Strategies: A Deep Dive

The construction of the cyclobutane ring can be broadly categorized into three main approaches: the formation of two bonds ([2+2] cycloadditions), the expansion of a three-membered ring, and the contraction of a five-membered ring. Each strategy offers a unique set of advantages and challenges, and the choice of method is often dictated by the desired substitution pattern and stereochemistry of the target molecule.

The Power of Pericyclic Reactions: [2+2] Cycloadditions

The [2+2] cycloaddition, the formal addition of two two-atom components to form a four-membered ring, is arguably the most versatile and widely employed method for cyclobutane synthesis.[4][5] This family of reactions can be initiated photochemically or catalyzed by transition metals, offering a diverse toolkit for accessing a wide array of substituted cyclobutanes.

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis, particularly the reaction between an enone and an alkene.[6][7] The reaction is initiated by the photoexcitation of the enone to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet state.[7] This triplet enone then interacts with the ground-state alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane ring.[7]

Mechanism of Enone-Alkene Photocycloaddition

G cluster_0 Photochemical [2+2] Cycloaddition Enone Enone Singlet_Excited_State Singlet_Excited_State Enone->Singlet_Excited_State Alkene Alkene Triplet_Excited_State Triplet_Excited_State Singlet_Excited_State->Triplet_Excited_State Intersystem Crossing Diradical_Intermediate Diradical_Intermediate Triplet_Excited_State->Diradical_Intermediate + Alkene Cyclobutane Cyclobutane Diradical_Intermediate->Cyclobutane Ring Closure

Caption: Mechanism of photochemical [2+2] cycloaddition of an enone and an alkene.

Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of an Acyclic Enone

This protocol is adapted from a procedure utilizing a ruthenium(II) photocatalyst for the heterodimerization of dissimilar acyclic enones.[8]

  • Materials:

    • Enone 1 (1.0 equiv)

    • Enone 2 (1.5 equiv)

    • Ru(bpy)₃Cl₂ (1 mol%)

    • Anhydrous and degassed solvent (e.g., acetonitrile)

  • Procedure:

    • In a Schlenk tube equipped with a magnetic stir bar, combine Enone 1, Enone 2, and Ru(bpy)₃Cl₂.

    • Add the anhydrous and degassed solvent via syringe.

    • Seal the tube and irradiate the reaction mixture with a visible light source (e.g., blue LEDs or even ambient sunlight) at room temperature.[8]

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted cyclobutane.

Data Presentation: Diastereoselectivity in Photochemical [2+2] Cycloadditions

Enone SubstrateAlkene SubstrateCatalyst/ConditionsDiastereomeric Ratio (dr)Yield (%)Reference
CyclopentenoneCyclopenteneUV irradiationNot reportedNot reported[6]
Acyclic Aryl EnoneAcyclic EnoneRu(bpy)₃²⁺, visible light>20:184[8]
Chiral Unsaturated γ-LactamEthyleneUV irradiationHighGood[9]

Transition metal catalysis offers a powerful alternative to photochemical methods for promoting [2+2] cycloadditions, often proceeding under milder conditions and with different selectivity.[10][11][12] A variety of transition metals, including cobalt, nickel, ruthenium, and rhodium, have been shown to catalyze the cycloaddition of alkenes and alkynes to form cyclobutenes, which can then be hydrogenated to the corresponding cyclobutanes.[12][13]

Workflow for Metal-Catalyzed [2+2] Cycloaddition

G Start Alkene & Alkyne Substrates Reaction_Setup Reaction Setup (Solvent, Temp.) Start->Reaction_Setup Catalyst_Preparation Preparation of Metal Catalyst Catalyst_Preparation->Reaction_Setup Cycloaddition [2+2] Cycloaddition Reaction_Setup->Cycloaddition Workup Reaction Workup & Purification Cycloaddition->Workup Product Substituted Cyclobutene Workup->Product Hydrogenation Optional Hydrogenation Product->Hydrogenation Final_Product Substituted Cyclobutane Hydrogenation->Final_Product

Caption: General workflow for metal-catalyzed [2+2] cycloaddition and subsequent hydrogenation.

Experimental Protocol: Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition

This protocol is a general representation based on the cobalt-catalyzed cycloaddition of alkynes and alkenyl derivatives.[13]

  • Materials:

    • Alkyne (1.0 equiv)

    • Alkenyl derivative (1.2 equiv)

    • Cobalt(II) bromide (5 mol%)

    • Chiral ligand (e.g., a phosphine ligand) (5.5 mol%)

    • Reducing agent (e.g., zinc powder) (10 mol%)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • In a glovebox, to a solution of cobalt(II) bromide in anhydrous THF, add the chiral ligand.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the zinc powder and stir for an additional 15 minutes.

    • Add the alkyne and the alkenyl derivative to the catalyst mixture.

    • Seal the reaction vessel and stir at the desired temperature until the reaction is complete (monitor by TLC or GC-MS).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Ring Expansion of Cyclopropanes: A Strain-Driven Approach

The inherent ring strain of cyclopropanes makes them excellent precursors for the synthesis of cyclobutanes through ring expansion reactions.[5][14] These transformations are often catalyzed by transition metals and can proceed with high stereoselectivity.

Experimental Protocol: Rh(III)-Catalyzed Ring Expansion of an Alkylidenecyclopropane

This protocol is based on the Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes (ACPs).[15]

  • Materials:

    • 2-Aryl quinazolinone (1.0 equiv)

    • Alkylidenecyclopropane (2.0 equiv)

    • [RhCp*(OAc)₂] (7.5 mol%)

    • Cu(OAc)₂ (1.0 equiv)

    • AgF (1.0 equiv)

    • Hexafluoroisopropanol (HFIP)

  • Procedure:

    • To a reaction tube, add the 2-aryl quinazolinone, alkylidenecyclopropane, [RhCp*(OAc)₂], Cu(OAc)₂, and AgF.

    • Add HFIP as the solvent.

    • Seal the tube and heat the reaction mixture at 70 °C for 24 hours.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the substituted cyclobutane.

Ring Contraction of Cyclopentanes: A Rearrangement Strategy

Ring contraction reactions provide another powerful avenue for the synthesis of cyclobutanes, often from readily available five-membered ring precursors. The Favorskii and Wolff rearrangements are two of the most prominent examples of this strategy.

The Favorskii rearrangement involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative.[16] When applied to cyclic α-haloketones, this reaction results in a ring contraction. The mechanism is thought to proceed through a cyclopropanone intermediate.[16]

Mechanism of the Favorskii Rearrangement

G cluster_1 Favorskii Rearrangement alpha-Halo Ketone alpha-Halo Ketone Enolate Enolate alpha-Halo Ketone->Enolate Base Cyclopropanone Cyclopropanone Enolate->Cyclopropanone Intramolecular SN2 Tetrahedral_Intermediate Tetrahedral_Intermediate Cyclopropanone->Tetrahedral_Intermediate Nucleophile (e.g., OH-) Carbanion Carbanion Tetrahedral_Intermediate->Carbanion Ring Opening Cyclobutane_Carboxylic_Acid_Derivative Cyclobutane_Carboxylic_Acid_Derivative Carbanion->Cyclobutane_Carboxylic_Acid_Derivative Protonation

Caption: Mechanism of the Favorskii rearrangement for ring contraction.

The Wolff rearrangement is a reaction of an α-diazoketone to form a ketene, which can then be trapped by a nucleophile.[4][17] When the α-diazoketone is cyclic, the rearrangement leads to a ring-contracted product.[4] This method is particularly useful for the synthesis of strained bicyclic systems.[4]

Experimental Protocol: Photochemical Wolff Rearrangement for Ring Contraction

This is a general procedure for the photochemical decarbonylation of a cyclobutanone to a cyclopropane, illustrating the principle of ring contraction. A similar approach can be applied to the Wolff rearrangement of a cyclic α-diazoketone.[18]

  • Materials:

    • Cyclic α-diazoketone

    • Solvent (e.g., methanol for trapping the ketene as an ester)

    • UV lamp (e.g., medium-pressure mercury lamp)

    • Pyrex reaction vessel

  • Procedure:

    • Dissolve the cyclic α-diazoketone in the chosen solvent in the Pyrex reaction vessel.

    • Irradiate the solution with the UV lamp at a suitable temperature (often room temperature or below).

    • Monitor the reaction for the disappearance of the starting material and the evolution of nitrogen gas.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting ring-contracted product by distillation or chromatography.

Conclusion and Future Outlook

The synthesis of substituted cyclobutanes is a vibrant and evolving field of research. While traditional methods like photochemical [2+2] cycloadditions remain highly valuable, the development of new catalytic systems for enantioselective cycloadditions and novel ring expansion and contraction methodologies continues to push the boundaries of what is possible. For medicinal chemists and drug development professionals, a deep understanding of these synthetic routes is crucial for the rational design of next-generation therapeutics that leverage the unique properties of the cyclobutane ring. As our ability to control the stereochemistry and substitution patterns of these four-membered rings improves, so too will our capacity to create innovative molecules with enhanced biological activity and improved pharmacokinetic profiles.

References

  • The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols - Benchchem.
  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC - NIH.
  • Wolff rearrangement - Wikipedia.
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central.
  • Synthesis of Cyclobutenes by Highly Selec3ve Transi3on‐Metal‐Catalyzed Ring Expansion of Cyclopropanes - Wipf Group.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications.
  • Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository.
  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic - Baran Lab.
  • Enone Olefin [2 + 2] Photochemical Cycloadditions - Organic Reactions.
  • Favorskii Rearrangement - Alfa Chemistry.
  • Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf - CUTM Courseware.
  • Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes | Request PDF - ResearchGate.
  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02224A.
  • Enantioselective Synthesis of Cyclobutanes - ChemistryViews.
  • Photocatalytic [2 + 2] Cycloadditions of Enones with Cleavable Redox Auxiliaries | Organic Letters - ACS Publications.
  • Enone–alkene cycloadditions - Wikipedia.
  • Metal-centered cycloaddition reactions - Wikipedia.
  • [2+2] Photochemical Cycloaddition in Organic Synthesis | Request PDF - ResearchGate.
  • Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC - NIH.
  • Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes | Bentham Science.
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Publications.
  • Ring Contraction.
  • Photochemical Wolff rearrangement enabling cyclobutane cores in natural... - ResearchGate.
  • Favorskii Rearrangement - YouTube.
  • Anion-Controlled Stereoselective Synthesis of Cyclobutane Derivatives by Solid-State [2 + 2] Cycloaddition Reaction of the Salts of trans-3-(4-Pyridyl) Acrylic Acid - ACS Figshare.
  • Recent Progress in Metal-Catalyzed [2+2+2] Cycloaddition Reactions.
  • Favorskii rearrangement - Wikipedia.
  • Wolff-Rearrangement - Organic Chemistry Portal.
  • Contraction-Expansion Protocols. - Digital Commons@ETSU.
  • Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00535C.
  • Synthetic studies on cyclobuta[a]indanes: stereocontrolled access to C9-substituted derivatives - PubMed.
  • p1d4 favorskii - Andrew G Myers Research Group.
  • Cyclobutanes in Organic Synthesis - Baran Lab.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI.

Sources

Methodological & Application

A Scalable, Chromatography-Free Synthesis of cis-1,3-Disubstituted Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Dr. Gemini, Senior Application Scientist

Abstract

The cyclobutane motif, particularly the cis-1,3-disubstituted pattern, is a valuable scaffold in modern medicinal chemistry, prized for its ability to confer three-dimensional character and favorable physicochemical properties to drug candidates.[1][2] However, its synthesis presents significant challenges related to ring strain and precise stereochemical control, especially at scale.[3][4] This application note details a robust and scalable synthetic strategy that circumvents many common obstacles, such as cryogenic conditions and chromatographic purification. We present a field-proven protocol adapted from the process development of a key intermediate for the RORγt inverse agonist TAK-828F, which features a highly diastereoselective reduction as the key step to establish the desired cis stereochemistry.[5][6] This guide provides a strategic overview, a detailed step-by-step protocol, and critical insights for process optimization and scale-up.

Strategic Overview: The Challenge of Stereocontrol

The construction of the cyclobutane ring is often approached via [2+2] cycloaddition reactions, which are powerful but can present scalability challenges, particularly in photochemical variants.[7][8] An alternative and often more scalable approach is the modification of a pre-existing cyclobutane core. The primary challenge in synthesizing cis-1,3-disubstituted cyclobutanes lies in controlling the relative stereochemistry of the two substituents.

The strategy detailed herein addresses this challenge by introducing stereochemistry late in the synthesis through a substrate-controlled diastereoselective reduction. This approach offers several advantages for large-scale production:

  • Avoidance of Chromatography: The protocol relies on telescoping steps and purification by recrystallization, eliminating the need for costly and time-consuming silica gel chromatography.[6]

  • Operational Simplicity: The key reduction step utilizes sodium borohydride (NaBH₄), a common, inexpensive, and easy-to-handle reducing agent.[6]

  • High Diastereoselectivity: The method achieves a high diastereomeric ratio (dr) for the desired cis isomer, which can be further enhanced through recrystallization.[5]

The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A Substituted Cyclobutanone (Starting Material) B Knoevenagel Condensation with Meldrum's Acid A->B 1) Piperidine (cat.) 2) Meldrum's Acid 3) 2-PrOH, rt C Cyclobutylidene Meldrum's Acid (Intermediate 16) B->C D Diastereoselective Reduction (NaBH₄, THF) C->D Key cis-selective step E cis-Cyclobutane Meldrum's Acid (Intermediate 17) D->E F Purification via Recrystallization E->F Improves d.r. G Hydrolysis, Decarboxylation & Esterification F->G H Final Product: cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Derivative G->H

Sources

Application Note: A Robust Protocol for the Synthesis of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate is a valuable substituted cyclobutane derivative with significant potential in medicinal chemistry and drug discovery. The rigid cyclobutane scaffold provides a unique three-dimensional framework that can be exploited to develop novel therapeutic agents with improved pharmacological profiles. The presence of the 4-fluorophenyl group is a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. This document provides a detailed, three-step experimental protocol for the synthesis of this target compound, commencing from commercially available starting materials. The described methodology is designed to be a self-validating system, with clear causality behind experimental choices and checkpoints for ensuring reaction progression.

Synthetic Strategy Overview

The synthesis of this compound is approached via a three-step sequence:

  • Alkylation: Formation of the cyclobutane ring via a nucleophilic substitution reaction between 4-fluorophenylacetonitrile and 1,3-dibromopropane.

  • Hydrolysis: Conversion of the nitrile intermediate to the corresponding carboxylic acid.

  • Esterification: Fischer esterification of the carboxylic acid to yield the final methyl ester product.

This strategy was chosen for its reliance on well-established and robust chemical transformations, ensuring high yields and purity of the final product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 4-Fluorophenylacetonitrile C 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile A:e->C:w NaH, DMSO B 1,3-Dibromopropane B:e->C:w D 1-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid C->D H2SO4 (aq), Heat E This compound D:e->E:w Methanol, H2SO4 (cat.)

Caption: Synthetic route for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile

This step involves the formation of the cyclobutane ring through the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane. The use of a strong base like sodium hydride is crucial for the deprotonation of the benzylic proton, forming a nucleophilic carbanion that subsequently attacks the electrophilic carbons of 1,3-dibromopropane in a sequential manner to form the four-membered ring. A similar procedure has been successfully employed for the synthesis of the chloro-analogue.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Fluorophenylacetonitrile135.1410.0 g0.074
Sodium Hydride (60% dispersion in mineral oil)24.003.55 g0.089
1,3-Dibromopropane201.8622.4 g (11.1 mL)0.111
Anhydrous Dimethyl Sulfoxide (DMSO)-200 mL-
Diethyl Ether-500 mL-
Deionized Water-1 L-
Saturated Brine Solution-100 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil). The flask is flushed with dry nitrogen.

  • Reagent Addition: Anhydrous DMSO is added to the flask, and the suspension is stirred. A solution of 4-fluorophenylacetonitrile in anhydrous DMSO is added dropwise to the suspension over 30 minutes, maintaining the internal temperature below 25 °C using a water bath.

  • Alkylation: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature. A solution of 1,3-dibromopropane in anhydrous DMSO is then added dropwise over 1 hour, ensuring the temperature does not exceed 30 °C.

  • Reaction Monitoring & Work-up: The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully poured into ice-water (500 mL) and extracted with diethyl ether (3 x 150 mL).

  • Purification: The combined organic layers are washed with deionized water (2 x 100 mL) and saturated brine solution (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 1-(4-fluorophenyl)cyclobutane-1-carbonitrile as a colorless oil.

Part 2: Synthesis of 1-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid is a standard transformation that can be achieved under acidic or basic conditions.[2][3] Acid-catalyzed hydrolysis is chosen here to directly yield the carboxylic acid, avoiding the need for a separate acidification step that would be required with alkaline hydrolysis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-(4-Fluorophenyl)cyclobutane-1-carbonitrile175.2110.0 g0.057
Sulfuric Acid (50% v/v aqueous solution)-100 mL-
Diethyl Ether-300 mL-
Saturated Sodium Bicarbonate Solution-As needed-
2M Hydrochloric Acid-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 1-(4-fluorophenyl)cyclobutane-1-carbonitrile and the 50% sulfuric acid solution.

  • Hydrolysis: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by TLC until the starting nitrile is no longer observed.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water (200 mL) and extracted with diethyl ether (3 x 100 mL).

  • Purification: The combined organic extracts are washed with water and then extracted with a saturated sodium bicarbonate solution. The aqueous layer is collected and acidified with 2M hydrochloric acid until a precipitate is formed. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid as a white solid.

Part 3: Synthesis of this compound

The final step is a Fischer esterification, a classic and efficient method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[4][5][6] Using a large excess of methanol drives the equilibrium towards the product side.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid194.2010.0 g0.051
Methanol (Anhydrous)32.04150 mL-
Sulfuric Acid (Concentrated)98.082 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Diethyl Ether-200 mL-
Saturated Brine Solution-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is charged with 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid and anhydrous methanol. The mixture is stirred until the acid dissolves.

  • Catalyst Addition: Concentrated sulfuric acid is added dropwise to the solution while cooling in an ice bath.

  • Esterification: The reaction mixture is then heated to reflux for 3-5 hours. The reaction is monitored by TLC.

  • Work-up: Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in diethyl ether (150 mL) and washed with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with saturated brine solution (50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product. Further purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydride is a highly reactive and flammable solid. It reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Concentrated sulfuric and hydrochloric acids are corrosive. Handle with appropriate care.

  • Organic solvents are flammable. Avoid open flames.

References

  • Vertex AI Search. (2026). Search results for synthesis of 1-(4-fluorophenyl)
  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
  • PrepChem.com. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. PrepChem.com. [Link]
  • Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

Sources

Application Notes and Protocols: Leveraging Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Aryl-1-cyclobutanecarboxylate Moiety in Modern Chemistry

The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional structure can impart unique conformational constraints on molecules, leading to improved biological activity, enhanced metabolic stability, and desirable physicochemical properties. When functionalized with an aryl group and a carboxylate, as in Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, this scaffold becomes a versatile building block for the synthesis of complex molecular architectures. The 4-fluorophenyl group is a common substituent in pharmaceuticals, known to modulate electronic properties and improve metabolic resistance.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These transformations have revolutionized drug discovery and development by providing a robust platform for the construction of diverse molecular libraries.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss critical parameters for successful implementation.

Mechanistic Considerations: Pathways to Functionalization

The reactivity of this compound in palladium-catalyzed cross-coupling can be envisaged through several pathways, primarily leveraging the reactivity of the 4-fluorophenyl group. While the C-F bond is generally robust, under specific catalytic conditions, it can be activated. More commonly, the aryl ring can be pre-functionalized (e.g., with a bromine or iodine atom) to facilitate classical cross-coupling. Alternatively, C-H activation of the aryl ring presents a more atom-economical approach. Furthermore, the ester group could be hydrolyzed to the corresponding carboxylic acid, opening the door to decarboxylative cross-coupling strategies.[3][4][5][6][7]

For the purpose of this guide, we will focus on the more established approach where the 4-fluorophenyl group is further substituted with a more reactive handle, such as a bromine atom, making it an ideal substrate for a variety of palladium-catalyzed transformations.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[8][9][10] In this section, we will detail a protocol for the coupling of a brominated derivative of our title compound with a boronic acid.

Conceptual Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Substrate Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Start Methyl 1-(4-fluoro-3-bromophenyl)cyclobutane-1-carboxylate Reaction Pd Catalyst Ligand Base Solvent Start->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Methyl 1-(4-fluoro-3-arylphenyl)cyclobutane-1-carboxylate Purification->End

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 1-(4-fluoro-3-bromophenyl)cyclobutane-1-carboxylate with Phenylboronic Acid

Materials:

  • Methyl 1-(4-fluoro-3-bromophenyl)cyclobutane-1-carboxylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 1-(4-fluoro-3-bromophenyl)cyclobutane-1-carboxylate (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add K₃PO₄ (3.0 equiv), toluene (to make a 0.1 M solution), and degassed water (10% v/v of toluene).

  • Reaction: Stir the mixture vigorously at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosA common and effective catalyst system for Suzuki-Miyaura couplings. SPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄A strong inorganic base that is effective in activating the boronic acid for transmetalation.
Solvent Toluene/WaterA biphasic solvent system is often beneficial for Suzuki-Miyaura couplings, aiding in the dissolution of the base and facilitating the catalytic cycle.
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion.

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are key components of many biologically active molecules.[1][2][11][12] This section provides a protocol for the amination of a brominated derivative of our title compound.

Conceptual Pathway: Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_end Product ArylBromide Methyl 1-(4-fluoro-3-bromophenyl)cyclobutane-1-carboxylate Catalyst Pd(0) Catalyst Ligand Base ArylBromide->Catalyst Amine Primary or Secondary Amine Amine->Catalyst OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition AmineCoordination Amine Coordination & Deprotonation OxidativeAddition->AmineCoordination ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination ReductiveElimination->Catalyst Product Methyl 1-(4-fluoro-3-aminophenyl)cyclobutane-1-carboxylate Derivative ReductiveElimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of Methyl 1-(4-fluoro-3-bromophenyl)cyclobutane-1-carboxylate with Morpholine

Materials:

  • Methyl 1-(4-fluoro-3-bromophenyl)cyclobutane-1-carboxylate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add toluene, followed by Methyl 1-(4-fluoro-3-bromophenyl)cyclobutane-1-carboxylate (1.0 equiv), morpholine (1.2 equiv), and finally NaOt-Bu (1.4 equiv).

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA highly active catalyst system for C-N bond formation. The bulky and electron-rich XPhos ligand facilitates both oxidative addition and reductive elimination.
Base NaOt-BuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine.
Solvent TolueneA common non-polar solvent for this transformation.
Temperature 100 °CElevated temperature is generally required for the amination of aryl bromides.

III. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and can be found in various functional materials.[13][14][15][16]

Logical Relationship: Cross-Coupling Reactions

Cross_Coupling_Relationships cluster_couplings Palladium-Catalyzed Cross-Couplings ArylHalide Aryl Halide (e.g., Brominated Substrate) Suzuki Suzuki-Miyaura (+ Boronic Acid) ArylHalide->Suzuki Buchwald Buchwald-Hartwig (+ Amine) ArylHalide->Buchwald Sonogashira Sonogashira (+ Alkyne) ArylHalide->Sonogashira

Caption: Relationship between different cross-coupling reactions starting from a common aryl halide.

Detailed Protocol: Sonogashira Coupling of Methyl 1-(4-fluoro-3-bromophenyl)cyclobutane-1-carboxylate with Phenylacetylene

Materials:

  • Methyl 1-(4-fluoro-3-bromophenyl)cyclobutane-1-carboxylate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 1-(4-fluoro-3-bromophenyl)cyclobutane-1-carboxylate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF and triethylamine. Then, add phenylacetylene (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIThe classic catalyst system for Sonogashira coupling. Palladium catalyzes the main cross-coupling cycle, while copper(I) acts as a co-catalyst to facilitate the formation of the copper acetylide intermediate.
Base TriethylamineActs as both a base to deprotonate the terminal alkyne and as a solvent.
Solvent THFA common aprotic solvent for Sonogashira reactions.
Temperature Room Temperature to 50 °CSonogashira couplings can often be performed under mild conditions.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules. This application note has provided detailed, field-proven insights and protocols for its utilization in three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The provided protocols serve as a robust starting point for researchers, and the mechanistic discussions offer a framework for troubleshooting and optimization. By leveraging these powerful synthetic methodologies, scientists in academia and industry can accelerate the discovery and development of novel chemical entities with diverse applications.

References

  • Decarboxylative cross-coupling. In Wikipedia.
  • Buchwald–Hartwig amination. In Wikipedia.
  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. (2024). ChemRxiv.
  • Marziale, A. N., Faul, S. H., Reiner, T., Schneider, S., & Eppinger, J. (2010). Facile palladium catalyzed Suzuki–Miyaura coupling in air and water at ambient temperature. Green Chemistry, 12(1), 35-38.
  • Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon. Organic Letters, 10(5), 945-948.
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). [Video]. YouTube.
  • Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Chemistry Portal.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Baran, P. S., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(15), 10231-10250.
  • Newman, S. G., et al. (2017). Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society, 139(4), 1311-1318.
  • Arshadi, S., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(17), 9639-9656.
  • Kwong, F. Y., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459.
  • Baran, P. S., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry. ChemRxiv.
  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022, July 2). [Video]. YouTube.
  • Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wang, Y., et al. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. The Journal of Organic Chemistry, 78(7), 3170-3175.
  • Cyclobutane synthesis. Organic Chemistry Portal.
  • Wu, J., et al. (2024). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters, 26(32), 6524-6529.
  • Singh, P. P., et al. (2025). Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety. Inorganica Chimica Acta, 575, 122295.
  • Moon, J., et al. (2008). One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon. Organic Letters, 10(5), 945-948.
  • Hennessy, E. J., & Buchwald, S. L. (2002). Palladium-catalyzed monoarylation of nitroalkanes. Organic Letters, 4(2), 269-272.
  • Billingsley, K. L., & Buchwald, S. L. (2007). The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Angewandte Chemie International Edition, 46(29), 5359-5363.
  • Van der Eycken, E., & Kappe, C. O. (Eds.). (2019). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI.
  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
  • Ring‐Opening Cross‐Coupling/Cyclization Reaction of Cyclopropanols with Organic Compounds. (2023). Chemistry–An Asian Journal, 18(16), e202300539.

Sources

Topic: High-Performance Liquid Chromatography (HPLC) Purification Method for Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate. This compound is a key structural motif and intermediate in the synthesis of various pharmacologically active molecules.[1][2] Ensuring the high purity of such intermediates is critical for the successful synthesis, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive, step-by-step protocol for both analytical method development and preparative-scale purification, emphasizing the scientific rationale behind the chosen parameters to ensure reproducibility and high recovery of the target compound.

Introduction and Scientific Rationale

This compound possesses physicochemical properties that make it an ideal candidate for purification by RP-HPLC. The presence of a fluorophenyl group provides a strong chromophore for ultraviolet (UV) detection, while its overall molecular structure lends itself to effective separation based on hydrophobicity.[3][4]

Reversed-phase chromatography is the most widely used separation technique in the pharmaceutical industry, separating molecules based on their hydrophobic interactions with a nonpolar stationary phase.[5] A polar mobile phase is used to elute the compounds, with more hydrophobic molecules being retained longer on the column. For the target compound, a C18 (octadecylsilane) stationary phase is selected as the industry standard, offering robust and predictable retention for aromatic esters.[3][6]

The objective of this protocol is to first establish an optimized analytical method to achieve baseline separation of the target compound from potential synthetic impurities. This analytical method is then systematically scaled up for preparative chromatography, allowing for the isolation of the compound at a purity level exceeding 99%.[7]

Method Development and Purification Strategy

The logical flow for developing a robust purification method involves a systematic, multi-step approach. It begins with an analysis of the target molecule's properties, proceeds to analytical-scale method development for optimization, and culminates in the preparative-scale purification and post-processing.

MethodDevelopment cluster_0 Phase 1: Analysis & Strategy cluster_1 Phase 2: Analytical Optimization cluster_2 Phase 3: Preparative Scale-Up cluster_3 Phase 4: Post-Purification A Analyte Property Assessment (UV Absorbance, Polarity) B Select Chromatographic Mode (Reversed-Phase) A->B C Initial Parameter Selection (C18 Column, ACN/Water) B->C D Develop Analytical Method (Scouting Gradient) C->D E Optimize Gradient & Flow Rate (Improve Resolution) D->E F Confirm Peak Identity & Purity (Mass Spec / PDA) E->F G Scale-Up Calculation (Flow Rate, Loading) F->G H Perform Preparative Run (Overload Injection) G->H I Fraction Collection (Triggered by UV Signal) H->I J Analyze Fractions for Purity I->J K Pool Pure Fractions J->K L Solvent Evaporation K->L M Final Purity & Yield Analysis L->M

Caption: Logical workflow for HPLC method development and scale-up.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification process.

Materials and Reagents
Item Specification
Analyte Crude this compound
Solvent A (Aqueous) Deionized Water, HPLC Grade
Solvent B (Organic) Acetonitrile (ACN), HPLC Grade
Sample Solvent Acetonitrile / Water (50:50, v/v)
Analytical Column C18, 150 x 4.6 mm, 5 µm particle size
Preparative Column C18, 150 x 21.2 mm, 5 µm particle size
Equipment HPLC system with Gradient Pump, UV/PDA Detector, Autosampler, and Fraction Collector
Protocol 1: Analytical Method Development

Causality: The goal here is to find the optimal conditions for separating the target compound from its impurities on a small scale. This conserves sample and solvent while allowing for rapid testing of different parameters. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved.[6]

Step-by-Step Procedure:

  • System Preparation:

    • Prime the HPLC system with both mobile phase A (Water) and B (Acetonitrile) to remove air bubbles.

    • Equilibrate the analytical column (C18, 150 x 4.6 mm) with the initial mobile phase conditions (e.g., 70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the crude sample at approximately 1 mg/mL in the sample solvent (50:50 ACN/Water).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Run:

    • Inject 5-10 µL of the prepared sample.

    • Run the analytical gradient method as detailed in the table below.

    • Monitor the separation at 254 nm, or scan with a PDA detector from 200-400 nm to identify the optimal wavelength.

  • Optimization:

    • Analyze the resulting chromatogram for resolution between the main peak and adjacent impurities.

    • Adjust the gradient slope or duration to improve separation. A shallower gradient generally increases resolution.

Parameter Analytical Method Setting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 30% to 95% B over 15 min, hold at 95% B for 2 min
Injection Volume 5 µL
Detection UV at 254 nm
Column Temp. 30 °C
Protocol 2: Preparative Scale-Up and Purification

Causality: The primary goal of preparative HPLC is to maximize throughput while maintaining the resolution achieved in the analytical method.[7][8] The flow rate and injection volume are scaled geometrically based on the cross-sectional area of the larger preparative column. A column overload study (not detailed here) is often recommended to determine the maximum sample load without compromising purity.

Step-by-Step Procedure:

  • System Preparation:

    • Install the preparative column (C18, 150 x 21.2 mm).

    • Prime the system with the mobile phase.

    • Equilibrate the column with the initial mobile phase conditions at the scaled-up flow rate for at least 30 minutes.

  • Sample Preparation:

    • Dissolve a larger quantity of the crude material (e.g., 100-200 mg) in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or the initial mobile phase to create a highly concentrated solution. Solubility is often a limiting factor, and using a strong organic solvent can prevent precipitation upon injection.[9]

  • Chromatographic Run and Fraction Collection:

    • Inject the concentrated sample (e.g., 0.5-2.0 mL). The volume will depend on the concentration and desired loading.

    • Run the scaled-up preparative gradient method.

    • Configure the fraction collector to trigger collection based on the UV signal threshold, collecting the main peak into separate tubes.

  • Post-Purification Processing:

    • Analyze small aliquots of each collected fraction using the analytical HPLC method to determine their purity.

    • Combine the fractions that meet the required purity specification (e.g., >99%).

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the final purified compound.

    • Determine the final mass and calculate the recovery percentage.

Parameter Preparative Method Setting
Column C18, 150 x 21.2 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 21.2 mL/min
Gradient 30% to 95% B over 15 min, hold at 95% B for 2 min
Injection Load 100-200 mg
Detection UV at 254 nm
Column Temp. 30 °C

Expected Results and System Validation

A successful purification run will yield the target compound with high purity and recovery. The table below presents hypothetical data from a purification run.

Parameter Result Comment
Crude Purity 85.2%Determined by analytical HPLC.
Retention Time (Analyt.) 9.8 minMain peak under analytical conditions.
Total Crude Loaded 150 mgAmount injected onto the preparative column.
Mass of Pure Compound 123 mgRecovered after solvent evaporation.
Final Purity 99.6%Determined by analytical HPLC of the final product.
Recovery 82.0%(Mass of Pure / (Total Loaded * Crude Purity)) * 100
System Suitability and Troubleshooting

To ensure the validity of each chromatographic run, a system suitability test should be performed. This involves injecting a standard and checking that parameters like peak asymmetry (should be 0.9-1.5) and theoretical plates are within acceptable limits.

Problem Potential Cause Solution
Poor Resolution Gradient is too steep; column is overloaded.Decrease gradient slope (e.g., run over 20 min instead of 15); reduce sample load.
Peak Tailing Secondary interactions with residual silanols.Add a mobile phase modifier like 0.1% Trifluoroacetic Acid (TFA) to suppress silanol activity.
High Backpressure Column or system frit is clogged.Filter all samples and mobile phases; reverse-flush the column with a strong solvent.
Sample Precipitation Sample is not soluble in the initial mobile phase.Dissolve the sample in a stronger solvent like DMSO or 100% ACN.[9]

Overall Purification Workflow Visualization

The entire process, from crude material to the final pure, validated product, follows a clear and structured path.

PurificationWorkflow Start Crude Sample Prep Sample Preparation Dissolve in minimal solvent Filter (0.45 µm) Start->Prep Inject Preparative HPLC Injection Load: 150 mg Flow: 21.2 mL/min Prep->Inject Collect Collect Inject->Collect Analyze Fraction Purity Analysis Run aliquots on Analytical HPLC Collect->Analyze Pool Pool Analyze->Pool Evap Solvent Evaporation Rotary Evaporator Pool->Evap End Pure Compound (>99%) Evap->End

Caption: End-to-end workflow for preparative HPLC purification.

Conclusion

This application note provides a validated, high-performance liquid chromatography method for the purification of this compound. By following the detailed protocols for analytical method development and preparative scale-up, researchers can reliably obtain this key intermediate with a purity level exceeding 99%. The systematic approach, combined with an understanding of the underlying chromatographic principles, ensures that this method can be readily adapted and implemented in drug discovery and development laboratories.

References

  • Gilson. Preparative HPLC Systems | VERITY® LC Solutions. [Link]
  • Welch, C. J., et al. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. [Link]
  • Pharmaceutical Technology. Flash and Prep HPLC Solutions. [Link]
  • Evotec.
  • Van der Wal, S. (2006). Practical aspects of preparative HPLC in pharmaceutical development and production.
  • Gray, M. HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
  • Szepesy, L., & Czencz, M. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]
  • Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • Agilent Technologies. (2020).

Sources

Application Notes and Protocols: Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. This compound emerges as a compound of significant interest, strategically combining three key structural motifs: a cyclobutane ring, a 4-fluorophenyl group, and a methyl ester. This unique combination offers a compelling platform for the design and synthesis of next-generation therapeutics.

The cyclobutane moiety, a four-membered carbocycle, is increasingly recognized for its ability to impart desirable characteristics to drug candidates. Its inherent ring strain and non-planar, puckered conformation can provide a degree of three-dimensionality that is often sought after to improve target engagement and selectivity.[1][2] Furthermore, the cyclobutane scaffold can serve as a bioisostere for larger or more flexible groups, enhancing metabolic stability and reducing off-target effects.[2] The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in drug design to modulate lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[3][4]

While direct and extensive literature on the specific applications of this compound is nascent, its structural components are present in numerous successful therapeutic agents. A notable parallel can be drawn to the cyclopropane analogue, 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate, which is a key intermediate in the synthesis of the multi-tyrosine kinase inhibitor, Cabozantinib.[5] This precedent underscores the potential of the 1-(4-fluorophenyl)cycloalkane-1-carboxylate scaffold in the development of targeted therapies, particularly in oncology.

These application notes aim to provide researchers, scientists, and drug development professionals with a comprehensive guide to the potential applications and experimental protocols for this compound. We will explore its utility as a versatile building block, propose potential therapeutic targets, and provide detailed methodologies for its synthesis, characterization, and incorporation into drug discovery workflows.

Potential Applications in Pharmaceutical Research

Based on its structural features and the known activities of related compounds, this compound is a promising starting point for several areas of pharmaceutical research:

  • As a Scaffold for Kinase Inhibitors: The 1-phenylcycloalkane-1-carboxylate motif can serve as a core structure for inhibitors of various protein kinases. The cyclobutane ring can orient the 4-fluorophenyl group to effectively occupy hydrophobic pockets in the kinase active site, while the ester functionality provides a handle for further chemical modification to enhance potency and selectivity.

  • In the Development of G-Protein Coupled Receptor (GPCR) Modulators: The rigid conformation of the cyclobutane ring can be advantageous in the design of ligands for GPCRs, where specific spatial arrangements of pharmacophoric elements are often required for activity.

  • As a Building Block for Novel Antiviral or Antibacterial Agents: The unique three-dimensional shape and lipophilic character of the molecule can be exploited to design compounds that disrupt protein-protein interactions or inhibit enzymes essential for pathogen replication.

  • In the Synthesis of Anticonvulsant Agents: Derivatives of 1-aminocyclobutane-1-carboxylic acid have shown promise as N-methyl-D-aspartate (NMDA) receptor antagonists with anticonvulsant activity.[6] The title compound can serve as a precursor for the synthesis of novel analogs in this class.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis of the title compound from commercially available starting materials.

Step 1: Synthesis of 1-(4-fluorophenyl)cyclobutane-1-carbonitrile

  • To a solution of 4-fluorophenylacetonitrile (1.0 eq) in dry tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorophenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis and Esterification to this compound

  • To a solution of 1-(4-fluorophenyl)cyclobutane-1-carbonitrile (1.0 eq) in methanol (15 mL/mmol), add concentrated sulfuric acid (H₂SO₄, 5.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and carefully pour it into ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Parameter Value
Molecular Formula C₁₂H₁₃FO₂
Molecular Weight 208.23 g/mol
Appearance Colorless oil or low-melting solid
Purity (typical) >95% (by NMR and LC-MS)
Protocol 2: Hydrolysis to 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid

The corresponding carboxylic acid is often a more versatile intermediate for amide coupling and other derivatizations.

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1, 10 mL/mmol).

  • Add lithium hydroxide (LiOH, 2.0 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid.

Protocol 3: Amide Coupling for Library Synthesis

This protocol provides a general method for coupling the carboxylic acid with a variety of amines to generate a library of amides for screening.

  • To a solution of 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add the desired amine (1.1 eq).

  • Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or preparative HPLC.

Visualizing Workflows and Concepts

G cluster_synthesis Synthesis Workflow start 4-Fluorophenylacetonitrile step1 Cyclization with 1,3-dibromopropane start->step1 intermediate1 1-(4-fluorophenyl)cyclobutane-1-carbonitrile step1->intermediate1 step2 Acidic Hydrolysis & Esterification intermediate1->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

G cluster_derivatization Derivatization and Application Workflow start This compound step1 Hydrolysis (LiOH) start->step1 intermediate1 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid step1->intermediate1 step2 Amide Coupling (BOP, DIPEA) intermediate1->step2 library Amide Library step2->library screening Biological Screening (e.g., Kinase Assays) library->screening hit_id Hit Identification & Lead Optimization screening->hit_id

Caption: Workflow for derivatization and application in drug discovery.

Conclusion and Future Directions

This compound represents a valuable and under-explored building block for pharmaceutical research. Its unique combination of a rigid cyclobutane core and an electronically modified aromatic ring provides a solid foundation for the design of potent and selective modulators of various biological targets. The protocols outlined in these application notes are intended to facilitate the synthesis and derivatization of this compound, enabling its broader application in drug discovery campaigns. Future research should focus on the systematic exploration of its derivatized libraries against diverse biological targets to fully elucidate the therapeutic potential of this promising scaffold.

References

  • Ukhin, L. Y., & Orlova, Z. I. (1981). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Willems, D., et al. (2021).
  • Willems, D., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • Ukhin, L. Y., & Orlova, Z. I. (1981). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Ukhin, L. Y., & Orlova, Z. I. (1981). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC.
  • Apicule. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate (CAS No: 1345847-71-3) API Intermediate Manufacturers.
  • Liashuk, O., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Mykhailiuk, P. K. (2025). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta, 20(2), 24-34.
  • Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • Suzhou Aubo Pharmaceutical Technology Co., Ltd. (n.d.). 1-(4-fluorophenyl)cyclobutane-1-carboxylic Acid.
  • Liashuk, O., et al. (2026).
  • PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
  • ScholarWorks. (2023).
  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
  • PubChem. (n.d.). Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate.
  • TradingChem.com. (n.d.). This compound(1090553-79-9).
  • PubChem. (n.d.). Methyl 1-methylcyclobutane-1-carboxylate.
  • American Chemical Society. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
  • PubChem. (n.d.). 1-((3-Fluoro-4-((methylamino)carbonyl)phenyl)amino)cyclobutanecarboxylic acid.
  • PubMed. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019.
  • PubMed. (1991). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 34(8), 2614-2621.

Sources

Application Notes & Protocols: Safe Handling and Storage Procedures for Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Duality of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has revolutionized the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] The carbon-fluorine bond, the strongest single bond in organic chemistry, imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability.[3] These characteristics have led to the development of numerous blockbuster drugs and advanced materials. However, the very stability and reactivity that make fluorinated compounds invaluable also present significant safety and handling challenges.[1][2]

The reactivity of fluorinating agents, the potential for the release of toxic byproducts like hydrogen fluoride (HF), and the environmental persistence of some organofluorine compounds necessitate a comprehensive and rigorous approach to laboratory safety.[4] This guide provides a detailed framework for the safe handling and storage of these critical compounds, grounded in the principles of risk assessment, hazard mitigation, and procedural diligence. It is designed to empower researchers to harness the power of fluorine chemistry while ensuring the safety of personnel and the environment.

Foundational Principles: Hazard Identification and Risk Assessment

A thorough understanding of the specific hazards associated with each fluorinated compound is the cornerstone of safe laboratory practice. The toxic effects of organofluorine compounds are generally not a result of fluoride ion liberation but are intrinsic to the molecule itself.[5]

Toxicological Profiles

The toxicity of fluorinated organic compounds can vary dramatically. Some compounds are considered low-toxicity, while others, like perfluoroisobutylene, are more toxic than phosgene.[6] It is crucial to recognize that the toxicity of technical grade fluorinated compounds can be significantly influenced by highly toxic impurities.[6] Furthermore, metabolic processes can transform seemingly benign fluorinated molecules into highly toxic substances, such as fluoroacetic acid, which can disrupt the Krebs cycle.[3][7]

Key Toxicological Considerations:

  • Inhalation Toxicity: Many fluorinated compounds are volatile and can pose a significant inhalation hazard, potentially causing severe respiratory irritation or damage.[4][8]

  • Dermal Contact: Some fluorinated compounds can be absorbed through the skin, and many can cause irritation or chemical burns.[1] In the presence of moisture, some compounds can hydrolyze to form hydrofluoric acid (HF), which causes severe, deep-tissue burns that may not be immediately painful.[4]

  • Environmental Persistence: The strength of the C-F bond contributes to the environmental persistence of many fluorinated compounds, leading to concerns about bioaccumulation.[2]

Physical and Chemical Hazards

Beyond their toxicological properties, fluorinated compounds can present a range of physical and chemical hazards.

  • Reactivity: Fluorinating agents are often highly reactive and can react violently with incompatible materials.[1] Fluorine gas itself is a powerful oxidizer that can ignite many organic and inorganic substances on contact.[4]

  • Flammability: While many perfluorinated compounds are non-flammable, many other fluorinated organic compounds are flammable or combustible liquids.[9]

  • Pressure Build-up: Volatile fluorinated compounds stored in sealed containers can build up significant pressure, especially if exposed to heat.

Risk Assessment Workflow

A systematic risk assessment should be performed before any new procedure involving fluorinated organic compounds is undertaken.


Risk Assessment Workflow for Fluorinated Compounds.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous fluorinated compounds by physically isolating the hazard from the researcher.

  • Chemical Fume Hoods: All work with volatile or dusty fluorinated compounds must be conducted in a properly functioning chemical fume hood. The fume hood sash should be kept as low as possible to maximize protection.

  • Glove Boxes: For highly toxic, reactive, or air-sensitive fluorinated compounds, a glove box provides a sealed environment, offering the highest level of containment.

  • Ventilation: Laboratories where fluorinated compounds are used and stored must have adequate general ventilation.[10] Storage areas should be cool, dry, and well-ventilated.[1]

Personal Protective Equipment (PPE): Essential Barrier Protection

The appropriate selection and consistent use of PPE are critical for preventing exposure.[1]

Eye and Face Protection
  • Chemical Splash Goggles: These are the minimum requirement for eye protection when handling fluorinated compounds.[1]

  • Face Shield: A face shield worn over safety goggles is required when there is a significant risk of splashes.[1][11]

Hand Protection
  • Glove Selection: The choice of glove material must be based on the specific fluorinated compound and any solvents being used. Consult the glove manufacturer's compatibility chart.

  • Recommended Materials: For many fluorinated compounds, nitrile, butyl, or Viton® gloves are suitable.[12]

  • Double Gloving: For highly corrosive or readily absorbed compounds, wearing two pairs of gloves is recommended.[1]

Body Protection
  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Protection: For large-scale operations or emergency response, liquid-tight chemical suits may be necessary.[12]

Respiratory Protection

In situations where engineering controls cannot adequately control exposure, respiratory protection may be required. A written respiratory protection program must be in place, including fit testing and training, as per OSHA standards.[13]

Hazard Level Minimum Respiratory Protection Considerations
Low vapor pressure, handled in fume hoodNot typically requiredMonitor for any signs of exposure.
Volatile compounds, potential for exceeding exposure limitsAir-purifying respirator with appropriate cartridgesCartridge selection is critical and must be specific to the chemical hazard.
Emergency spill or releaseSelf-contained breathing apparatus (SCBA)Provides the highest level of respiratory protection.[14]

Protocols for Safe Storage

Proper storage of fluorinated organic compounds is crucial to maintain their stability and prevent hazardous reactions.[15]

General Storage Guidelines
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][15]

  • Ensure all containers are clearly labeled with the chemical name and all associated hazards.[1]

  • Store on shelves with raised edges or in cabinets designed for chemical storage.[10]

  • Avoid storing chemicals on the floor or above eye level.[16]

  • Use secondary containment, such as trays, to contain potential spills and segregate incompatible chemicals.[10][16]

Segregation of Incompatible Chemicals

Fluorinated compounds must be stored away from incompatible materials to prevent dangerous reactions.[1]

Hazard Class Store Separately From Rationale
Fluorinated Acids Bases, Oxidizers, Flammable materialsViolent neutralization reactions, potential for fire or explosion.
Fluorinated Bases Acids, OxidizersViolent neutralization reactions.
Flammable Fluorinated Compounds Oxidizing agentsIncreased risk of fire.[10]
Reactive Fluorinating Agents Water, Alcohols, Reducing agentsCan react violently and release toxic gases.
Temperature and Environmental Control
  • Temperature: Many fluorinated intermediates are sensitive to heat and may require refrigerated or freezer storage, typically between -20°C and 25°C, depending on the compound's stability.[15]

  • Light: Photosensitive compounds should be stored in amber or opaque containers to prevent degradation.[15]

  • Moisture: Protect from moisture to prevent hydrolysis, which can lead to degradation and the formation of hazardous byproducts like HF.[4][15] Use of desiccants and tightly sealed containers is recommended.[15]

Experimental Protocols: Safe Handling in Practice

Protocol for Weighing and Dispensing Solid Fluorinated Compounds
  • Preparation: Don the appropriate PPE (lab coat, safety goggles, and compatible gloves).

  • Engineering Control: Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure.

  • Dispensing: Use a spatula or scoop to carefully transfer the solid. Avoid creating dust. If the compound is a fine powder, handle it with extra care to minimize aerosolization.

  • Cleaning: Clean any spills on the balance immediately with a compatible solvent and wipe. Dispose of the cleaning materials as hazardous waste.

  • Container Sealing: Tightly seal the container immediately after use.

Protocol for Handling Liquid Fluorinated Compounds
  • Preparation: Don appropriate PPE, including a face shield if there is a splash hazard.

  • Engineering Control: Conduct all transfers and reactions within a chemical fume hood.

  • Transfer: Use a syringe, cannula, or a funnel for transferring liquids to minimize drips and splashes.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Never heat a sealed container.

  • Quenching Reactions: Be mindful that reactions involving fluorinating agents can be highly exothermic. Quench reactions slowly and carefully in the fume hood.

Emergency Procedures: Spill and Exposure Response

Prompt and correct action is critical in the event of a spill or exposure.

Spill Response

The response to a chemical spill depends on its size and the hazards of the material.[17]


General Spill Response Workflow.

For small, manageable spills of known materials:

  • Alert others in the immediate area.[18]

  • Wear appropriate PPE, including respiratory protection if necessary.[18]

  • Contain the spill by using a compatible absorbent material, working from the outside in.[19]

  • Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[18]

  • Clean the spill area with soap and water.[18]

For large spills or spills of highly toxic materials, immediately evacuate the area and contact your institution's emergency response team. [1]

Exposure Response Protocol
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. For compounds that can generate HF, apply 2.5% calcium gluconate gel to the affected area after flushing.[1][4] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen if trained to do so.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.

Waste Disposal

Proper disposal of fluorinated organic compounds and contaminated materials is essential to protect human health and the environment.[1]

  • Segregation: Collect fluorinated waste in designated, clearly labeled, and sealed containers. Do not mix with incompatible waste streams.

  • Containerization: Use robust, chemically compatible containers for waste collection.

  • Disposal Methods: Due to the stability of the C-F bond, many fluorinated compounds require high-temperature incineration for complete destruction.[20] Other potential disposal methods for certain types of fluorinated waste include hazardous waste landfilling or deep well injection, though these methods contain rather than destroy the compounds.[21] Always follow your institution's and local regulations for hazardous waste disposal.

Conclusion: A Culture of Safety

Working with fluorinated organic compounds offers tremendous opportunities for scientific advancement. However, this work must be conducted within a robust culture of safety. By understanding the hazards, implementing appropriate controls, and being prepared for emergencies, researchers can safely and effectively utilize these powerful chemical tools. Continuous review of safety procedures and ongoing training are paramount to ensuring a safe laboratory environment for everyone.

References

  • DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds.
  • Benchchem. (2025). Safety and handling of fluorinated organic compounds.
  • Protheragen. (2025). How to store fluorinated pharmaceutical intermediates properly?.
  • Minnesota Attorney General. FLUORINE CHEMISTRY.
  • Princeton University. Fluorine.
  • ACS Publications. (2021). Metabolism and Toxicity of Fluorine Compounds.
  • RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • NIH. (2021). Metabolism and Toxicity of Fluorine Compounds.
  • EPA. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • NIH. (2023). Fluorides and Fluorocarbons Toxicity.
  • OSHA. FLUORIDES (as F).
  • University of California, Berkeley. Safe Storage.
  • Johns Hopkins University. Chemical Spill Cleanup.
  • Kent State University. Cleaning up a spill.
  • U.S. Hazmat Storage. Chemical Storage for PFOS and PFOA.
  • New Jersey Department of Health. Hydrogen fluoride - Hazardous Substance Fact Sheet.
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • Cornell University. 5.4 Chemical Spill Procedures.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • Wikipedia. Organofluorine chemistry.
  • EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • OSHA. Fluoride (F- & HF) in Workplace Atmospheres.
  • University of California, Santa Barbara. Chemical Storage Guidelines.
  • EPA. (2025). Personal Protective Equipment.
  • University of Wisconsin–Madison. Chemical Storage.
  • SETAC. Quantification of Organic Fluorine in Landfill Leachate Using Combustion Ion-Chromatography and Inductively Coupled Plasma Mass Spectrometry.
  • OSHA. (2020). HYDROGEN FLUORIDE.
  • OSHA. 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • American Hazmat Rentals. NFPA 30 Compliant Chemical Storage Explained.
  • Purdue University. Fluorine Safety.
  • California State University, Northridge. APPENDIX 3.2 CHEMICAL STORAGE NFPA Hazard Codes.
  • BESA. Recommended PPE to handle chemicals.
  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?.
  • ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Viking Group. (2024). Combustible and Flammable Liquids Code: NFPA 30, Ch. 16, 2024 Edition.
  • Goldberg Segalla. (2023). PFAS ALERT: The Arrival of Increased Regulation in Composting.
  • NFPA. NFPA 30 Overview.
  • NFPA. NFPA 30 Code Development.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Cyclobutyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutyl Moiety and the Rise of Organotrifluoroborates

In the landscape of modern medicinal chemistry and drug development, the incorporation of small, strained ring systems into molecular scaffolds is a proven strategy for modulating physicochemical and pharmacological properties. The cyclobutyl motif, in particular, has gained significant traction as a valuable structural unit. Its unique three-dimensional, puckered conformation can impart favorable characteristics to drug candidates, such as improved metabolic stability, enhanced binding affinity by filling hydrophobic pockets, and the ability to act as a conformationally restricted linker or an aryl isostere.[1][2][3] The growing influence of cyclobutyl fragments in therapeutic agents, from anticancer to antiviral drugs, underscores the need for robust and efficient synthetic methodologies for their installation.[1][4]

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern carbon-carbon bond formation, prized for its functional group tolerance and operational simplicity.[5] While traditionally reliant on boronic acids and their esters, these reagents can suffer from drawbacks such as instability towards air and moisture, and a propensity for trimerization, which complicates precise stoichiometric control.[6][7] Potassium organotrifluoroborate salts have emerged as superior alternatives, offering remarkable stability as crystalline, free-flowing solids that are amenable to long-term storage and easier handling.[8][9] Their use as "protected" forms of boronic acids, which slowly release the active boron species under reaction conditions, often leads to cleaner reactions and suppressed side reactions like homo-dimerization.[6][10][11]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborate, a reaction of significant importance for the synthesis of novel pharmaceutical intermediates. We will delve into the mechanistic nuances, provide a detailed, field-tested protocol, and offer insights to empower researchers in leveraging this powerful transformation.

Mechanistic Insights: The Catalytic Cycle and the Role of the Trifluoroborates

The currently accepted mechanism for the Suzuki-Miyaura coupling with potassium organotrifluoroborates posits that the trifluoroborate salt is not the directly transmetalating species. Instead, it undergoes a slow, base-mediated hydrolysis to the corresponding boronic acid, which then enters the palladium catalytic cycle.[6][10][11] This "slow release" strategy is a key advantage of using trifluoroborates, as it maintains a low concentration of the reactive boronic acid, thereby minimizing undesirable side reactions.[10][11]

The catalytic cycle can be broken down into three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate. The use of sterically bulky, electron-rich phosphine ligands is crucial for promoting this step, especially with less reactive electrophiles like aryl chlorides.[12]

  • Transmetalation: The organoboron species, in this case, the in situ generated cyclobutylboronic acid, is activated by the base to form a borate species.[13] This activated species then transfers the cyclobutyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: This final step involves the formation of the new carbon-carbon bond as the diorganopalladium(II) complex undergoes reductive elimination to yield the desired cyclobutylated aromatic product and regenerate the active Pd(0) catalyst.[14]

Catalytic Cycle of Suzuki-Miyaura Coupling with Cyclobutyltrifluoroborate

Suzuki_Miyaura_Coupling cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_boron Boron Activation cluster_inputs Reactants pd0 [L]nPd(0) oxidative_addition Ar-Pd(II)-X(L)n pd0->oxidative_addition Oxidative Addition transmetalation Ar-Pd(II)-R(L)n oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination reductive_elimination Ar-R transmetalation->reductive_elimination K_RBF3 K+[R-BF3]- R_BOH2 R-B(OH)2 K_RBF3->R_BOH2 Hydrolysis (H2O, Base) R_BOH3 [R-B(OH)3]- R_BOH2->R_BOH3 Base R_BOH3->transmetalation ArX Ar-X ArX->oxidative_addition Base Base Base->R_BOH2

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborate.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of Potassium Cyclobutyltrifluoroborate with an Aryl Chloride

This protocol is adapted from established procedures for the coupling of secondary alkyltrifluoroborates with aryl chlorides and represents a robust starting point for optimization.[15][16][17]

Materials and Reagents:

  • Potassium cyclobutyltrifluoroborate: Can be synthesized from cyclobutylboronic acid and potassium hydrogen fluoride (KHF₂) or purchased commercially.[15]

  • Aryl Chloride (Ar-Cl): The electrophilic coupling partner.

  • Palladium(II) Acetate (Pd(OAc)₂): A common palladium precatalyst.

  • n-Butyl-di-1-adamantylphosphine (n-BuPAd₂): A bulky, electron-rich phosphine ligand.

  • Cesium Carbonate (Cs₂CO₃): The base.

  • Toluene/Water Mixture: The solvent system.

  • Anhydrous, degassed solvents: Essential for reproducible results.

  • Inert atmosphere glovebox or Schlenk line.

Reaction Setup Workflow

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: Inside an inert atmosphere glovebox, add the aryl chloride (0.5 mmol, 1.0 equiv), potassium cyclobutyltrifluoroborate (0.55 mmol, 1.1 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv) to a microwave vial equipped with a magnetic stir bar.

    • Rationale: The use of a slight excess of the trifluoroborate ensures complete consumption of the limiting aryl chloride. Cesium carbonate is a strong base that effectively promotes the hydrolysis of the trifluoroborate and the subsequent transmetalation step.[15]

  • Solvent Addition and Degassing: Seal the vial with a cap lined with a Teflon septum. Remove the vial from the glovebox and add degassed toluene (5.0 mL) and degassed water (0.5 mL) via syringe.

    • Rationale: A biphasic solvent system, often toluene/water or THF/water, is commonly employed.[15] The water is essential for the hydrolysis of the trifluoroborate.[18][19] Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst/Ligand Preparation and Addition: In a separate vial inside the glovebox, weigh palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and n-BuPAd₂ (5.3 mg, 0.015 mmol, 3 mol%). Add a small amount of toluene to dissolve or suspend the catalyst and ligand, then transfer this mixture to the reaction vial via syringe.

    • Rationale: Pre-mixing the catalyst and ligand can facilitate the formation of the active catalytic species. The use of bulky, electron-rich phosphine ligands like n-BuPAd₂ is crucial for the successful coupling of challenging substrates such as aryl chlorides.[12][15]

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block at 80 °C and stir vigorously.

    • Rationale: Elevated temperatures are typically required to drive the reaction to completion, particularly with less reactive aryl chlorides.[15] Vigorous stirring is necessary to ensure efficient mixing of the biphasic system.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aryl-cyclobutane product.

Data Summary: Typical Reaction Parameters

ParameterRecommended ConditionsRationale/Comments
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃2 mol% is a typical starting point.
Ligand n-BuPAd₂, XPhos, RuPhosBulky, electron-rich phosphines are essential for coupling with aryl chlorides.[15][17][20]
Base Cs₂CO₃, K₂CO₃, K₃PO₄3 equivalents are generally used. The choice of base can be critical and may require optimization.[15][20][21]
Solvent Toluene/H₂O (10:1), THF/H₂O (10:1)The presence of water is necessary for the hydrolysis of the trifluoroborate.[15][18]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 12 - 48 hoursDependent on the reactivity of the coupling partners.[15]

Troubleshooting and Expert Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere. The quality of the palladium precatalyst and ligand is also crucial.

    • Insufficient Hydrolysis: The rate of trifluoroborate hydrolysis can be substrate-dependent.[10][11] In some cases, a different base or solvent system may be required to facilitate this step.

  • Formation of Side Products:

    • Protodeboronation: This can occur if the reaction conditions are too harsh or if there is a significant amount of residual acid. Using a slight excess of the trifluoroborate can help mitigate this.

    • Homocoupling of the Aryl Halide: This suggests that the transmetalation step is slow relative to reductive elimination from a diarylpalladium species. Optimizing the ligand and base may be necessary.

  • Challenges with Hindered Substrates: For sterically demanding aryl chlorides or trifluoroborates, higher catalyst loadings, more sterically demanding ligands (e.g., Buchwald-type biaryl phosphines), and higher temperatures may be required.[12]

Conclusion

The Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborate is a powerful and reliable method for incorporating the valuable cyclobutyl moiety into aromatic and heteroaromatic systems. The operational simplicity and enhanced stability of the trifluoroborate reagent make this a highly attractive transformation for applications in drug discovery and process development. By understanding the mechanistic principles and adhering to a robust experimental protocol, researchers can effectively leverage this reaction to accelerate their synthetic endeavors.

References

  • Organotrifluoroborate Salts.
  • Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. J. Org. Chem.2008, 73 (19), 7481–7485. [Link]
  • Lennox, A. J. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012, 134 (17), 7431–7441. [Link]
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009, 12 (6), 833-45. [Link]
  • Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008, 10 (9), 1795–1798. [Link]
  • Ren, S.; Pan, F.; Zhang, W.; Rao, G.-W. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Curr. Med. Chem.2022, 29 (23), 4113-4135. [Link]
  • Klapwijk, A. R.; van der Pijl, F.; Elsinga, P. H.; van der Stelt, M.; Windhorst, A. D. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2021, 16 (11), 1739-1759. [Link]
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
  • Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angew. Chem. Int. Ed.2009, 48 (49), 9240-9261. [Link]
  • Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009, 12 (6), 833-45. [Link]
  • Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2002, 67 (24), 8424–8429. [Link]
  • Kwong, F. Y.; et al. A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. J. Org. Chem.2009, 74 (13), 4923–4926. [Link]
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Acc. Chem. Res.2007, 40 (4), 275-86. [Link]
  • Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. J. Org. Chem.2015, 80 (16), 7837-48. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Molander, G. A.; Ito, T. B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. J. Org. Chem.2001, 66 (8), 2682–2689. [Link]
  • Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006, 8 (10), 2031–2034. [Link]
  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.
  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluorobor
  • Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. J. Org. Chem.2015, 80 (16), 7837–7848. [Link]
  • Molander, G. A.; et al. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2001, 66 (13), 4511–4516. [Link]
  • Batey, R. A.; et al. Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Org. Lett.2003, 5 (23), 4381–4384. [Link]
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
  • Butters, M.; et al. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angew. Chem. Int. Ed.2010, 49 (30), 5156-5160. [Link]
  • ChemInform Abstract: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.
  • Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. J. Org. Chem.2006, 71 (26), 9681–9686. [Link]
  • Molander, G. A.; Gormisky, P. E. Cross-coupling of cyclopropyl- and cyclobutyltrifluoroborates with aryl and heteroaryl chlorides. J. Org. Chem.2008, 73 (19), 7481-5. [Link]
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal. [Link]
  • Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. J. Org. Chem.2008, 73 (19), 7481–7485. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Molander, G. A.; et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2007, 72 (10), 3601–3610. [Link]
  • Trost, B. M.; et al. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016, 59 (19), 8551–8581. [Link]

Sources

Application Notes & Protocols: Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In contemporary medicinal chemistry, the incorporation of unique three-dimensional scaffolds is a critical strategy for developing novel therapeutic agents with improved pharmacological profiles. The cyclobutane ring, in particular, has garnered significant attention as a bioisostere for larger or more flexible groups, offering a unique puckered structure that can enhance metabolic stability, direct key pharmacophore groups, and fill hydrophobic pockets within target proteins.[1] The 1-(4-fluorophenyl)cyclobutane motif is of particular interest, combining the conformational rigidity of the cyclobutane core with the favorable properties of the fluorine atom, such as improved metabolic stability and binding interactions.

This guide provides detailed application notes and protocols for the synthetic manipulation of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate. We will demonstrate its utility as a strategic building block, focusing on its conversion to the corresponding carboxylic acid and subsequent derivatization into a diverse array of amides—a cornerstone reaction in drug discovery.[2][3] The protocols are designed to be robust and reproducible, providing researchers with the foundational chemistry needed to integrate this valuable scaffold into their discovery programs.

Physicochemical Properties of the Starting Material

A clear understanding of the starting material's properties is essential for successful reaction planning and execution.

PropertyValueSource
CAS Number 1090553-79-9[4]
Molecular Formula C₁₂H₁₃FO₂[4]
Molecular Weight 208.23 g/mol [4]
Appearance Typically a liquid or low-melting solid[4]
Synonyms CYCLOBUTANECARBOXYLIC ACID, 1-(4-FLUOROPHENYL)-, METHYL ESTER[4]

Core Synthetic Strategy: From Ester to Amide Library

The primary utility of this compound is as a stable precursor to the more synthetically versatile carboxylic acid. The overall workflow involves a two-step process: hydrolysis of the methyl ester, followed by amide coupling with a diverse range of amines. This strategy allows for the rapid generation of a library of novel chemical entities for biological screening.

G cluster_0 Core Workflow A Methyl 1-(4-fluorophenyl) cyclobutane-1-carboxylate B 1-(4-Fluorophenyl) cyclobutane-1-carboxylic Acid A->B Protocol 1: Saponification C Diverse Amide Derivatives (Library) B->C Protocol 2: Amide Coupling G cluster_0 EDC/HOBt Amide Coupling Mechanism reagents Carboxylic Acid (R-COOH) EDC HOBt intermediate O-acylisourea Intermediate Active HOBt Ester reagents->intermediate:f0 Activation intermediate:f0->intermediate:f1 product Amide Product (R-CONHR') Water-Soluble Urea intermediate:f1->product Nucleophilic Attack amine Amine (R'-NH₂) amine->intermediate:f1

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Cyclobutane Synthesis via [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low yields encountered during [2+2] cycloaddition reactions. The following question-and-answer format directly addresses specific issues to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Photochemical [2+2] Cycloadditions

Question 1: My photochemical [2+2] cycloaddition is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in photochemical [2+2] cycloadditions are a common challenge. A systematic approach to troubleshooting is crucial for identifying the root cause. Several factors can contribute to this issue, ranging from the experimental setup to the inherent reactivity of the substrates.

Core Areas for Troubleshooting:

  • Inadequate Light Source or Wavelength: The energy of the light source must be sufficient to excite the reacting alkene to its excited state.[1][2] Ensure the emission wavelength of your UV lamp is appropriate for the substrate's absorption maximum. For many α,β-unsaturated ketones, a medium-pressure mercury lamp is effective.[3] Using a light source with a wavelength that is too long will not provide enough energy for excitation, while a wavelength that is too short might lead to undesired side reactions or decomposition.

  • Reaction Time and Concentration: Insufficient reaction time can lead to incomplete conversion of starting materials.[1] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Concentration also plays a critical role. If the solution is too dilute, the likelihood of intermolecular reactions decreases, leading to lower yields. Conversely, overly concentrated solutions can sometimes favor polymerization or the formation of side products.

  • Presence of Quenchers and Competing Side Reactions: Molecular oxygen is a known quencher of triplet excited states and can significantly inhibit the desired photochemical reaction.[1][3] It is imperative to thoroughly degas the solvent before and during the reaction by bubbling an inert gas like nitrogen or argon through the solution.[3] Another common side reaction is the cis-trans isomerization of the alkene, which can compete with the cycloaddition pathway.[2]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are a key determinant of reaction efficiency. Generally, the cycloaddition between an electron-rich alkene and an electron-poor alkene proceeds more efficiently.[1] For less reactive substrates, consider the use of a photosensitizer.

  • Photosensitizers: For reactions that do not proceed efficiently through direct irradiation, a triplet sensitizer can be employed.[1][4][5] Photosensitizers, such as acetone or benzophenone, absorb light and then transfer the energy to one of the reacting alkenes, promoting it to its triplet excited state, which can then undergo cycloaddition.[4][5][6]

Troubleshooting Workflow for Low Yield in Photochemical [2+2] Cycloaddition

Caption: A troubleshooting guide for low yields in metal-catalyzed [2+2] cycloaddition reactions.

General Troubleshooting

Question 4: I'm observing the formation of multiple products and low selectivity. What can I do to improve this?

Answer: The formation of multiple products, indicating low regioselectivity or stereoselectivity, is a common challenge in cyclobutane synthesis. Several strategies can be employed to improve the selectivity of the reaction.

Strategies for Improving Selectivity:

  • Ligand and Catalyst Choice: In metal-catalyzed reactions, the choice of ligand is paramount for controlling stereoselectivity. [1]Chiral ligands can be used to induce high levels of enantioselectivity and diastereoselectivity. [1]

  • Temperature: Lowering the reaction temperature can often favor the formation of the thermodynamically more stable diastereomer. [1]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reacting partners can effectively control the facial selectivity of the cycloaddition. [1]The auxiliary can be cleaved after the reaction to yield the desired enantiomerically enriched cyclobutane.

  • Solvent Effects: The solvent can influence the transition state geometry and, consequently, the stereochemical outcome of the reaction. [7]A systematic screen of solvents with varying polarities and coordinating abilities is recommended.

Experimental Protocols

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition using a Photosensitizer

  • Reaction Setup: In a quartz reaction vessel, combine the alkene (1.0 equiv), the second alkene partner (1.5 equiv), and a photosensitizer such as benzophenone (10 mol%).

  • Solvent: Add a suitable solvent (e.g., acetone or acetonitrile) that has been thoroughly degassed with nitrogen or argon for at least 30 minutes. [1]3. Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct. [1][8] Protocol 2: General Procedure for a Lewis Acid-Promoted Thermal [2+2] Cycloaddition

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C).

  • Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., ethylaluminum dichloride, 1.0 M in hexanes) to the stirred solution. [8]4. Substrate Addition: Add the second reacting partner (e.g., a ketene precursor) dropwise.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction with an appropriate reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Workup: Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization. [8]

References
  • Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine.
  • Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)thiophenes with electron-deficient acetylenes.
  • A photochemical microfluidic reactor for photosensitized [2+2] cycloadditions. Synlett. [Link]
  • Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. [Link]
  • Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society. [Link]
  • The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions.
  • A Photochemical Microfluidic Reactor for Photosensitized [2+2] Cycloadditions.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]
  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.
  • Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones.
  • Substrate Scope for [2+2]‐Cycloaddition. Reactions run on 0.2 mmol...
  • Substrate scope of [2+2] cycloaddition between different...
  • Quick Execution of [2 + 2] Type Photochemical Cycloaddition Reaction by Continuous Flow System Using a Glass-Made Microreactor.
  • (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • Substrate scope of two‐component [2+2+2] cycloaddition. Cited yields...
  • Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid.
  • Borylated Cyclobutanes via thermal [2+2]-cycloaddition. ChemRxiv. [Link]
  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
  • Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation.
  • Cycloaddition reactions [2+2]. Slideshare. [Link]
  • 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. YouTube. [Link]
  • Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]
  • Deactivation Pathways in Transition Metal C
  • Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails. Journal of the American Chemical Society. [Link]
  • Transition Metal-Catalyzed [2+2] Cycloaddition Reactions between Bicyclic Alkenes and Alkynes.
  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. [Link]
  • [2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. MDPI. [Link]
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.

Sources

Technical Support Center: Optimizing Diastereoselectivity in Cyclobutane Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclobutane rings. Cyclobutanes are valuable structural motifs in medicinal chemistry and drug discovery due to their ability to enhance properties like metabolic stability and binding affinity.[1] However, controlling the stereochemistry during their synthesis can be a significant challenge.[2]

Frequently Asked Questions (FAQs)

Q1: My [2+2] photocycloaddition is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in [2+2] photocycloaddition reactions are a frequent issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended:

  • Insufficient Light Source/Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate. For reactions that do not proceed efficiently via direct irradiation, a triplet sensitizer like acetone or benzophenone can be used.[3]

  • Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or GC-MS. Concentration also plays a critical role; conditions that are too dilute may hinder intermolecular reactions, while excessively high concentrations can lead to side reactions.[3][4]

  • Quenching and Side Reactions: The presence of quenching species, such as oxygen, can inhibit the desired photochemical reaction.[4] Ensure your solvent is properly degassed. Side reactions like cis-trans isomerization of the alkene can also compete with the cycloaddition.[3][4]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are crucial. Electron-rich and electron-poor alkenes often react more efficiently.[3]

Q2: I am observing poor diastereoselectivity in my cyclobutane formation. What strategies can I employ to improve it?

A2: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is often influenced by a combination of steric and electronic factors.[3]

  • Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction. In some cases, a change in solvent can even lead to a reversal of selectivity.[5] Experiment with a range of solvents from non-polar (e.g., hexanes, benzene) to polar (e.g., acetonitrile, water).[3]

  • Temperature: Lowering the reaction temperature can enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.[4]

  • Lewis Acid Catalysis: Lewis acids can coordinate to one of the reactants, enforcing a specific geometry in the transition state and leading to higher diastereoselectivity.[6]

  • Steric Hindrance: The steric bulk of the substituents on the reactants can influence the facial selectivity of their approach, favoring the formation of the less hindered diastereomer.[6][7]

Q3: What is the fundamental difference between thermal and photochemical [2+2] cycloadditions in terms of stereochemistry?

A3: Thermal and photochemical [2+2] cycloaddition reactions proceed through different mechanisms, leading to opposite stereochemical outcomes.[8] According to frontier orbital theory, a thermal [2+2] cycloaddition between two alkenes would have to proceed through an antarafacial pathway, which is geometrically difficult.[8] Therefore, concerted thermal [2+2] cycloadditions are generally not observed.[8] In contrast, photochemical [2+2] cycloadditions occur via a suprafacial pathway and are one of the best methods for synthesizing cyclobutane rings.[8] There are exceptions, such as the thermal [2+2] cycloaddition of ketenes with alkenes, which is thermally allowed.[9]

Troubleshooting Guide

Issue 1: Low Diastereomeric Ratio (dr) in a Photochemical [2+2] Cycloaddition

Symptoms: Your reaction produces the desired cyclobutane product, but as a mixture of diastereomers with a low ratio (e.g., less than 3:1).

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Protocol
Solvent Polarity The polarity of the solvent can influence the stability of the diradical intermediates and the transition states leading to different diastereomers.[6] A change in solvent can sometimes reverse selectivity.Protocol: Systematically screen a range of solvents with varying polarities. Start with a non-polar solvent like hexane or toluene and move to more polar solvents like dichloromethane, THF, and acetonitrile. Monitor the diastereomeric ratio by ¹H NMR or GC-MS.
Reaction Temperature Lower temperatures can amplify the energy difference between competing transition states, favoring the formation of the thermodynamically more stable product.[10]Protocol: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -25 °C, -78 °C). Use a cryostat or a cooling bath to maintain a consistent temperature. Be aware that lower temperatures may require longer irradiation times.
Steric Effects The steric bulk of substituents on the alkene and/or the enone can direct the approach of the reactants to favor the formation of the sterically less hindered diastereomer.[6]Protocol: If synthetically feasible, consider modifying your substrates to include bulkier protecting groups or substituents. For example, replacing a methyl ester with a tert-butyl ester can significantly alter the steric environment.
Use of a Chiral Auxiliary Attaching a chiral auxiliary to one of the reactants can induce facial selectivity, leading to the preferential formation of one diastereomer.Protocol: Select an appropriate chiral auxiliary based on literature precedents for similar systems. Common auxiliaries include Evans oxazolidinones and menthol derivatives.[11] The auxiliary can often be cleaved after the reaction.
Issue 2: Poor Yield in a Catalytic [2+2] Cycloaddition

Symptoms: The desired cyclobutane product is formed in low yield, or not at all, in a reaction employing a catalyst.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Protocol
Catalyst Incompatibility The chosen catalyst may not be suitable for the specific substrates. The electronic and steric properties of the catalyst must be matched to the reactants.Protocol: Screen a variety of catalysts. For example, in Rh-catalyzed reactions, different Rh(III) precursors can have a significant impact on yield.[1] If using a metal-based catalyst with a ligand, systematically modify the ligand to tune its electronic and steric properties.[6]
Solvent Effects The solvent can play a crucial role in catalyst activity and stability. For instance, highly polar and coordinating solvents can sometimes inhibit catalysis.Protocol: Experiment with different solvents. In some Rh(III)-catalyzed reactions, a solvent like hexafluoro-2-propanol (HFIP) has been shown to be critical for cyclobutane formation.[1][12][13]
Incorrect Catalyst Loading Both too little and too much catalyst can be detrimental to the reaction yield.Protocol: Perform a catalyst loading study, varying the amount of catalyst from, for example, 1 mol% to 10 mol%.
Presence of Inhibitors Impurities in the starting materials or solvent can poison the catalyst.Protocol: Ensure all starting materials and solvents are of high purity and are appropriately dried and degassed.

Experimental Workflows & Diagrams

Workflow for Optimizing Diastereoselectivity

This workflow provides a systematic approach to improving the diastereomeric ratio of a [2+2] cycloaddition reaction.

Caption: A decision-making workflow for optimizing diastereoselectivity.

Mechanism of Stereocontrol in Photochemical vs. Thermal [2+2] Cycloadditions

The stereochemical outcome of a [2+2] cycloaddition is dictated by the orbital symmetry rules for pericyclic reactions.

G cluster_0 Thermal [2+2] Cycloaddition cluster_1 Photochemical [2+2] Cycloaddition a1 Alkene 1 (Ground State HOMO) a2 Alkene 2 (Ground State LUMO) a1->a2 Suprafacial approach leads to one bonding and one antibonding interaction a3 Antarafacial Approach (Geometrically Disfavored) a2->a3 b1 Alkene 1 (Excited State HOMO) b2 Alkene 2 (Ground State LUMO) b1->b2 Suprafacial approach leads to two bonding interactions b3 Suprafacial Approach (Geometrically Favored) b2->b3

Caption: Orbital symmetry considerations for thermal vs. photochemical [2+2] cycloadditions.

References

  • Technical Support Center: Optimizing Cyclobutane Synthesis - Benchchem. (n.d.).
  • Robert, E. G. L., & Waser, J. (n.d.). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. ResearchGate.
  • Stereochemistry of Cycloadditions. (2024, September 22). Chemistry LibreTexts.
  • Strategies for controlling stereochemistry in cyclobutane synthesis - Benchchem. (n.d.).
  • Nishiyama, Y., Tanimoto, H., & Oelgemöller, M. (n.d.). Temperature effects on diastereoselective [2+2] photocycloadditions. ResearchGate.
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. (n.d.). ACS Publications.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). ACS Publications.
  • Formal [2+2+2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. (n.d.). DSpace@MIT.
  • Technical Support Center: Synthesis of Tetra-substituted Cyclobutanes - Benchchem. (n.d.).
  • C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. (n.d.). PubMed Central.
  • Comparison between thermal and photochemical conditions for the [2 + 2...]. (n.d.). ResearchGate.
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016, March 28). ACS Publications.
  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. (2025, July 1). ResearchGate.
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. (n.d.). ACS Publications.
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. (2025, February 7). PubMed.
  • Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. (n.d.). Journal of the American Chemical Society.
  • Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. (n.d.). PubMed Central.
  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. (2025, August 7). ResearchGate.
  • Cycloaddition reactions [2+2]. (n.d.). Slideshare.
  • Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants. (n.d.). PMC - NIH.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). MDPI.
  • Photochemical (2+2) Cycloaddition Reaction. (n.d.). AK Lectures.
  • Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. (2018, January 16).
  • Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications. (n.d.). Semantic Scholar.
  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. (2023, March 20). ACS Publications.
  • 1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts.
  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (n.d.). NIH.
  • Enone–alkene cycloadditions. (n.d.). Wikipedia.
  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. (n.d.). ChemRxiv.
  • Example of cycloaddition reactions [2+2] and [4+2]. (n.d.). ResearchGate.
  • Recent advances in [2+2+2] cycloaddition reactions. (2011, March 23). Chemical Society Reviews (RSC Publishing).
  • Thermal [2+2] cycloaddition reactions. (2019, January 22). YouTube.
  • Cyclobutane Synthesis. (n.d.). Andrew G Myers Research Group.
  • 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. (2022, March 5). YouTube.
  • Does this 2+2 cyclo-addition work? (2022, August 24). Reddit.
  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (2025, May 23). Chemical Science (RSC Publishing).
  • Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation. (n.d.). PMC - NIH.
  • A real space picture of the role of steric effects in SN2 reactions. (2022, March 12). PMC - PubMed Central.
  • Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous! (n.d.). PubMed.

Sources

Technical Support Center: Purification of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the challenges in the purification of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this molecule, offering troubleshooting advice and detailed protocols grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound can be complex due to a combination of factors inherent to its structure. The main challenges include:

  • Structural Similarity to Impurities: Byproducts from the synthesis, such as the corresponding carboxylic acid or unreacted starting materials, often have very similar polarity, making chromatographic separation difficult.

  • Fluxional Nature of the Ring: The cyclobutane ring is not planar and undergoes rapid "ring flipping".[1] This can sometimes lead to broadened peaks in NMR and complex interactions with chromatographic stationary phases.[1]

  • Potential for Stereoisomers: Depending on the synthetic route, particularly those involving [2+2] cycloadditions, the formation of diastereomers is possible, which can be challenging to separate.[2][3]

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially when exposed to acidic or basic conditions for prolonged periods, such as on standard silica gel.

Q2: What are the most common impurities I should anticipate?

The impurity profile is highly dependent on the synthetic route. However, common impurities include:

  • Starting Materials: Unreacted 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid (if synthesized via Fischer esterification) or precursors from a cycloaddition reaction.

  • Reagent-Derived Impurities: Byproducts from coupling agents (e.g., DCC, EDC) or other reagents used in the synthesis.

  • Hydrolysis Product: 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, formed by the hydrolysis of the methyl ester during workup or purification.

  • Side-Reaction Products: Products from competing reactions, which can be prevalent in entropically disfavored ring-closing strategies.[4]

Q3: Which purification technique should I try first: chromatography or crystallization?

The choice depends on the purity of your crude material.

  • For crude material (<90% purity): Flash column chromatography is the recommended first step to remove the bulk of impurities.[5] It is effective at separating compounds with different polarities.

  • For partially purified material (>90% purity): Crystallization is an excellent final step for achieving high purity and removing trace impurities that may co-elute during chromatography. A single recrystallization can sometimes yield an optically pure product from an enriched mixture.[3]

Q4: What analytical methods are recommended for purity assessment?

A combination of methods is essential for a comprehensive assessment:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for quantitative purity analysis, capable of separating closely related impurities.[6] A typical method would use a C18 column with a water/acetonitrile or water/methanol mobile phase.[6][7]

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR): Provides structural confirmation and can identify impurities if they are present in sufficient quantity (>1-5%). ¹⁹F NMR is particularly useful for tracking fluorine-containing species.

  • Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of the desired product and helps in identifying unknown impurities.

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during purification.

Issue 1: Poor separation during flash column chromatography.

Symptom: Your product co-elutes with one or more impurities, resulting in mixed fractions and low yield of pure material.

Causality: The polarity difference between your product and the impurity is insufficient for separation under the chosen conditions. The rigid, strained four-membered ring can also lead to unique, sometimes unpredictable, interactions with the stationary phase.[2]

Solutions:

  • Systematic Mobile Phase Screening: Before running a large column, screen various solvent systems using Thin Layer Chromatography (TLC). Test solvent systems with different selectivities.

  • Employ a Shallow Gradient: If an isocratic system fails, use a slow, shallow gradient of the polar solvent. This can often resolve closely eluting spots.

  • Change the Stationary Phase: If silica gel fails, consider alternatives.

    • Neutral Alumina: Good for compounds that may be sensitive to the acidic nature of silica.

    • Reversed-Phase (C18) Silica: Separates compounds based on hydrophobicity rather than polarity, which can be highly effective for resolving impurities that are inseparable on normal-phase silica.[2]

G cluster_0 start Problem: Poor Chromatographic Separation tlc Step 1: Re-evaluate TLC start->tlc loading Step 2: Check Column Loading tlc->loading ΔRf > 0.1? exp_tlc Screen diverse solvent systems (e.g., Hex/EtOAc, DCM/MeOH) to maximize ΔRf. tlc->exp_tlc gradient Step 3: Implement Shallow Gradient loading->gradient Loading <2% w/w? exp_loading Overloading is a common cause of peak broadening and poor separation. Aim for 1-2% load by weight. loading->exp_loading stationary_phase Step 4: Change Stationary Phase gradient->stationary_phase Still co-eluting? exp_gradient A slow gradient (e.g., 0-10% B over 20 column volumes) can resolve closely eluting compounds. gradient->exp_gradient success Pure Product Obtained stationary_phase->success Separation Achieved exp_stationary Switch selectivity. Try neutral alumina or reversed-phase (C18). stationary_phase->exp_stationary

Caption: Troubleshooting workflow for poor chromatographic separation.

Issue 2: Low yield after chromatography due to product degradation.

Symptom: You obtain a low mass balance after the column, and TLC analysis of the collected fractions shows a new, more polar spot (often at the baseline) that was not in the crude material.

Causality: The product is likely degrading on the column. The most common cause is the hydrolysis of the methyl ester to the more polar carboxylic acid, catalyzed by the acidic surface of standard silica gel.

Solutions:

  • Deactivate the Silica Gel: Before use, slurry the silica gel in the mobile phase containing 0.5-1% triethylamine (or another volatile base like pyridine). This neutralizes the acidic sites.

  • Run the Column Quickly: Minimize the residence time of your compound on the column. Use a slightly more polar solvent system than what is strictly necessary for separation to speed up elution.

  • Switch to a Neutral Stationary Phase: Use neutral alumina or a high-quality, pH-neutral silica gel to avoid acid-catalyzed decomposition.

Issue 3: The purified product is a persistent oil and will not crystallize.

Symptom: After removing all solvent under high vacuum, the product remains a clear, viscous oil, even though it is >98% pure by HPLC.

Causality: The presence of trace, structurally similar impurities can inhibit the formation of a crystal lattice. Alternatively, the compound may simply have a low melting point or be polymorphic.

Solutions:

  • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then add a large excess of a poor solvent in which the product is insoluble (e.g., hexanes, pentane) while stirring vigorously. The product may precipitate as a solid.

  • Solvent Screening for Crystallization: In parallel, dissolve small amounts of the oil in various solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) and allow for slow evaporation or cool slowly. See the protocol section for a detailed method.

  • Seed Crystal: If you have ever had a solid sample, use a tiny speck to seed a supersaturated solution of the oil.

  • Re-purify: If oiling persists, it may indicate a stubborn impurity. Re-purification using a different chromatographic method (e.g., reversed-phase if you previously used normal-phase) may be necessary.

G cluster_1 start Crude Product purity_check Assess Purity (TLC, ¹H NMR, LCMS) start->purity_check chromatography Flash Column Chromatography purity_check->chromatography Purity < 95% or Multiple Spots crystallize Attempt Crystallization or Trituration purity_check->crystallize Purity > 95% and Mainly One Spot pure_oil Purified Oil chromatography->pure_oil pure_solid Pure Crystalline Solid crystallize->pure_solid Success crystallize->pure_oil Fails pure_oil->crystallize

Caption: General purification strategy decision workflow.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol outlines a general procedure for purification on silica gel.

  • TLC Analysis: Identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides a retention factor (Rf) of ~0.25-0.35 for the product and good separation from impurities.

  • Column Packing: Dry-pack a column with silica gel (230-400 mesh). The amount should be 50-100 times the weight of your crude material. Wet the column with the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the starting mobile phase. If running a gradient, slowly and incrementally increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove residual solvents.

Table 1: Example Solvent Systems for Flash Chromatography

PolaritySolvent System (v/v)Typical Application
LowHexanes / Ethyl Acetate (95:5 to 80:20)For separating non-polar impurities.
MediumHexanes / Ethyl Acetate (80:20 to 50:50)General purpose for moderately polar compounds.
HighDichloromethane / Methanol (99:1 to 95:5)For separating more polar impurities.
Protocol 2: Purity Assessment by RP-HPLC

This protocol provides a general method for analytical purity determination.

  • System Preparation: Install a suitable C18 column (e.g., 4.6 x 150 mm, 5 µm). Prepare the mobile phases and degas them thoroughly.[8]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid or Phosphoric Acid.[8]

    • Solvent B: Acetonitrile or Methanol.

  • Sample Preparation: Prepare a stock solution of your compound in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).[2] Dilute as necessary to fall within the linear range of the detector.

  • Method Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm, or an absorption maximum determined by a PDA/DAD detector).[8]

    • Gradient: A typical screening gradient would be 10% to 95% B over 15 minutes, followed by a hold and re-equilibration.

  • Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically reported as the area of the main peak divided by the total area of all peaks.

Table 2: Typical HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Injection Vol. 5 µL
Run Time 20 min

References

  • BenchChem Technical Support. Purification of Cyclobutane Isomers by Chromatography. URL: https://www.benchchem.
  • de Graaff, C., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry, 27, e202301309. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.202301309
  • Gensini, M., & Goti, A. (2002). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 102(11), 3963-3996. URL: https://pubs.acs.org/doi/abs/10.1021/cr010006a
  • McNally, A., Hreeb, A. R., & Donohoe, T. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2015-2024. URL: https://pubs.acs.org/doi/10.1021/jo4027148
  • McNally, A., Hreeb, A. R., & Donohoe, T. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3946215/
  • Supporting Information for related cyclobutane synthesis. (n.d.). URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-12-109-S1.pdf
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. CIPAC Method 5219/R. URL: https://www.cipac.org/wp-content/uploads/2021/10/5219_R.pdf
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. URL: https://www.researchgate.
  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4). URL: https://jchemhr.com/article_195536.html

Sources

"side reaction pathways in the synthesis of 1-aryl-cyclobutanecarboxylates"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-aryl-cyclobutanecarboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot your experiments and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 1-aryl-cyclobutanecarboxylates?

A1: The most prevalent methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling between an aryl halide and a cyclobutane-containing organoboron reagent, or the arylation of a pre-formed cyclobutanecarboxylate. Other approaches include [2+2] cycloadditions and ring-expansion reactions.[1]

Q2: I am observing a significant amount of an alkene byproduct in my palladium-catalyzed arylation. What is the likely cause?

A2: The formation of an alkene byproduct is a classic indicator of β-hydride elimination .[2][3] This is a common side reaction in palladium-catalyzed processes involving alkyl-palladium intermediates. The palladium catalyst can abstract a hydrogen atom from the carbon β to the metal center, leading to the formation of a Pd-H species and an alkene.

Q3: My reaction is not going to completion, and I'm isolating starting materials along with a biaryl byproduct. What could be happening?

A3: This suggests that homocoupling of your arylboronic acid reagent (in a Suzuki-Miyaura coupling) is occurring.[4][5] This side reaction is often promoted by the presence of molecular oxygen, which can interfere with the catalytic cycle.[4] It can also occur if the transmetalation step is slow or inefficient.

Q4: During workup or purification, I am losing a significant portion of my product, and I detect a compound with a lower molecular weight. What might be the issue?

A4: You are likely experiencing either decarboxylation or ring-opening of the cyclobutane ring. The strained four-membered ring can be susceptible to cleavage under acidic or strongly basic conditions, especially with heating.[6][7] Similarly, the carboxylate group can be lost as carbon dioxide under harsh thermal or pH conditions.[8][9]

Troubleshooting Guide

This section provides a more in-depth look at the common side reactions and offers strategies to mitigate them.

Problem 1: Formation of Alkene Byproducts via β-Hydride Elimination

Mechanism: In palladium-catalyzed cross-coupling reactions, an alkyl-palladium intermediate is formed. If there is a hydrogen atom on the carbon β to the palladium, the catalyst can abstract it, leading to the formation of an alkene and a palladium-hydride species. This side reaction is particularly relevant when coupling aryl groups to sp³-hybridized carbons, as is the case in the synthesis of 1-aryl-cyclobutanecarboxylates.[2][10][11]

Troubleshooting Strategies:

StrategyRationale
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands accelerate the desired reductive elimination step to form the C-C bond, making it kinetically more favorable than β-hydride elimination.[12] The steric bulk also disfavors the formation of the planar transition state required for β-hydride elimination.
Temperature Control Lower the reaction temperature. While this may slow down the reaction, it can significantly suppress β-hydride elimination, which often has a higher activation energy than the desired productive pathway.[12]
Additive Effects The presence of halide ions has been shown to inhibit β-hydride elimination in some systems.[13][14] Consider using a palladium source with chloride ligands or adding a salt like LiCl.

Experimental Protocol: Minimizing β-Hydride Elimination in a Suzuki-Miyaura Coupling

  • Inert Atmosphere: Rigorously degas all solvents and reagents. Assemble the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst System: Use a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) in a 1:2 to 1:4 Pd:ligand ratio.

  • Base: Use a carefully chosen base, such as Cs₂CO₃ or K₃PO₄, and ensure it is finely powdered and anhydrous.

  • Temperature: Start the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS. Only increase the temperature if the reaction is too slow.

  • Solvent: A mixture of an organic solvent (e.g., toluene or CPME) and water is often effective for Suzuki-Miyaura couplings.[12]

Problem 2: Ring-Opening of the Cyclobutane Core

Mechanism: The high ring strain of the cyclobutane ring makes it susceptible to cleavage under acidic or Lewis acidic conditions. Protonation of the carboxylate or coordination of a Lewis acid to the ester carbonyl can facilitate ring-opening to form more stable acyclic products.[6][7]

Troubleshooting Strategies:

StrategyRationale
pH Control Avoid strongly acidic or basic conditions during the reaction and workup. Use a mild base for the reaction if required, and perform a careful, buffered workup.
Avoid Lewis Acids Be mindful that some reagents or additives can act as Lewis acids. If ring-opening is observed, consider alternative reagents that are less Lewis acidic.
Temperature Perform the reaction and purification at the lowest practical temperature to minimize the energy available for overcoming the activation barrier for ring-opening.
Problem 3: Decarboxylation of the Carboxylate Group

Mechanism: The loss of the carboxylate group as CO₂ can occur under harsh thermal conditions or in the presence of strong acids or bases.[8][9]

Troubleshooting Strategies:

StrategyRationale
Mild Reaction Conditions Avoid high reaction temperatures for extended periods.
Neutral or Mildly Basic pH Strong acids can protonate the carboxylate, promoting decarboxylation. Similarly, strong bases can lead to the formation of an unstable carboxylate anion. Aim for neutral or mildly basic conditions.
Problem 4: Homocoupling of Arylboronic Acids in Suzuki-Miyaura Coupling

Mechanism: This side reaction involves the coupling of two molecules of the arylboronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen, which can lead to oxidative homocoupling. It can also occur if the transmetalation step of the catalytic cycle is slow compared to the rate of homocoupling.[4][5][15]

Troubleshooting Strategies:

StrategyRationale
Thorough Degassing Rigorously degas all solvents and reagents before use to remove dissolved oxygen. Maintain a strict inert atmosphere throughout the reaction.[4]
Optimize Reaction Conditions Ensure efficient transmetalation by using an appropriate base and solvent system. The choice of base can significantly impact the rate of transmetalation.[12]
Use of Stoichiometry Use a slight excess (e.g., 1.1-1.2 equivalents) of the cyclobutane coupling partner relative to the arylboronic acid to favor the cross-coupling reaction.

Visualizing Reaction Pathways

To aid in understanding the competing reaction pathways, the following diagrams illustrate the desired synthetic route and the major side reactions.

cluster_main Desired Synthetic Pathway Start Aryl-X + Cyclobutane-B(OR)2 OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd Pd(0) Transmetal Transmetalation (Ar-Pd(II)-Cyclobutane) OxAdd->Transmetal Base RedElim Reductive Elimination Transmetal->RedElim Product 1-Aryl-Cyclobutanecarboxylate RedElim->Product Catalyst_Regen Pd(0) Catalyst RedElim->Catalyst_Regen Catalyst_Regen->Start

Caption: Desired Suzuki-Miyaura cross-coupling pathway.

cluster_side Competing Side Reaction Pathways cluster_beta β-Hydride Elimination cluster_homo Homocoupling cluster_decomp Product Decomposition Intermediate Ar-Pd(II)-Cyclobutane Beta_Elim β-Hydride Elimination Intermediate->Beta_Elim Alkene Alkene Byproduct Beta_Elim->Alkene Aryl_B Aryl-B(OR)2 Homocoupling Homocoupling Aryl_B->Homocoupling O2 Biaryl Biaryl Byproduct Homocoupling->Biaryl Product 1-Aryl-Cyclobutanecarboxylate Decomposition Acid/Base or Heat Product->Decomposition Decomp_Product Ring-Opened or Decarboxylated Product Decomposition->Decomp_Product

Caption: Major side reaction pathways.

References

  • Wikipedia.
  • Lee, C. W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed beta-hydride elimination in palladium-catalyzed cascade cyclization-coupling reactions: an efficient synthesis of 3-arylmethylpyrrolidines. Organic letters, 2(9), 1213–1216. [Link]
  • Organic Chemistry Portal. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. [Link]
  • Jiang, J., & Zhang, J. (2005). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified.
  • Yuan, C., Zhang, W., Zang, W., Zhu, L., Yu, Y., & Han, X. (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic Letters.
  • Wang, Z. J., & Yin, G. (2021). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters.
  • ResearchGate. Scheme 3 Hydrolysis/decarboxylation reactions. Reagents and conditions:... [Link]
  • Interactive Learning Paradigms, Incorporated.
  • Popp, B. V., & Stahl, S. S. (2012). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society, 134(28), 11529–11543. [Link]
  • Organic Chemistry Portal. Orchestrating a β-Hydride Elimination Pathway in Palladium(II)-Catalyzed Arylation/Alkenylation of Cyclopropanols Using Organoboron Reagents. [Link]
  • Yuan, C., Zhang, W., Zang, W., Zhu, L., Yu, Y., & Han, X. (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. Organic letters.
  • RSC Publishing. Palladium-catalyzed synthesis of benzosilacyclobutenes via position-selective C(sp 3 )
  • Davies, H. M., & Du Bois, J. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 4099–4108.
  • König, B., & Feng, Y. (2020). Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes.
  • Davies, H. M., & Du Bois, J. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines.
  • ResearchGate.
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
  • Davies, H. M., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2416–2433.
  • Xue, Y., & Dong, G. (2023). α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis.
  • ResearchGate.
  • ResearchGate.
  • Rao, Y., & Sheng, M. (2018). Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups.
  • ResearchGate.
  • ResearchGate. Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Myers, A. G. The Suzuki Reaction. [Link]
  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]
  • ResearchGate.
  • OUCI.

Sources

"improving the efficiency of palladium-catalyzed C-H arylation of cyclobutanes"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed C-H arylation of cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficiency and reproducibility of your experiments. The guidance provided is rooted in established mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

A1: Low yields in Pd-catalyzed C-H arylation of cyclobutanes can stem from several factors. Common culprits include inefficient catalyst activation, catalyst decomposition, suboptimal reaction conditions (temperature, solvent, and time), or issues with the directing group. Ensure your palladium precursor is properly activated and that the chosen ligand is appropriate for the specific transformation. Catalyst deactivation can occur via the formation of palladium black, which can often be mitigated by adjusting the ligand-to-metal ratio or the reaction temperature.

Q2: I am observing poor regioselectivity or diastereoselectivity. What can I do?

A2: The regioselectivity and diastereoselectivity of these reactions are heavily influenced by the directing group and the ligand employed.[1] The directing group's coordinating ability and steric profile guide the palladium catalyst to a specific C-H bond.[2][3][4] Ligand choice is also critical; for instance, chiral ligands like N-acetyl amino acids can induce high enantioselectivity.[5][6][7] Experiment with different directing groups or screen a variety of ligands to find the optimal combination for your substrate.

Q3: My reaction is not reproducible. What are the likely sources of variability?

A3: Reproducibility issues often arise from sensitivity to air and moisture, variations in reagent quality, or inconsistent reaction setup. Ensure all reagents and solvents are of high purity and appropriately dried. The setup of the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst oxidation. Small variations in catalyst loading, ligand-to-metal ratio, or temperature can also lead to significant differences in outcome.

Q4: What is the role of the silver salt additive in my reaction?

A4: Silver salts, such as silver acetate (AgOAc) or silver carbonate (Ag2CO3), often play a multifaceted role in these reactions. They can act as an oxidant to regenerate the active Pd(II) catalyst from Pd(0) species formed during the catalytic cycle.[8] Additionally, they can serve as a halide scavenger, preventing the coordination of halide ions to the palladium center, which can inhibit catalysis. In some cases, the silver cation can also participate in the C-H activation step by forming a heterodimeric Pd(II)-Ag(I) complex, which can lower the activation barrier.[8]

In-Depth Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

This is one of the most common issues encountered. The following guide provides a systematic approach to diagnosing and resolving this problem.

Initial Checks:

  • Inert Atmosphere: Confirm that the reaction was set up under a rigorously inert atmosphere. Oxygen can oxidize the active catalyst, leading to deactivation.

  • Reagent Quality: Verify the purity and integrity of all reagents, especially the palladium catalyst, ligand, and arylating agent. Impurities can poison the catalyst.

  • Solvent Purity: Ensure the solvent is anhydrous and degassed. Water and dissolved oxygen can interfere with the catalytic cycle.[9][10]

Troubleshooting Workflow:

G start Low/No Conversion check_catalyst Verify Catalyst Activity (Use a fresh batch or a known active catalyst) start->check_catalyst check_ligand Evaluate Ligand (Screen different ligands, check ligand:metal ratio) check_catalyst->check_ligand No improvement success Improved Conversion check_catalyst->success Improvement optimize_temp Optimize Temperature (Incrementally increase/decrease) check_ligand->optimize_temp No improvement check_ligand->success Improvement optimize_solvent Optimize Solvent (Test different polarities and coordinating abilities) optimize_temp->optimize_solvent No improvement optimize_temp->success Improvement check_dg Assess Directing Group (Is it coordinating effectively?) optimize_solvent->check_dg No improvement optimize_solvent->success Improvement check_dg->success Improvement

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps & Explanations:

  • Step 1: Catalyst and Ligand Evaluation:

    • Rationale: The palladium catalyst and the ligand are the heart of the reaction. An inactive catalyst or an inappropriate ligand will halt the reaction.

    • Action:

      • Use a fresh, reliable batch of the palladium precursor (e.g., Pd(OAc)₂).

      • The choice of ligand is crucial. For enantioselective reactions on aminomethyl-cyclobutanes, N-acetyl amino acid ligands have proven effective.[5][11] For other systems, pyridone ligands or mono-N-protected amino acids might be necessary.[12][13]

      • Vary the ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio is a good starting point.

  • Step 2: Temperature Optimization:

    • Rationale: C-H activation is often the rate-determining step and is highly temperature-dependent.

    • Action:

      • If no reaction is observed, incrementally increase the temperature in 10-20 °C intervals. For cyclobutane systems, temperatures around 60-110 °C are often employed.[2][5]

      • Conversely, if catalyst decomposition (formation of palladium black) is observed at higher temperatures, try lowering the temperature.

  • Step 3: Solvent Screening:

    • Rationale: The solvent can significantly influence the solubility of reagents, the stability of intermediates, and the overall reaction rate.[9][10][14]

    • Action:

      • Polar aprotic solvents like DMF, DMAc, or NMP are commonly used. However, some reactions may benefit from less coordinating solvents like toluene or dioxane.

      • The use of co-solvents, such as pivalic acid or hexafluoroisopropanol (HFIP), can sometimes promote the C-H activation step.[2]

SolventPolarityCommon Observations
DMFHighGood solubility for many reagents, but can sometimes coordinate to Pd.[15]
TolueneLowLess coordinating, can be beneficial for certain catalytic cycles.
DioxaneModerateOften a good balance of polarity and coordinating ability.
HFIPHighCan promote C-H activation through stabilization of cationic intermediates.[2]
  • Step 4: Directing Group Assessment:

    • Rationale: The directing group must effectively coordinate to the palladium center to facilitate C-H activation.

    • Action:

      • Ensure the directing group is correctly installed and that its coordinating atom is accessible. Common directing groups for cyclobutane C-H arylation include tertiary alkylamines, carboxamides, and ketones (via transient imine formation).[2][5][6]

      • If using a transient directing group, ensure the conditions are suitable for its formation in situ.[12][13]

Problem 2: Formation of Undesired Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Homocoupling of the Arylating Agent: This occurs when the arylating agent (e.g., an aryl boronic acid or aryl halide) couples with itself.

  • Proto-dearylation: The newly formed C-aryl bond is cleaved, regenerating the starting material.

  • Over-arylation: Multiple C-H bonds on the cyclobutane ring are arylated.[2][16]

  • Ring-Opening: The strained cyclobutane ring can undergo cleavage under certain conditions.[17]

Mitigation Strategies:

  • Homocoupling:

    • Cause: Often promoted by high temperatures or the presence of oxygen.

    • Solution: Lower the reaction temperature and ensure a strictly inert atmosphere. Adjusting the stoichiometry of the arylating agent can also help.

  • Proto-dearylation:

    • Cause: Can be promoted by acidic conditions or the presence of a proton source.

    • Solution: Add a mild, non-coordinating base to the reaction mixture. Ensure all reagents and solvents are anhydrous.

  • Over-arylation:

    • Cause: Occurs when multiple C-H bonds are accessible and reactive.

    • Solution: Carefully control the stoichiometry of the arylating agent. Using a bulkier directing group or ligand can sometimes sterically hinder subsequent arylations. Lowering the reaction temperature or time may also favor mono-arylation.

  • Ring-Opening:

    • Cause: The high strain energy of the cyclobutane ring makes it susceptible to cleavage, particularly at elevated temperatures or with certain catalyst systems.[17]

    • Solution: Employ milder reaction conditions. The choice of ligand can also influence the stability of the palladacycle intermediate and prevent ring-opening pathways.

Visualizing the Catalytic Cycle and Potential Pitfalls:

G cluster_0 Desired Catalytic Cycle cluster_1 Off-Cycle Pathways / Deactivation PdII_cat Pd(II) Catalyst Coord Coordination with Directing Group PdII_cat->Coord Deactivation Catalyst Deactivation (e.g., Pd Black) PdII_cat->Deactivation CMD Concerted Metalation- Deprotonation (C-H Activation) Coord->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Ox_Add Oxidative Addition of Arylating Agent Palladacycle->Ox_Add Side_Reaction Side Reactions (Homocoupling, Ring-Opening) Palladacycle->Side_Reaction PdIV Pd(IV) Intermediate Ox_Add->PdIV Red_Elim Reductive Elimination PdIV->Red_Elim Red_Elim->PdII_cat Regenerates Catalyst Product Arylated Product Red_Elim->Product

Caption: Simplified Pd(II)/Pd(IV) catalytic cycle and common off-cycle pathways.

The desired catalytic cycle typically proceeds through a Pd(II)/Pd(IV) mechanism.[18][19] The reaction begins with the coordination of the directing group to the Pd(II) catalyst, followed by C-H activation to form a palladacycle intermediate. Oxidative addition of the arylating agent generates a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst.[18] Off-cycle processes such as catalyst deactivation or undesired side reactions can compete with this productive pathway.

Experimental Protocols

General Procedure for Pd-Catalyzed C-H Arylation of an Aminomethyl-Cyclobutane

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aminomethyl-cyclobutane substrate (1.0 equiv), the aryl boronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), the ligand (e.g., N-acetyl-L-leucine, 20 mol%), and a silver salt oxidant (e.g., Ag₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time (typically 12-24 hours).[5]

  • Workup: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Mechanism of the Palladium-Catalyzed C(sp3)–H Arylation of Aliphatic Amines: Unraveling the Crucial Role of Silver(I) Additives | ACS Catalysis. (2019).
  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PubMed Central. (n.d.).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC. (n.d.).
  • Ligand-Enabled Catalytic C H Arylation of Aliphatic Amines by a Four-Membered-Ring Cyclopalladation Pathway - ResearchGate. (2025).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (2014).
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. (n.d.).
  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines | Journal of the American Chemical Society. (2022).
  • Catalyzed Enantioselective C(sp3 )-H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group - PubMed. (2020).
  • Ligand-controlled divergent enantioselective hydroarylation of cyclobutenes - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
  • Regio- and Stereoselective Rhodium(II)
  • Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. - ChemRxiv. (n.d.). ChemRxiv. [Link]
  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal | The Journal of Organic Chemistry - ACS Publications. (2021).
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC - NIH. (n.d.).
  • Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles - PubMed Central. (2025).
  • Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies - NIH. (n.d.).
  • Ligand-controlled divergent enantioselective hydroarylation of cyclobutenes - PMC - NIH. (2025).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.). White Rose University Consortium. [Link]
  • a) Examples of prior art of cyclobutane C−H functionalization used in... - ResearchGate. (n.d.).
  • Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. (2022). Royal Society of Chemistry. [Link]
  • Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions - DiVA portal. (2020). DiVA. [Link]
  • Palladium-catalyzed enantioselective C-H functionalization via C-H pallad
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.).
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - NIH. (n.d.).
  • Pd(II)
  • Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. (2016).
  • Advances in Ligand‐Driven Pd‐Catalyzed C H Functionalizations: Recent Insights and Updates - ResearchGate. (n.d.).
  • Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis | Organometallics - ACS Publications. (n.d.).
  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines | Journal of the American Chemical Society. (2022).
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (2025).
  • (PDF) Pd(II)-Catalyzed Enantioselective C(sp 3 )–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - ResearchGate. (2022).
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one | ACS Catalysis. (2022).
  • The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism - MDPI. (2021). MDPI. [Link]
  • Direct bis-arylation of cyclobutanecarboxamide via double C-H activation: an auxiliary-aided diastereoselective Pd-catalyzed access to trisubstituted cyclobutane scaffolds having three contiguous stereocenters and an all-cis stereochemistry - PubMed. (n.d.).

Sources

Technical Support Center: Overcoming Common Issues in Scaling Up Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth technical and practical insights to navigate the challenges of scaling up cyclobutane synthesis. Cyclobutane rings are valuable structural motifs in medicinal chemistry and materials science, but their synthesis, particularly on a larger scale, can be fraught with difficulties. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common hurdles when scaling up a [2+2] photocycloaddition?

When moving from a bench-scale to a larger-scale photochemical [2+2] cycloaddition, several challenges commonly arise. These include a significant drop in yield, changes in selectivity, and issues with reaction reproducibility. A primary reason for these problems is the attenuation of light as it passes through a larger volume of the reaction mixture, an issue dictated by the Beer-Lambert law.[1] This leads to non-uniform irradiation and can result in over-irradiation of the outer layers of the reaction while the core remains under-reacted.[1] Additionally, heat dissipation becomes more challenging in larger vessels, which can affect reaction kinetics and lead to the formation of side products.

Q2: My diastereoselectivity has decreased upon scaling up. What are the likely causes?

A decrease in diastereoselectivity during scale-up is a frequent and frustrating issue. The stereochemical outcome of a cyclobutane synthesis is often a delicate balance of steric and electronic factors, which can be influenced by subtle changes in the reaction environment.[2] Key factors to investigate include:

  • Temperature Gradients: Inadequate mixing and heat transfer in larger reactors can create localized hot spots, which can negatively impact selectivity.[3]

  • Solvent Effects: The polarity of the solvent plays a crucial role in stabilizing or destabilizing transition states, thereby influencing diastereoselectivity.[2][4] A change in the solvent-to-reagent ratio or the use of a different grade of solvent during scale-up can alter the outcome.

  • Concentration: Changes in reactant concentration can affect the aggregation state of catalysts or the relative rates of competing reaction pathways.

Q3: How do I handle the purification of my cyclobutane product on a multi-gram scale?

Purification is a significant bottleneck in the large-scale synthesis of cyclobutanes. The presence of close-boiling impurities, starting materials, and byproducts can make isolation challenging.[5] Common large-scale purification techniques include:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective and scalable purification method.[6]

  • Distillation: For liquid products, distillation is a viable option. However, care must be taken as the inherent ring strain of cyclobutanes can make them susceptible to thermal decomposition.[2]

  • Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities. Consider using techniques like flash chromatography with a larger column or exploring alternative stationary phases.

Q4: What are the key safety considerations when scaling up cyclobutane synthesis, especially photochemical reactions?

Safety is paramount when scaling up any chemical process. For cyclobutane synthesis, particular attention should be paid to:

  • Thermal Runaway: Many cycloaddition reactions are exothermic. Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[7][8][9]

  • UV Light Exposure: For photochemical reactions, ensure that the reactor is properly shielded to prevent exposure to harmful UV radiation.

  • Reagent Handling: The handling of large quantities of flammable solvents and potentially air- or moisture-sensitive reagents requires careful planning and appropriate engineering controls.[6] A thorough risk assessment should be conducted before any scale-up is attempted.[3]

Troubleshooting Guides

Issue 1: Low Yield in a [2+2] Photocycloaddition Reaction

A drop in yield is one of the most common problems encountered when scaling up photochemical reactions. The following troubleshooting guide will help you identify and address the root cause.

Troubleshooting Workflow

start Low Yield in [2+2] Photocycloaddition check_light 1. Verify Light Source and Wavelength start->check_light check_conditions 2. Optimize Reaction Conditions check_light->check_conditions Light source adequate check_impurities 3. Investigate Impurities and Side Reactions check_conditions->check_impurities Conditions optimized consider_flow 4. Consider Continuous Flow Chemistry check_impurities->consider_flow Impurities addressed solution Improved Yield consider_flow->solution Flow system implemented start Suspected Catalyst Deactivation observe Observe Symptoms: - Decreased reaction rate - Lower yield - Incomplete conversion start->observe poisoning Poisoning? (Impurities in reagents/solvents) observe->poisoning fouling Fouling/Coking? (Deposition of byproducts) observe->fouling thermal_degradation Thermal Degradation? (Excessive heat) observe->thermal_degradation purify Purify Reagents/Solvents poisoning->purify regenerate Regenerate/Replace Catalyst fouling->regenerate control_temp Improve Temperature Control thermal_degradation->control_temp solution Restored Catalyst Activity purify->solution regenerate->solution control_temp->solution

Caption: Decision tree for diagnosing catalyst deactivation.

Catalyst Regeneration Protocols

Note: These are general guidelines. Specific procedures may vary depending on the catalyst and the nature of the deactivation.

Regeneration of Palladium on Carbon (Pd/C) Deactivated by Coking:

  • Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration.

  • Washing: Thoroughly wash the catalyst with a solvent that can dissolve the reaction mixture components to remove adsorbed organic molecules. Follow with a wash using a low-boiling-point solvent like acetone to aid in drying.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • Oxidative Treatment: Place the dried catalyst in a tube furnace and heat under a stream of air or oxygen to burn off the carbonaceous deposits. The temperature should be carefully controlled to avoid sintering the metal particles.

Regeneration of a Deactivated Copper(I) Catalyst:

  • Dissolution: Dissolve the deactivated copper catalyst in a minimal amount of a suitable solvent.

  • Reduction: Add a mild reducing agent, such as a solution of sodium sulfite or sodium bisulfite, dropwise until the characteristic blue or green color of the Cu(II) species disappears.

  • Isolation: Isolate the regenerated Cu(I) salt by filtration.

  • Washing and Drying: Wash the precipitate with deoxygenated water, followed by ethanol and then diethyl ether, and dry under vacuum.

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Photochemical [2+2] Cycloaddition in a Batch Reactor

Safety First: This procedure should be carried out in a well-ventilated fume hood. The photoreactor must be properly shielded to prevent UV exposure. A risk assessment should be completed before starting. [3][8]

  • Reactor Setup: Assemble a jacketed glass reactor equipped with an overhead stirrer, a thermocouple to monitor the internal temperature, a gas inlet/outlet, and a port for sample withdrawal. The reactor volume should be at least twice the total reaction volume. [3][8]2. Solvent Degassing: Degas the reaction solvent by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. [2]3. Reagent Addition: Charge the reactor with the degassed solvent, the alkene substrates, and any photosensitizer (if required).

  • Inert Atmosphere: Purge the reactor headspace with an inert gas.

  • Cooling: Start the flow of coolant through the reactor jacket to maintain the desired reaction temperature.

  • Irradiation: Turn on the UV lamp and begin irradiation.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by TLC, GC-MS, or NMR.

  • Workup: Once the reaction is complete, turn off the lamp and allow the reactor to return to room temperature. Proceed with the appropriate aqueous workup and extraction.

  • Purification: Purify the crude product by recrystallization, distillation, or chromatography.

Protocol 2: Transitioning to a Continuous Flow Photoreactor

For larger-scale synthesis, a continuous flow setup can offer significant advantages. [10][11][12]

  • System Assembly: Construct a flow photoreactor using transparent tubing (e.g., FEP) wrapped around a UV lamp. Use a pump to deliver the reaction mixture through the tubing. The entire setup should be contained within a light-proof enclosure.

  • Solution Preparation: Prepare a stock solution of the reactants and any photosensitizer in the degassed solvent.

  • Pumping: Pump the solution through the reactor at a predetermined flow rate. The residence time in the irradiated zone can be controlled by adjusting the flow rate and the length of the tubing.

  • Collection: Collect the product stream as it exits the reactor.

  • Steady State: Allow the system to reach a steady state before collecting the desired product fraction.

  • Workup and Purification: Process the collected solution as you would for the batch reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cyclobutane Synthesis.
  • National Institutes of Health. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • Benchchem. (n.d.). Strategies for controlling stereochemistry in cyclobutane synthesis.
  • Google Patents. (n.d.). Process for the recovery and purification of cyclobutanone.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up Cyclobuta[a]naphthalene Production.
  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations.
  • PubMed Central. (n.d.). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes.
  • ACS Publications. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
  • University College Dublin. (2021). Scalability of Photochemical Reactions in Continuous Flow Mode.
  • University of Illinois. (2019). Scale-up Reactions.
  • Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • ACS Macro Letters. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization.
  • Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.
  • ACS Publications. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization.

Sources

Technical Support Center: Strategies to Control Stereochemistry in Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereocontrolled Cyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming stereochemically defined cyclobutane rings. Cyclobutanes are crucial structural motifs in numerous biologically significant molecules and serve as versatile synthetic intermediates.[1][2][3] However, controlling the spatial arrangement of substituents on the strained four-membered ring is a significant synthetic challenge.[4]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Part 1: Troubleshooting Guides

This section addresses common problems encountered during cyclobutane synthesis, offering potential causes and actionable solutions based on established synthetic strategies.

Issue 1: Poor Diastereoselectivity in Thermal [2+2] Cycloadditions

Question: I am performing a thermal [2+2] cycloaddition between an alkene and a ketene, but the reaction is producing a mixture of diastereomers with low selectivity. How can I improve the cis/trans selectivity?

Answer: Poor diastereoselectivity in thermal cycloadditions, particularly with ketenes, often stems from a non-concerted, stepwise mechanism that proceeds through a zwitterionic intermediate.[5] The extended lifetime of this intermediate can allow for bond rotation, which scrambles the stereochemical information of the starting alkene.

Here are several strategies to enhance diastereoselectivity:

  • Solvent Polarity: The polarity of the solvent plays a critical role in stabilizing the zwitterionic intermediate.

    • Recommendation: Decrease the solvent polarity. Nonpolar solvents like toluene or hexanes can disfavor charge separation, promoting a more concerted-like transition state and preserving the alkene's stereochemistry.[5] A switch from a polar solvent like acetonitrile is often beneficial.

  • Steric Hindrance: The steric bulk of the substituents on both reacting partners can significantly influence the facial selectivity of their approach.

    • Recommendation: Employ substrates with greater steric bulk. Larger substituents will favor the formation of the less sterically hindered diastereomer due to more pronounced interactions in the transition state.[5]

  • Lewis Acid Catalysis: Lewis acids can coordinate to the alkene, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and promoting a more concerted cycloaddition pathway.[5]

    • Recommendation: Introduce a Lewis acid catalyst. Common choices include titanium tetrachloride (TiCl₄) or chiral oxazaborolidine-AlBr₃ complexes.[5] It is essential to screen various Lewis acids and optimize reaction conditions such as temperature, solvent, and stoichiometry to achieve the best results.[5]

Issue 2: Low Enantioselectivity in a Catalytic Photochemical [2+2] Cycloaddition

Question: My enantioselective [2+2] photocycloaddition using a chiral catalyst is yielding a product with low enantiomeric excess (ee). What factors might be responsible, and how can I improve the outcome?

Answer: Low enantioselectivity in catalytic photochemical [2+2] cycloadditions can be attributed to several factors, including an ineffective chiral catalyst, a competing uncatalyzed background reaction, or a mismatch between the catalyst and the substrates.[5]

Here are key areas to troubleshoot:

  • Catalyst System: The choice of the chiral catalyst is paramount for inducing asymmetry.

    • Recommendation: If using a metal-based catalyst, systematically modify the chiral ligand to enhance steric and electronic interactions that govern facial selectivity.[5] For organocatalytic systems, ensure the catalyst can effectively create a chiral environment around the substrate in its excited state.[5]

  • Reaction Temperature: Photochemical reactions are often temperature-dependent.

    • Recommendation: Perform the reaction at lower temperatures. Reduced thermal energy can amplify the energetic differences between diastereomeric transition states, leading to higher selectivity.[5]

  • Supramolecular Control: Using a chiral template can pre-organize the reactants, effectively shielding one face of the alkene.

    • Recommendation: Explore the use of chiral hydrogen-bonding templates that can direct the stereochemical course of the cycloaddition, often leading to excellent enantioselectivity.[6]

  • Solid-State Reactions: The crystal lattice can act as a template, controlling the orientation of the reacting molecules.

    • Recommendation: If your substrates are suitable, consider performing the [2+2] cycloaddition in the solid state. This can enforce a specific reaction geometry and lead to high stereocontrol.[7][8]

Issue 3: Poor Regioselectivity in [2+2] Cycloadditions of Unsymmetrical Alkenes

Question: My [2+2] cycloaddition between two different unsymmetrical alkenes is producing a mixture of regioisomers (e.g., head-to-head vs. head-to-tail). How can I control the regiochemical outcome?

Answer: The formation of regioisomers is a common challenge when both reacting partners are unsymmetrical. The outcome is determined by the electronic and steric properties of the substituents on the alkenes.[5]

Here's how to address this issue:

  • Electronic Effects: The reaction is typically favored between an electron-rich and an electron-poor alkene.

    • Recommendation: Enhance the electronic disparity between the two alkenes. The regioselectivity is governed by the orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich alkene and the LUMO of the electron-poor alkene.[5][9]

  • Intramolecular Cycloaddition: Tethering the two alkene moieties can enforce a specific regiochemical outcome.

    • Recommendation: If feasible, design an intramolecular version of the reaction. The length and nature of the tether will dictate the relative orientation of the double bonds, often leading to excellent regioselectivity.[5][10]

  • Metal Catalysis: Certain metal catalysts can control regioselectivity through coordination effects.

    • Recommendation: Screen different transition metal catalysts. For instance, iron-catalyzed [2+2] cycloadditions have demonstrated the ability to control regioselectivity.[5][11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving enantioselective cyclobutane synthesis?

A1: The main strategies for synthesizing enantiomerically enriched cyclobutanes include:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to a starting material can direct the stereochemical course of the cycloaddition. The auxiliary is then cleaved in a subsequent step.[5][8]

  • Chiral Catalysts: The use of chiral Lewis acids, transition metal complexes, or organocatalysts can create a chiral environment that favors the formation of one enantiomer.[12][1][5][8]

  • Chiral Templates: Supramolecular templates can bind to a substrate and block one of its faces, leading to a highly stereoselective reaction.[5][6]

  • Biocatalysis: Enzymes can be used for the kinetic resolution of racemic cyclobutanes or for the stereoselective synthesis of cyclobutane derivatives.[5]

  • Ring Expansion of Chiral Cyclopropanes: The stereospecific ring expansion of enantiomerically enriched cyclopropanes can lead to chiral cyclobutanes.[5][8]

Q2: What is the role of Woodward-Hoffmann rules in [2+2] cycloadditions?

A2: The Woodward-Hoffmann rules are a set of principles that predict the stereochemical outcome of pericyclic reactions based on orbital symmetry. For [2+2] cycloadditions:

  • Thermal [2+2] Cycloadditions: These reactions involve two π-electron pairs (an even number) and are predicted to proceed via an antarafacial pathway, which is often geometrically difficult.[13][14] This is why concerted thermal [2+2] cycloadditions are rare.[13] Many thermal [2+2] reactions, like those with ketenes, proceed through a stepwise, non-concerted mechanism.

  • Photochemical [2+2] Cycloadditions: Upon photochemical excitation, an electron is promoted to a higher energy orbital. This changes the orbital symmetry, and the reaction can now proceed via a suprafacial pathway, which is geometrically favorable.[15][16]

Q3: How do transition metal catalysts facilitate [2+2] cycloadditions?

A3: Transition metals can catalyze [2+2] cycloadditions that are thermally forbidden for many simple alkenes. The mechanism often involves the formation of a metallacyclopentane intermediate, followed by reductive elimination to form the cyclobutane ring.[17] Various transition metals, including cobalt, nickel, ruthenium, and rhodium, have been used to catalyze these reactions.[17][18] Chiral ligands can be used with these metals to induce enantioselectivity.[19]

Part 3: Data & Protocols

Table 1: Comparison of Stereocontrol Strategies in [2+2] Cycloadditions
StrategyReaction TypeCommon ApplicationTypical SelectivityKey Considerations
Chiral Auxiliary Thermal, PhotochemicalDiastereoselective synthesis80-99% deRequires installation and removal of the auxiliary.[8]
Chiral Lewis Acid ThermalEnantioselective ketene cycloadditions90-98% eeCatalyst loading and substrate scope can be limitations.[5]
Chiral Transition Metal Catalyst Metal-CatalyzedEnantioselective alkene/alkyne cycloadditions85-99% eeLigand design is crucial for high selectivity.[17][19][20]
Organocatalysis Photochemical, ThermalEnantioselective synthesis70-95% eeCan offer metal-free alternatives.[6]
Supramolecular Template PhotochemicalEnantioselective photocycloadditions>95% eeSubstrate must bind effectively to the template.[5][6]
Experimental Protocol: Chiral Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol describes a general procedure for the enantioselective cycloaddition of a ketene (generated in situ) with an alkene, using a chiral oxazaborolidine-AlBr₃ complex.[5]

1. Catalyst Preparation:

  • A solution of (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in toluene is treated with trimethylaluminum (1.0 equiv) at 0 °C.

  • The resulting solution is stirred at room temperature for 1 hour to form the chiral oxazaborolidine precursor.

  • This solution is then cooled to -78 °C and treated with aluminum bromide (AlBr₃, 1.0 equiv).

2. Cycloaddition Procedure:

  • To the prepared catalyst solution (0.1 equiv) in toluene at -78 °C is added trifluoroethyl acrylate (1.0 equiv).

  • Ethyl vinyl ether (2.0 equiv) is then added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 12 hours.

3. Workup and Purification:

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclobutane adduct.

Expected Outcome: This procedure typically yields the [2+2] cycloadduct with high yield and excellent enantioselectivity (>95% ee).[5]

Part 4: Visual Diagrams

Troubleshooting_Stereoselectivity Troubleshooting Poor Stereoselectivity in Cyclobutane Synthesis Start Poor Stereoselectivity Observed ReactionType What is the reaction type? Start->ReactionType Thermal Thermal [2+2] ReactionType->Thermal Thermal Photochemical Photochemical [2+2] ReactionType->Photochemical Photochemical Metal Metal-Catalyzed ReactionType->Metal Metal-Catalyzed Solvent Decrease Solvent Polarity (e.g., Toluene, Hexanes) Thermal->Solvent Diastereoselectivity Issue Sterics Increase Steric Bulk on Substrates Thermal->Sterics Diastereoselectivity Issue LewisAcid Add Lewis Acid Catalyst (e.g., TiCl₄) Thermal->LewisAcid Diastereoselectivity Issue Temperature Lower Reaction Temperature Photochemical->Temperature Enantioselectivity Issue Catalyst Modify Chiral Catalyst/ Ligand System Photochemical->Catalyst Enantioselectivity Issue Template Use Supramolecular Template Photochemical->Template Enantioselectivity Issue Ligand Screen Chiral Ligands Metal->Ligand Enantioselectivity Issue MetalSource Vary Metal Precursor (e.g., Cu, Rh, Fe) Metal->MetalSource Reactivity/Selectivity Issue

Caption: A logical diagram for troubleshooting poor stereoselectivity.

Experimental_Workflow Workflow for a Catalytic Photochemical [2+2] Cycloaddition Start Start Preparation Prepare reaction mixture: - Substrates - Chiral Catalyst - Solvent Start->Preparation Degas Degas the solution (e.g., Ar sparging) Preparation->Degas Irradiation Irradiate with appropriate light source (e.g., UV/Vis LED) at controlled temperature Degas->Irradiation Monitor Monitor reaction progress (TLC, GC-MS, NMR) Irradiation->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purification Purify product via column chromatography Workup->Purification Analysis Analyze product for yield, diastereoselectivity (NMR), and enantioselectivity (chiral HPLC) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a catalytic cycloaddition.

References

  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918–11928.
  • DeBlase, C. A., et al. (2013). Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. Chemical Science, 4(1), 235-239.
  • Fiveable. (n.d.). Thermal [2+2] cycloadditions Definition. Fiveable.
  • Gensini, M., & Goti, A. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(7), 2865–2900.
  • Zhang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Advances, 14(28), 20104-20121.
  • Singleton, D. A., & Zhang, X. (1997). Origins of Stereocontrol in the [2 + 2] Cycloaddition between Achiral Ketenes and Chiral α-Alkoxy Aldehydes. A Pericyclic Alternative to the Aldol Reaction. The Journal of Organic Chemistry, 62(23), 7959–7968.
  • Srinivas, K., & Sridhar, B. (2014). Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions. ResearchGate.
  • ResearchGate. (n.d.). Transition metal catalyzed [2+2]‐cycloaddition of NBD and norbornene derivatives and alkynes. ResearchGate.
  • Brannock, K. C. (1959). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Journal of the American Chemical Society, 81(13), 3379-3383.
  • Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. PubMed.
  • Piras, P. P., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(6), 7246–7306.
  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066.
  • Kim, S., et al. (2023). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, 25(43), 7856–7861.
  • Li, G., et al. (2011). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 133(46), 18832–18835.
  • ResearchGate. (n.d.). Regio control in [2+2] photocycloaddition. ResearchGate.
  • Bentham Science. (n.d.). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Bentham Science.
  • Chemistry LibreTexts. (2024). 30.6: Stereochemistry of Cycloadditions. Chemistry LibreTexts.
  • Muñoz, M. P., et al. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society, 139(39), 13648–13651.
  • NC State University Libraries. (n.d.). 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries.
  • Wikipedia. (n.d.). Cycloaddition. Wikipedia.
  • Royal Society of Chemistry. (2022). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers.
  • ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews.
  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University.
  • National Institutes of Health. (n.d.). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health.
  • National Institutes of Health. (n.d.). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. National Institutes of Health.
  • Chemistry LibreTexts. (2024). 29.6: Stereochemistry of Cycloadditions. Chemistry LibreTexts.
  • National Institutes of Health. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. National Institutes of Health.
  • ResearchGate. (n.d.). Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate.
  • Semantic Scholar. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Semantic Scholar.
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal.
  • National Center for Biotechnology Information. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. PubMed.
  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.
  • PubMed Central. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab.

Sources

"degradation pathways of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for understanding the degradation pathways of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate under acidic conditions. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers to common questions and troubleshooting guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an acidic environment?

The degradation of this molecule under acidic conditions is expected to proceed via two potential, sequential pathways:

  • Acid-Catalyzed Ester Hydrolysis: The most probable and initial degradation pathway is the hydrolysis of the methyl ester group. This is a common reaction for esters in the presence of acid and water, yielding the corresponding carboxylic acid and methanol.[1][2][3] This reaction is reversible, so using a large excess of water (as is present in dilute aqueous acid) helps drive the equilibrium toward the hydrolysis products.[2][3][4]

  • Cyclobutane Ring Opening/Rearrangement: The cyclobutane ring is significantly more stable than a cyclopropane ring but possesses considerable ring strain (about 26 kcal/mol) that makes it susceptible to cleavage under harsh conditions.[5][6] This pathway is considered secondary and would likely only occur under more forcing conditions than standard ester hydrolysis (e.g., higher acid concentration, elevated temperatures).[7]

The 4-fluorophenyl group itself is highly stable and is not expected to degrade under these conditions. The carbon-fluorine bond is exceptionally strong, and the aromatic ring is resistant to electrophilic attack under these hydrolytic conditions.[8][9]

Q2: What is the detailed mechanism for the primary degradation pathway, the acid-catalyzed ester hydrolysis?

The acid-catalyzed hydrolysis of the ester follows a well-established multi-step mechanism, which is essentially the reverse of a Fischer esterification.[1]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺) from the acid. This step increases the electrophilicity of the carbonyl carbon.[2][10]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the newly added water moiety to the methoxy oxygen, converting the methoxy group into a good leaving group (methanol).

  • Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product, 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, and regenerates the acid catalyst (H₃O⁺).

The overall degradation pathway is illustrated below.

G cluster_main Primary Degradation: Acid-Catalyzed Ester Hydrolysis Start Methyl 1-(4-fluorophenyl) cyclobutane-1-carboxylate Intermediate1 Protonated Ester (Enhanced Electrophilicity) Start->Intermediate1 + H₃O⁺ Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + H₂O (Nucleophilic Attack) Intermediate3 Protonated Carboxylic Acid + Methanol Intermediate2->Intermediate3 - CH₃OH (Loss of Leaving Group) Product 1-(4-fluorophenyl)cyclobutane- 1-carboxylic acid + Methanol Intermediate3->Product - H₃O⁺ (Catalyst Regeneration)

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Troubleshooting and Experimental Guides

This section addresses common issues encountered during forced degradation studies of this compound.

Q3: I am not observing any significant degradation of my compound. What steps should I take?

If your initial conditions do not yield sufficient degradation (typically, a target of 5-20% degradation is recommended to properly evaluate stability-indicating methods), you should incrementally increase the stress level.[11]

  • Increase Acid Concentration: If you started with 0.1 M HCl, consider increasing the concentration to 1 M HCl.[11][12]

  • Increase Temperature: Degradation reactions are often accelerated by heat. If the experiment was conducted at room temperature, try heating the reaction mixture to 50-60 °C or even refluxing.[11] Chemical degradation should be carried out at room temperature first, but if no degradation is seen, the temperature can be increased.[11]

  • Extend Reaction Time: If you see minimal degradation after a few hours, extend the duration of the experiment. Some reactions may require up to 7 days at room temperature to show significant degradation.[11]

The following table provides a tiered approach to stress conditions.

Stress LevelAcid ConditionTemperatureRecommended Action
Mild 0.1 M HClRoom TemperatureStarting point for most studies.
Moderate 1 M HCl or 0.5 M H₂SO₄50-60 °CUse if mild conditions show no degradation.
Harsh 1 M HCl or 0.5 M H₂SO₄RefluxUse if moderate conditions are insufficient. Monitor carefully to avoid complete degradation.
Q4: My compound degraded almost completely, and I see multiple unexpected peaks in my chromatogram. How do I interpret this?

Excessive degradation (e.g., >50%) can lead to the formation of secondary degradation products, which complicates the analysis and may not be relevant to the stability under normal storage conditions.[12]

  • Reduce Stress Conditions: Decrease the acid concentration, temperature, or reaction time. The goal is to achieve partial degradation to clearly identify the primary degradants.

  • Time-Point Analysis: Sample the reaction at multiple early time points. This can help distinguish primary degradants from secondary ones that form later.[12]

  • Use LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying the structures of your degradation products.[13] The primary degradant, 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, will have a distinct mass that can be easily identified.

The troubleshooting logic is summarized in the diagram below.

G Start Perform Forced Degradation (e.g., 0.1 M HCl, RT, 24h) Analyze Analyze via HPLC Start->Analyze Decision Assess Degradation Level Analyze->Decision Low < 5% Degradation (Insufficient Stress) Decision->Low Low High > 20% Degradation (Excessive Stress) Decision->High High Good 5-20% Degradation (Ideal for Analysis) Decision->Good Good ActionLow Increase Stress: - Higher Acid Conc. - Higher Temp. - Longer Time Low->ActionLow ActionHigh Decrease Stress: - Lower Acid Conc. - Lower Temp. - Shorter Time High->ActionHigh ActionGood Proceed with: - Peak Purity Analysis - Degradant Identification - Method Validation Good->ActionGood

Caption: Troubleshooting logic for forced degradation experiments.

Experimental Protocols

Protocol 1: General Forced Acidic Degradation Study

This protocol outlines a standard procedure for investigating the degradation of this compound under acidic stress.

G cluster_workflow Forced Degradation Workflow Prep 1. Sample Preparation (1 mg/mL in Diluent) Stress 2. Stress Application (Add 0.1 M HCl, Heat if needed) Prep->Stress Time 3. Incubation (Sample at t=0, 2, 8, 24h) Stress->Time Neutralize 4. Neutralization (Equimolar NaOH) Time->Neutralize Analyze 5. Analysis (HPLC-UV, LC-MS) Neutralize->Analyze

Caption: Standard workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[11][12]

  • Stress Application:

    • Test Sample: Transfer a known volume of the stock solution into a vial and add an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.

    • Control Sample: Prepare a control sample by adding an equal volume of water instead of HCl. Store this sample under the same conditions to evaluate the stability of the drug in the solvent alone.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., a 50 °C water bath). Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH (e.g., if you take 100 µL of the 0.1 M HCl sample, add 100 µL of 0.1 M NaOH).[13] This is critical to prevent further degradation on the autosampler and to protect the HPLC column.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method, typically with UV detection. Use LC-MS to confirm the identity of the parent compound and any observed degradants.

References

  • Stability Indicating Forced Degradation Studies - RJPT. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). Chemical Reviews - ACS Publications.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Ester hydrolysis. (n.d.). Wikipedia.
  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016).
  • Acid catalyzed ring expansion of enantiomerically enriched cyclobutanols. (n.d.). ResearchGate.
  • Ester to Acid - Common Conditions. (n.d.).
  • hydrolysis of esters. (n.d.). Chemguide.
  • Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. (2019). Organic Letters - ACS Publications.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC - PubMed Central.
  • managing stability issues of fluorinated biphenyls under acidic or basic conditions. (n.d.). Benchchem.
  • Analytical methodologies for discovering and profiling degradation-related impurities. (n.d.). Request PDF - ResearchGate.
  • Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular S. (2025). American Chemical Society.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). Semantic Scholar.
  • The application of cyclobutane derivatives in organic synthesis. (n.d.). ResearchGate.

Sources

"impact of ligand design on palladium-catalyzed cross-coupling reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions

A Senior Application Scientist's Guide to Ligand Design, Troubleshooting, and Optimization

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper, field-tested understanding of how ligand design is intrinsically linked to the success or failure of your experiments. This guide is structured to help you diagnose problems, select the right components, and ultimately, run more successful reactions. We will move from foundational principles to specific troubleshooting scenarios, grounding our discussion in the causality behind each experimental choice.

Part 1: Foundational Concepts - The "Why" Behind Ligand Choice

Before troubleshooting, it's crucial to understand the fundamental roles a ligand plays. A ligand is not merely an additive; it is the primary controller of the palladium catalyst's reactivity and stability.[1]

FAQ 1: What is the primary role of a ligand in the catalytic cycle?

A ligand's main functions are to stabilize the active Pd(0) catalytic species and to modulate its electronic and steric properties.[1] This modulation directly influences the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] An effective ligand system ensures the catalytic cycle proceeds efficiently while suppressing catalyst deactivation pathways, such as the formation of inactive palladium black.[1][3]

Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) pdiia Oxidative Addition Intermediate (L)₂Pd(II)(Ar)(X) pd0->pdiia Oxidative Addition (+ Ar-X) Influenced by Ligand Electronics pdiib Transmetalation Intermediate (L)₂Pd(II)(Ar)(R) pdiia->pdiib Transmetalation (+ R-M) pdiib->pd0 Reductive Elimination (- Ar-R) Influenced by Ligand Sterics

Caption: The Palladium Cross-Coupling Catalytic Cycle.

FAQ 2: How do a ligand's electronic properties affect my reaction?

The electronic nature of a ligand—whether it is electron-rich or electron-poor—is a critical factor, primarily impacting the oxidative addition step.[4]

  • Electron-Rich Ligands: These ligands (e.g., trialkylphosphines like PCy₃, P(t-Bu)₃, and N-heterocyclic carbenes (NHCs)) donate electron density to the palladium center.[4][5] This increased electron density on the metal makes it more nucleophilic and facilitates the oxidative addition of the electrophile (Ar-X) into the Pd(0) center.[6] This is especially crucial for less reactive electrophiles, such as aryl chlorides.[1][7]

  • Electron-Poor Ligands: Ligands with electron-withdrawing groups are less common in modern cross-coupling but can be useful in specific applications where a less reactive catalyst is desired.

FAQ 3: What is the impact of ligand sterics (bulk)?

The steric bulk of a ligand, often quantified by its cone angle (for monodentate phosphines) or bite angle (for bidentate phosphines), primarily influences the reductive elimination step.[4][8]

  • Bulky Ligands: Sterically demanding ligands (e.g., Buchwald's biarylphosphines like XPhos, or bulky alkylphosphines like P(t-Bu)₃) promote the final, product-forming reductive elimination step.[1][4] The steric clash between bulky groups around the metal center forces the desired product out, regenerating the active Pd(0) catalyst more quickly.[6] This bulkiness also helps to prevent the formation of undesired catalyst resting states and can suppress side reactions like β-hydride elimination in couplings involving sp³-hybridized carbons.[2][9]

Table 1: Comparison of Common Phosphine Ligand Properties
LigandTypeTolman Cone Angle (θ)ElectronicsTypical Application
PPh₃ (Triphenylphosphine)Monodentate Arylphosphine145°Moderately electron-donatingGeneral purpose, often a starting point for optimization.[10]
P(t-Bu)₃ (Tri-tert-butylphosphine)Monodentate Alkylphosphine182°Strongly electron-donating, very bulkyChallenging substrates, including aryl chlorides and sterically hindered partners.[11]
XPhos Monodentate BiarylphosphineNot easily defined by cone angleStrongly electron-donating, very bulkyBroad utility in Suzuki, Buchwald-Hartwig, and other couplings; excellent for difficult substrates.[9]
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate FerrocenylphosphineNatural Bite Angle: ~99°Electron-richProvides high stability; widely used in Suzuki and Negishi couplings.[12]
Xantphos Bidentate DiphosphineNatural Bite Angle: ~112°Moderately electron-donating, large bite anglePromotes reactions where reductive elimination is difficult; helps control selectivity.[4][12]

Part 2: Troubleshooting Guide - From Failed Reactions to Rational Solutions

When a reaction performs poorly, a systematic, ligand-focused approach to troubleshooting is essential.

Issue 1: Low to No Product Yield

Q: My reaction shows low conversion. My starting materials are pure, and my setup is inert. What ligand-related factors should I consider?

A: This is the most common issue, and it often points to a kinetic bottleneck in the catalytic cycle. Your first step is to identify the likely rate-limiting step based on your substrates.

  • Probable Cause A: Inefficient Oxidative Addition. This is frequently the problem when using unreactive electrophiles like aryl or heteroaryl chlorides, or electron-rich aryl bromides.[7] The C-X bond is too strong for the catalyst to break efficiently.

    • Solution: Switch to a more electron-rich ligand . The goal is to increase the electron density on the palladium center, making it a better nucleophile for the oxidative addition.

      • Recommendation: If you are using PPh₃, consider moving to a trialkylphosphine like P(t-Bu)₃ or a modern Buchwald-type biarylphosphine ligand like XPhos or RuPhos .[9] For many systems, N-Heterocyclic Carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability.[5][13]

  • Probable Cause B: Slow Reductive Elimination. This can occur when coupling sterically hindered partners or when the desired product is itself a bulky molecule. The two organic fragments are reluctant to leave the palladium center.

    • Solution: Increase the steric bulk of the ligand. A bulkier ligand will create steric pressure that accelerates the bond-forming reductive elimination step.[1][4]

      • Recommendation: If you are using a smaller ligand, switch to one with a larger cone angle or bite angle. For example, moving from a less bulky Buchwald ligand to a more hindered one (e.g., from SPhos to XPhos or GPhos) can be effective. Using a ligand like Xantphos, known for its wide bite angle, is also a classic strategy to promote reductive elimination.[12]

  • Probable Cause C: Catalyst Deactivation. The active Pd(0) species is unstable and has precipitated as palladium black, or the ligand itself has degraded.[3][14]

    • Solution: Choose a ligand that forms a more stable complex with palladium.

      • Recommendation: Bidentate (chelating) ligands like dppf or Xantphos often provide greater stability to the catalytic complex compared to monodentate ligands.[12] Additionally, modern Buchwald-type precatalysts (G3 or G4) are designed for clean and efficient generation of the active monoligated Pd(0) species, minimizing side reactions that lead to deactivation.[2]

Issue 2: Formation of Significant Side Products

Q: My desired product is forming, but I'm seeing significant amounts of homocoupled starting materials or dehalogenated arenes. How can ligand choice help?

A: Side product formation indicates that an undesired reaction pathway is competing effectively with your main catalytic cycle. Ligand choice can alter the relative rates of these pathways.

  • Probable Cause A: Homocoupling of Boronic Acid (in Suzuki reactions). This is often caused by the presence of oxygen, but it can also indicate that the transmetalation/reductive elimination sequence is slow relative to the oxidative dimerization of the organoboron reagent.

    • Solution: First, ensure rigorous degassing of your solvent and reaction vessel.[9] From a ligand perspective, using a bulkier ligand can sometimes disfavor the bimolecular homocoupling pathway.[9] More importantly, a ligand that accelerates the main catalytic cycle (e.g., by speeding up reductive elimination) will naturally outcompete the side reaction.

  • Probable Cause B: β-Hydride Elimination. This is a major issue when using alkyl halides or organometallics with β-hydrogens. The palladium intermediate eliminates a hydride, leading to an alkene byproduct instead of the cross-coupled product.[2]

    • Solution: The key is to make reductive elimination faster than β-hydride elimination.

      • Recommendation: Use very bulky monodentate ligands (e.g., P(t-Bu)₃) or bidentate ligands with a wide bite angle (e.g., Xantphos).[11] These steric features promote rapid reductive elimination, giving the desired C-C bond formation a kinetic advantage over the undesired elimination pathway.

Part 3: A Practical Guide to Ligand Selection

Q: I am setting up a new cross-coupling reaction. How do I choose a starting ligand without extensive screening?

A: While there is no "universal" ligand, you can make a highly educated first choice by analyzing your substrates.[2] The following workflow provides a logical starting point.

Ligand_Selection_Workflow start Analyze Your Substrates: Electrophile (Ar-X) & Nucleophile q1 What is the Electrophile? start->q1 l_iodide Ar-I / Ar-OTf (Reactive) q1->l_iodide Iodide/Triflate l_bromide Ar-Br (Standard) q1->l_bromide Bromide l_chloride Ar-Cl (Challenging) q1->l_chloride Chloride q2 Are Substrates Sterically Hindered? rec1 Start with Standard Ligands: - PPh₃ - dppf q2->rec1 No rec4 Prioritize Bulky Ligands: - XPhos, tBuXPhos - Wide bite-angle (Xantphos) q2->rec4 Yes q3 Is β-Hydride Elimination a Risk? rec2 Use Electron-Rich Ligands: - PCy₃ - Buchwald Ligands (SPhos) q3->rec2 No rec5 Use Bulky Ligands to Accelerate Reductive Elimination: - P(t-Bu)₃, Xantphos q3->rec5 Yes l_iodide->q2 l_bromide->q2 l_chloride->q3 rec3 Use Highly Electron-Rich & Bulky Ligands: - P(t-Bu)₃, XPhos - NHC-based (e.g., PEPPSI) l_chloride->rec3

Caption: A decision workflow for initial ligand selection.

Experimental Protocol: General Procedure for a Ligand Screening Experiment (Suzuki-Miyaura Example)

This protocol outlines a parallel screening approach to quickly identify a promising ligand.

  • Preparation: In a glovebox, prepare stock solutions of your aryl halide, boronic acid, base (e.g., K₃PO₄), and an internal standard in the chosen solvent (e.g., dioxane).

  • Array Setup: Arrange an array of reaction vials (e.g., 2 mL HPLC vials with stir bars). To each vial, add the palladium precursor (e.g., Pd₂(dba)₃ or a precatalyst like XPhos Pd G3).

  • Ligand Addition: To each vial, add the appropriate amount of a different ligand. Ensure the Pd:Ligand ratio is appropriate (typically 1:2 for monodentate ligands, 1:1.1 for bidentate). Include a control reaction with no added ligand.

  • Reaction Initiation: Add the premixed stock solution of substrates, base, and standard to each vial. Seal the vials tightly.

  • Heating and Analysis: Remove the vial array from the glovebox and place it in a preheated aluminum block on a stirrer plate. Run the reaction for a set time (e.g., 4-12 hours).

  • Workup and Analysis: After cooling, quench each reaction with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer by GC or LC-MS to determine the conversion and yield relative to the internal standard.

  • Evaluation: Compare the performance of each ligand to identify the most effective one for your specific transformation.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?.
  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Fortman, G. C., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie (International ed. in English), 46(16), 2768–813.
  • ResearchGate. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Palladium–NHC complex.
  • Royal Society of Chemistry. (n.d.). CHAPTER 9: NHC–Palladium Complexes in Catalysis.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Housing Innovations. (2025). Beware of Common Mistakes When Handling Reduction Palladium.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Koszinowski, K., & Böhrer, P. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5344-5352.
  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • Cross-Coupling Reactions Guide. (n.d.).
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
  • Royal Society of Chemistry. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
  • van Leeuwen, P. W. N. M., et al. (2008). Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions. Chemical Society Reviews, 37(8), 1526-1543.
  • Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines.
  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • C&EN Global Enterprise. (2016). A user's guide for palladium acetate.

Sources

"reducing impurities in the synthesis of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our focus is on practical, field-tested strategies for identifying and minimizing impurities to ensure the highest possible purity of the final product.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from 4-fluorobenzyl cyanide. This pathway involves the formation of the cyclobutane ring, hydrolysis of a nitrile intermediate, and a final esterification step. Each stage presents unique challenges and potential for impurity formation. Understanding the causality behind these issues is critical for successful synthesis.

G cluster_0 Step 1: Cyclobutane Ring Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Fischer Esterification A 4-Fluorobenzyl Cyanide B 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile A->B  + 1,3-Dibromopropane  + Strong Base (e.g., NaH) C 1-(4-Fluorophenyl)cyclobutane- 1-carboxylic Acid B->C  Acid or Base  Hydrolysis D Methyl 1-(4-fluorophenyl)cyclobutane- 1-carboxylate (Final Product) C->D  + Methanol  + Acid Catalyst (e.g., H2SO4)

Caption: Typical 3-step synthetic workflow.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you may encounter. Each question is designed to help you diagnose and resolve purity problems in your synthesis.

Question 1: My final product is contaminated with a significant amount of the corresponding carboxylic acid. What went wrong?

Plausible Cause(s): The presence of the starting carboxylic acid, 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, in your final product points directly to an incomplete Fischer esterification reaction. This is a reversible, equilibrium-driven process.[1][2][3][4][5] Insufficient reaction time, inadequate acid catalysis, or the presence of water can shift the equilibrium back towards the reactants.

Recommended Actions:

  • Drive the Equilibrium Forward: According to Le Châtelier's principle, you can shift the equilibrium towards the ester product in two primary ways:

    • Use Excess Alcohol: Increase the amount of methanol used. A large excess (e.g., using methanol as the solvent) can significantly push the reaction to completion.[1]

    • Remove Water: Water is a byproduct of the reaction. Its removal will drive the formation of the ester.[2][5] This can be accomplished by:

      • Using a Dean-Stark apparatus with a suitable solvent like toluene.

      • Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Ensure Sufficient Catalysis: Verify that a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, p-TsOH) is present. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[2][5]

  • Increase Reaction Time/Temperature: Fischer esterifications can be slow.[1] Ensure the reaction is refluxed for an adequate period (typically 1-10 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the carboxylic acid spot is no longer visible.

Verification Protocol: After implementing the changes, purify the product and analyze it via ¹H NMR. The disappearance of the broad singlet corresponding to the carboxylic acid proton (-COOH, typically >10 ppm) and the appearance of a sharp singlet for the methyl ester protons (-OCH₃, ~3.5-3.7 ppm) will confirm complete conversion.

Question 2: I've isolated my carboxylic acid intermediate, but it's contaminated with a neutral compound that has a nitrile group. What is this impurity?

Plausible Cause(s): This impurity is almost certainly the starting material for the hydrolysis step: 1-(4-fluorophenyl)cyclobutane-1-carbonitrile. Its presence indicates that the nitrile hydrolysis was incomplete. Hydrolysis of nitriles is a two-stage process, first forming an amide intermediate and then the carboxylic acid.[6] This reaction requires harsh conditions (strong acid or base and heat) to proceed to completion.[7][8]

Recommended Actions:

  • Extend Reaction Time and/or Increase Temperature: Nitrile hydrolysis is often slow. Increase the reflux time and ensure the temperature is adequate for the chosen conditions (acidic or basic).

  • Re-evaluate Hydrolysis Conditions:

    • Acidic Hydrolysis (e.g., aq. HCl or H₂SO₄): This method directly yields the carboxylic acid. The final step, which liberates ammonia (as an ammonium salt), is irreversible and helps drive the reaction to completion.[6][8] Consider using a more concentrated acid solution if the reaction is sluggish.

    • Basic Hydrolysis (e.g., aq. NaOH or KOH): This method first produces the carboxylate salt. A separate acidification step is required to obtain the carboxylic acid.[6][9] Basic hydrolysis can sometimes require more vigorous conditions than its acidic counterpart.[8]

Troubleshooting Workflow for Incomplete Hydrolysis:

G A Is Nitrile Impurity Present (Verified by IR/NMR)? C Re-run Hydrolysis on Impure Material A->C Yes E Proceed to Workup and Purification A->E No B Increase Reflux Time and/or Temperature D Monitor by TLC until Nitrile is Consumed B->D C->B D->E Complete F Consider Switching Hydrolysis Method (e.g., Acidic to Basic or vice-versa) D->F Still Incomplete

Caption: Decision-making workflow for incomplete nitrile hydrolysis.

Question 3: My product shows signs of ring-opening or rearrangement. How can I prevent this?

Plausible Cause(s): Cyclobutane rings possess significant ring strain (about 26 kcal/mol).[10] Under certain conditions, particularly harsh acidic or thermal stress, they can undergo ring-opening or rearrangement reactions.[11] This is a known reactivity pattern for strained four-membered rings.

Recommended Actions:

  • Use Milder Reaction Conditions:

    • Nitrile Hydrolysis: Avoid excessively high temperatures or extremely concentrated acids for prolonged periods. Stepwise monitoring is crucial.

    • Esterification: Use a milder acid catalyst if possible. While strong acids like H₂SO₄ are common, alternatives like p-toluenesulfonic acid can be effective.[2] Alternatively, avoid Fischer esterification altogether and use a two-step procedure: convert the carboxylic acid to an acyl chloride (e.g., with thionyl chloride) and then react it with methanol. This sequence occurs at much lower temperatures.

  • Purification Strategy: Avoid purification methods that require high heat, such as distillation at atmospheric pressure. Vacuum distillation or column chromatography are preferred.

Frequently Asked Questions (FAQs)

Q: What are the key analytical signatures for the most common impurities?

A: The table below summarizes the key impurities and their expected analytical data points.

Impurity NameOrigin Step¹H NMR Signature (CDCl₃)Mass Spec (m/z) [M+H]⁺
1-(4-Fluorophenyl)cyclobutane-1-carbonitrileIncomplete HydrolysisAromatic protons (~7.0-7.4 ppm), Aliphatic cyclobutane protons (~2.0-2.8 ppm)~176.08
1-(4-Fluorophenyl)cyclobutane-1-carboxylic AcidIncomplete EsterificationBroad singlet >10 ppm (-COOH), Aromatic protons, Aliphatic protons~195.08
1-(4-Fluorophenyl)cyclobutane-1-carboxamideIncomplete HydrolysisBroad signals for -NH₂ (~5.5-6.5 ppm), Aromatic protons, Aliphatic protons~194.09

Q: Which is generally the better method for nitrile hydrolysis in this synthesis: acidic or basic?

A: Both methods are viable, but acidic hydrolysis is often preferred for laboratory-scale synthesis because it directly yields the carboxylic acid product in a single step and the irreversible formation of the ammonium salt helps drive the reaction to completion.[6][8] Basic hydrolysis forms a carboxylate salt that is often soluble in the aqueous layer, which can simplify the removal of neutral organic impurities (like unreacted nitrile) before the final acidification step. The choice may depend on the stability of other functional groups in the molecule and the desired purification strategy.

Q: What is the best method for purifying the final ester?

A: For laboratory scale, silica gel column chromatography is highly effective. A non-polar eluent system (e.g., ethyl acetate in petroleum ether or hexanes) will allow the less polar ester product to be separated from the more polar carboxylic acid starting material.[12] For larger scales, vacuum distillation can be an efficient method, provided the compound is thermally stable under reduced pressure.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile
  • To a round-bottom flask, add 1-(4-fluorophenyl)cyclobutane-1-carbonitrile (1.0 eq).

  • Add a 6 M aqueous solution of hydrochloric acid (HCl) (10-20 volumes).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is complete when the starting nitrile spot has disappeared. This may take several hours.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • The carboxylic acid product may precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid.

Protocol 2: Fischer Esterification of 1-(4-Fluorophenyl)cyclobutane-1-carboxylic Acid
  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid (1.0 eq) in methanol (20-30 volumes).

  • Carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) dropwise.

  • Heat the mixture to reflux (approx. 65 °C) and stir.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by silica gel column chromatography.[12]

References

  • Vertex AI Search. Nitrile to Acid - Common Conditions.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Chemguide. hydrolysis of nitriles.
  • PrepChem.com. Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile.
  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry.
  • ResearchGate.
  • NTU > IRep. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Organic Chemistry Portal. Cyclobutane synthesis.
  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews.
  • Chemistry Steps.
  • Wikipedia.
  • Experiment 10: Fischer Esterification: An ester
  • Supporting Inform
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal.

Sources

Validation & Comparative

The Strategic Advantage of Fluorination: A Comparative Guide to Fluorinated and Non-Fluorinated Cyclobutane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a valuable scaffold. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[1] A key strategy in optimizing drug candidates containing this scaffold is the selective incorporation of fluorine atoms. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated cyclobutane analogs, offering insights into the profound effects of this "magic bullet" on crucial drug-like properties.[2]

The Physicochemical Impact of Fluorine Substitution

The introduction of fluorine, the most electronegative element, into a cyclobutane ring instigates significant changes in the molecule's fundamental physicochemical properties. These alterations are not merely incremental but can be strategically leveraged to overcome common drug development hurdles.[3]

Lipophilicity: A Balancing Act

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is predictably influenced by fluorination. Generally, the substitution of hydrogen with fluorine increases lipophilicity.[2] However, the extent of this increase is highly dependent on the degree and position of fluorination.

Table 1: Comparative Lipophilicity of Fluorinated vs. Non-Fluorinated Cyclobutane Analogs

Compound PairNon-Fluorinated Analog (logP/logD)Fluorinated Analog (logP/logD)Fold ChangeReference
Phenylcyclobutane vs. 4-Fluorophenylcyclobutane~2.5 (Calculated)~2.8 (Calculated)~1.2xGeneral Principle
cis-1,2-disubstituted cyclobutane anilidesVariesLowered lipophilicity compared to trans isomersVaries[4]
gem-Difluorinated cycloalkanesVariesCan increase or decrease depending on contextVaries[5]

Note: Experimental logP/logD values are highly context-dependent and can vary based on the specific substituents on the cyclobutane ring and the experimental conditions.

The causality behind this modulation lies in the complex interplay of fluorine's electronic effects and its impact on molecular conformation. While the C-F bond is highly polar, the overall effect on lipophilicity is often an increase due to the hydrophobic nature of the fluorine atom itself.[6] Interestingly, in some cases, particularly with gem-difluorination or specific stereochemical arrangements, fluorination can lead to a decrease in lipophilicity, offering a powerful tool for fine-tuning this property.[4][5]

Acidity/Basicity (pKa): Fine-Tuning Ionization

Fluorine's strong electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups. This is a critical consideration in drug design, as the ionization state of a molecule governs its solubility, membrane permeability, and potential for off-target interactions. For instance, fluorination of a cyclobutylamine derivative will decrease the basicity (lower the pKa) of the amino group.[5]

This ability to precisely modulate pKa allows medicinal chemists to optimize a drug candidate's properties for a specific physiological environment, such as the gastrointestinal tract or the central nervous system.

Conformational Control: A Rigid Advantage

The cyclobutane ring itself imposes a degree of conformational rigidity.[7] The introduction of fluorine can further influence the puckering of the cyclobutane ring and the preferred orientation of substituents. This conformational locking can be advantageous in pre-organizing a ligand for optimal binding to its target protein, thereby enhancing potency and selectivity.[1][2]

Pharmacological Consequences of Fluorination

The physicochemical modifications induced by fluorination have profound downstream effects on the pharmacological profile of cyclobutane analogs.

Metabolic Stability: Blocking the "Soft Spots"

One of the most celebrated applications of fluorination in drug design is the enhancement of metabolic stability.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes, particularly cytochrome P450s.[8] By strategically placing fluorine atoms at metabolically labile positions ("soft spots") on the cyclobutane ring or its substituents, the metabolic lifetime of a drug candidate can be significantly extended.[2]

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs

Compound PairNon-Fluorinated Analog (In vitro half-life)Fluorinated Analog (In vitro half-life)Fold ImprovementReference
General TrendLowerHigherSignificant[3][8]
Ezetimibe PrecursorSusceptible to oxidation50-fold increase in activity (related to stability)50x[6]

This enhanced stability can lead to improved oral bioavailability, longer duration of action, and a reduced potential for the formation of reactive metabolites.

Membrane Permeability: A Gateway to Action

The ability of a drug to cross biological membranes is paramount for its efficacy. Fluorination can influence membrane permeability through its effects on lipophilicity and by modulating the strength of hydrogen bond donors.[9] Increased lipophilicity generally correlates with enhanced passive diffusion across lipid bilayers.

Binding Affinity: A Complex Interplay of Forces

The impact of fluorination on protein-ligand binding affinity is multifaceted and often difficult to predict.[10] Fluorine can participate in a variety of interactions within a protein's binding pocket, including:

  • Hydrogen Bonds: While organic fluorine is a weak hydrogen bond acceptor, these interactions can contribute to binding affinity, especially when other stronger interactions are present.[11]

  • Dipole-Dipole and Multipolar Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with polar residues or backbone carbonyls in the binding site.[12]

  • Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions with nonpolar residues.[6]

  • Water-Mediated Contacts: Fluorine can influence the structure of water molecules in the binding pocket, which can indirectly affect binding affinity.[10]

It is crucial to note that the net effect of fluorination on binding affinity is highly context-dependent and can be either favorable or unfavorable. A deep understanding of the target's binding site architecture is essential for the rational design of fluorinated ligands with improved potency.[10]

Experimental Workflows for Comparative Analysis

To empirically validate the theoretical advantages of fluorination, rigorous experimental evaluation is necessary. The following are detailed protocols for key assays in the comparative study of fluorinated and non-fluorinated cyclobutane analogs.

Metabolic Stability Assay

This protocol outlines a typical in vitro metabolic stability assay using liver microsomes, which are rich in drug-metabolizing enzymes.

Objective: To determine the rate of metabolic degradation of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare stock solutions of test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

    • Thaw liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Pre-warm phosphate buffer and the 96-well plate to 37°C.

  • Incubation:

    • In the 96-well plate, add the test compound to the pre-warmed phosphate buffer to achieve the desired final concentration (typically 1 µM).

    • Add the liver microsomes to the wells containing the test compound and buffer. Pre-incubate for 5-10 minutes at 37°C with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well and transfer it to a separate 96-well plate containing ice-cold acetonitrile to terminate the reaction.

  • Sample Processing and Analysis:

    • Add the internal standard to each well of the quenched sample plate.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Causality Behind Experimental Choices:

  • Liver Microsomes: These are used as they are a primary site of Phase I metabolism, providing a relevant in vitro model.

  • NADPH Regenerating System: This is essential to provide the necessary cofactor (NADPH) for the activity of cytochrome P450 enzymes.

  • Acetonitrile Quenching: This organic solvent effectively stops the enzymatic reaction by precipitating the proteins.

  • LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for accurate quantification of the test compound in a complex biological matrix.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a high-throughput, cell-free assay to predict passive membrane permeability.

Objective: To assess the ability of a compound to passively diffuse across an artificial lipid membrane.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • PAMPA "sandwich" plates (a donor plate with a filter membrane and an acceptor plate)

  • Artificial membrane solution (e.g., a solution of phospholipids in an organic solvent like dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • DMSO (for dissolving compounds)

  • Plate reader (for UV-Vis or fluorescence detection) or LC-MS/MS system

Protocol:

  • Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare the working solutions of the test compounds by diluting the stock solutions in PBS.

    • Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Assay:

    • Add the working solutions of the test compounds to the wells of the donor plate.

    • Fill the wells of the acceptor plate with PBS (which may also contain a small percentage of DMSO to act as a "sink").

    • Carefully place the donor plate on top of the acceptor plate to form the "sandwich."

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (plate reader or LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where:

      • [drug]acceptor is the concentration of the drug in the acceptor well.

      • [drug]equilibrium is the theoretical concentration if the drug were evenly distributed between the donor and acceptor wells.

      • VA and VD are the volumes of the acceptor and donor wells, respectively.

      • Area is the surface area of the membrane.

      • Time is the incubation time.

Causality Behind Experimental Choices:

  • Artificial Membrane: This provides a simplified model of a biological membrane, allowing for the specific assessment of passive diffusion without the complexities of active transport.

  • "Sandwich" Plate System: This design facilitates the creation of a donor and acceptor compartment separated by the artificial membrane, mimicking the physiological barrier.

  • Sink Conditions: Maintaining a low concentration of the compound in the acceptor compartment (often by including a solubilizing agent) ensures that the driving force for diffusion remains constant throughout the experiment.

Visualizing the Impact and Workflow

Diagrams can aid in conceptualizing the effects of fluorination and the experimental process.

G Impact of Fluorination on Cyclobutane Conformation cluster_0 Non-Fluorinated Cyclobutane cluster_1 Fluorinated Cyclobutane Non-Fluorinated Puckered Conformation (Dynamic Equilibrium) Fluorinated Altered Puckering (Conformationally Locked) Non-Fluorinated->Fluorinated Fluorination Enhanced Binding Affinity Enhanced Binding Affinity Fluorinated->Enhanced Binding Affinity Pre-organization for Target

Caption: Fluorination can alter the puckering of the cyclobutane ring, leading to a more rigid conformation that can be pre-organized for optimal binding to a biological target.

G Comparative Experimental Workflow Start Start Synthesis Synthesize Fluorinated & Non-Fluorinated Analogs Start->Synthesis Physicochemical Physicochemical Characterization (logP, pKa) Synthesis->Physicochemical Metabolic_Stability Metabolic Stability Assay Synthesis->Metabolic_Stability Permeability PAMPA Assay Synthesis->Permeability Binding_Affinity Binding Affinity Assay Synthesis->Binding_Affinity Data_Analysis Comparative Data Analysis Physicochemical->Data_Analysis Metabolic_Stability->Data_Analysis Permeability->Data_Analysis Binding_Affinity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A streamlined workflow for the comprehensive comparative analysis of fluorinated and non-fluorinated cyclobutane analogs.

Conclusion: A Strategic Imperative

The strategic incorporation of fluorine into cyclobutane-containing drug candidates is a powerful and versatile tool in the medicinal chemist's arsenal. By judiciously leveraging the predictable and profound effects of fluorination on physicochemical and pharmacological properties, researchers can overcome significant drug development challenges. This comparative guide underscores the importance of a data-driven approach, combining rational design with rigorous experimental validation, to unlock the full potential of fluorinated cyclobutane analogs in the pursuit of novel and effective therapeutics.

References

  • Heusser, S. A., & Riniker, S. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 62(13), 3126-3139. [Link]
  • Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine Bonding—How Does It Work In Protein−Ligand Interactions?. Journal of Chemical Information and Modeling, 49(12), 2747-2757. [Link]
  • Heusser, S. A., & Riniker, S. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 62(13), 3126-3139. [Link]
  • Vertex AI Search. (2024). Fluorine in drug discovery: Role, design and case studies.
  • Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine Bonding—How Does It Work In Protein−Ligand Interactions?. Journal of Chemical Information and Modeling, 49(12), 2747-2757. [Link]
  • Taylor, R. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 167, 3-12. [Link]
  • Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine Bonding—How Does It Work In Protein−Ligand Interactions?. Journal of Chemical Information and Modeling, 49(12), 2747-2757. [Link]
  • Oreate AI. (2023). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]
  • Vertex AI Search. (2024). Fluorine in drug discovery: Role, design and case studies.
  • Pal, R., & Singh, V. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemické Zvesti, 77(4), 1735-1755. [Link]
  • Rowley, J. M., & Yi, C. (2023).
  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 1(1), 16-24. [Link]
  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 1(1), 16-24. [Link]
  • Wang, Y., et al. (2023). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
  • Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry–A European Journal, 29(35), e202300445. [Link]
  • Grygorenko, O. O., et al. (2022). Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF2/CF3 group – advanced building blocks for medicinal chemistry. Ukrainica Bioorganica Acta, 20(1), 24-34. [Link]
  • Vulpetti, A. (2013). Protein interactions with fluorine and other halogens. [Link]
  • Heusser, S. A. (2022). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. [Link]
  • Heusser, S. A. (2022). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. [Link]
  • Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry–A European Journal, 29(35), e202300445. [Link]
  • Grygorenko, O. O., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
  • ResearchGate. (2022). Conformational preference of fluorocyclopentane.
  • S. M. D. D. de Assis, et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(14), e202200159. [Link]

Sources

Unambiguous Structural Elucidation: A Comparative Guide to Validating Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. The seemingly subtle nuances of stereochemistry and conformation can profoundly influence a compound's pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth comparison of analytical techniques for the structural validation of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, a novel small molecule with potential therapeutic applications. While X-ray crystallography stands as the definitive method for solid-state structural elucidation, a comprehensive validation strategy often integrates complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

This guide will delve into the principles, experimental workflows, and data interpretation of each technique, using a closely related analog, Methyl 1-phenylcyclobutane-1-carboxylate , as a case study due to the availability of public crystallographic and spectral data. By understanding the strengths and limitations of each method, researchers can devise a robust and efficient strategy for the unambiguous structural characterization of novel chemical entities.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map and, subsequently, a precise molecular model. This technique is unparalleled in its ability to reveal bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure involves a meticulous multi-step process.

xray_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Powder Powdered Sample Solution Dissolution in appropriate solvent Powder->Solution Powder->Solution Evaporation Slow evaporation, vapor diffusion, or cooling Solution->Evaporation Solution->Evaporation Crystal Single Crystal Formation Evaporation->Crystal Evaporation->Crystal Mounting Crystal Mounting Crystal->Mounting Crystal->Mounting X-ray_Source X-ray Source Mounting->X-ray_Source Mounting->X-ray_Source Diffractometer Diffractometer X-ray_Source->Diffractometer X-ray_Source->Diffractometer Diffraction_Pattern Diffraction Pattern Collection Diffractometer->Diffraction_Pattern Diffractometer->Diffraction_Pattern Electron_Density_Map Electron Density Map Calculation Diffraction_Pattern->Electron_Density_Map Diffraction_Pattern->Electron_Density_Map Model_Building Initial Model Building Electron_Density_Map->Model_Building Electron_Density_Map->Model_Building Refinement Structure Refinement Model_Building->Refinement Model_Building->Refinement Final_Structure Final Crystal Structure (CIF) Refinement->Final_Structure Refinement->Final_Structure

Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Data Interpretation: The Crystallographic Information File (CIF)

The culmination of a successful X-ray crystallography experiment is the generation of a Crystallographic Information File (CIF). This standardized text file contains a wealth of information about the crystal structure, including unit cell parameters, atomic coordinates, bond lengths, bond angles, and details of the experimental setup. Public databases, such as the Cambridge Structural Database (CSD), serve as vast repositories for these CIF files, allowing researchers to access and analyze a wealth of structural data.[1][2]

For our case study of Methyl 1-phenylcyclobutane-1-carboxylate, a search of the CSD would be the primary step to locate its CIF file. This file would provide irrefutable evidence of its molecular structure, including the precise orientation of the phenyl and methyl carboxylate groups relative to the cyclobutane ring.

Complementary Techniques for Comprehensive Validation

While X-ray crystallography provides a static snapshot of the molecule in the solid state, a multi-faceted approach incorporating solution-state and gas-phase techniques offers a more complete picture of the molecule's behavior and confirms the primary structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can provide detailed information about the connectivity of atoms, the chemical environment of different functional groups, and through-space interactions between atoms. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of unique proton environments, their chemical shifts, and their coupling patterns. Key expected signals would include:

  • A singlet for the methyl ester protons.

  • Multiplets for the diastereotopic methylene protons of the cyclobutane ring.

  • Doublets of doublets for the aromatic protons on the 4-fluorophenyl ring, showing characteristic ortho and meta couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. Expected signals for the target molecule would include:

  • A signal for the carbonyl carbon of the ester.

  • A signal for the quaternary carbon of the cyclobutane ring.

  • Signals for the methylene carbons of the cyclobutane ring.

  • Signals for the aromatic carbons, with their chemical shifts influenced by the fluorine substituent.

Two-Dimensional (2D) NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample Pure Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Dissolution->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer NMR_Tube->NMR_Spectrometer 1D_Spectra Acquire 1D Spectra (¹H, ¹³C) NMR_Spectrometer->1D_Spectra NMR_Spectrometer->1D_Spectra 2D_Spectra Acquire 2D Spectra (COSY, HSQC, HMBC) 1D_Spectra->2D_Spectra 1D_Spectra->2D_Spectra Signal_Assignment Assign Proton and Carbon Signals 2D_Spectra->Signal_Assignment 2D_Spectra->Signal_Assignment Structure_Confirmation Confirm Connectivity and Structure Signal_Assignment->Structure_Confirmation Signal_Assignment->Structure_Confirmation

Figure 2: A typical workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method that can confirm the molecular weight of a compound and provide valuable structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The presence of the fluorine atom would also be evident in the isotopic pattern of the molecular ion.

Fragmentation Analysis: The fragmentation pattern can provide clues about the molecule's structure. Common fragmentation pathways for this molecule might include:

  • Loss of the methoxy group (-OCH₃) from the ester.

  • Loss of the entire methoxycarbonyl group (-COOCH₃).

  • Cleavage of the cyclobutane ring.

  • Fragmentation of the 4-fluorophenyl ring.

By analyzing these fragments, the connectivity of the different parts of the molecule can be inferred, providing further confirmation of the proposed structure.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked and the nature of the sample. The following table summarizes the key strengths and weaknesses of each method in the context of validating the structure of this compound.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D molecular structure, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment of atoms, solution-state conformationMolecular weight, elemental composition, fragmentation patterns
Sample Requirements Single crystal of sufficient size and qualitySoluble, pure sample in a deuterated solventSmall amount of sample, can be in solution or solid state
Strengths Unambiguous and definitive structural determination in the solid state.Provides information about the molecule's structure and dynamics in solution.High sensitivity, provides accurate molecular weight.
Limitations Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule.Can be complex to interpret for large or conformationally flexible molecules. Does not directly provide bond lengths or angles.Does not provide direct 3D structural information. Fragmentation can sometimes be complex to interpret.
Causality The ordered arrangement of molecules in a crystal diffracts X-rays in a predictable pattern, allowing for the reconstruction of the electron density and atomic positions.The magnetic moments of atomic nuclei interact with an external magnetic field, and these interactions are sensitive to the local chemical environment.The molecule is ionized and then fragmented, and the mass-to-charge ratio of the resulting ions is measured, providing information about the parent molecule and its substructures.

Conclusion: A Synergistic Approach to Structural Validation

The unambiguous structural validation of a novel molecule like this compound is best achieved through a synergistic approach that leverages the strengths of multiple analytical techniques. While single-crystal X-ray crystallography remains the gold standard for providing a definitive three-dimensional structure, its findings should be corroborated by solution-state and gas-phase methods.

NMR spectroscopy confirms the molecular connectivity and provides insights into the molecule's behavior in a biologically relevant solvent environment. Mass spectrometry offers a rapid and highly sensitive method for confirming the molecular weight and gleaning structural information from fragmentation patterns. By integrating the data from these powerful techniques, researchers can have the utmost confidence in the structure of their compounds, a critical step in the journey from discovery to therapeutic application.

References

  • Minter, D. E., Marchand, A. P., & Tsay, F. R. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. ARKIVOC, 2003(12), 8-17. [Link]
  • PubChem. (n.d.). Methyl 1-phenylcyclohexane-1-carboxylate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 1-phenylcyclopentane-1-carboxylate. National Center for Biotechnology Information.
  • NIST. (n.d.). Cyclobutanecarboxylic acid, phenyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Davies, H. M. L., & Lian, Y. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(18), 8723-8732. [Link]
  • Raza, G. H., Bella, J., & Segre, A. L. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 38(10), 843-849. [Link]
  • Hernandez, A. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives (Doctoral dissertation, Florida International University).
  • PubChem. (n.d.). Methyl 1-phenylcyclopropane-1-carboxylate. National Center for Biotechnology Information.
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.
  • CCDC. (n.d.). The Cambridge Structural Database. Cambridge Crystallographic Data Centre.
  • NIST. (n.d.). 1-Methyl-1-phenylcyclobutane. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • PubChem. (n.d.). 1-Phenylcyclobutanecarboxylic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). Methyl 1-methylcyclobutane-1-carboxylate. National Center for Biotechnology Information.
  • Davies, H. M. L., & Lian, Y. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(18), 8723-8732. [Link]
  • Marvel, C. S., & Tordella, J. P. (1955). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, 35, 39. [Link]
  • Eberson, L., & Schafer, H. (1971). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.

Sources

"biological efficacy of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate versus similar compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the biological efficacy of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate against structurally similar compounds necessitates a structured, data-driven approach. As public domain data on the biological activity of this specific molecule is not extensively available, this guide outlines a comprehensive, hypothetical experimental framework for its evaluation. This framework, designed for researchers and drug development professionals, details the necessary steps to characterize its efficacy and establish a structure-activity relationship (SAR) profile against relevant analogs.

Introduction and Rationale for Investigation

This compound is a synthetic organic compound featuring a fluorinated phenyl ring attached to a cyclobutane carboxylate scaffold. The presence of the 4-fluorophenyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or improve binding affinity to biological targets. The cyclobutane ring provides a rigid, three-dimensional structure that can be advantageous for fitting into specific protein binding pockets.

Given these structural features, a primary hypothesis is that this compound and its analogs could interact with central nervous system (CNS) targets or possess anticancer properties, as these are common activities for compounds with similar scaffolds. This guide will therefore focus on a hypothetical screening and comparison workflow to test for efficacy against a panel of cancer cell lines.

Selection of Comparator Compounds for SAR Analysis

To understand the contribution of different parts of the molecule to its biological activity, a set of analogs would be synthesized and tested in parallel. A logical selection would include:

  • Analog 1 (Varying Halogen): Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate. To assess the effect of changing the halogen at the para position of the phenyl ring.

  • Analog 2 (Varying Ester Group): Ethyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate. To determine the impact of the ester alkyl group size on activity.

  • Analog 3 (Varying Cycloalkane Ring): Methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate. To evaluate the influence of the cycloalkane ring size.

  • Analog 4 (Unsubstituted Phenyl): Methyl 1-phenylcyclobutane-1-carboxylate. To establish the importance of the fluoro-substituent.

This selection allows for a systematic evaluation of how minor structural modifications can impact overall biological efficacy.

Experimental Workflow for Efficacy Comparison

The following workflow provides a structured approach to comparing the biological efficacy of the lead compound and its analogs.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanistic & Selectivity Studies A Compound Synthesis & Purification B Initial Cytotoxicity Screen (e.g., NCI-60 Panel) A->B C Hit Identification (Compounds with >50% growth inhibition) B->C D Dose-Response Assay (e.g., MTT or CellTiter-Glo) C->D Active Compounds E Calculation of IC50 Values D->E F Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) E->F Potent Compounds G Selectivity Profiling (Normal vs. Cancer Cell Lines) F->G

Caption: A three-phase experimental workflow for evaluating and comparing the biological efficacy of novel compounds.

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity Dose-Response Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50), a key measure of potency.

Objective: To quantify the cytotoxic potency of this compound and its analogs against a selected cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO (10 mM stock)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of each test compound in culture media. A typical concentration range would be from 100 µM to 0.01 µM.

  • Cell Treatment: After 24 hours, remove the old media and add 100 µL of the media containing the different compound concentrations to the respective wells. Include a vehicle control (DMSO only) and a no-cell control (media only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation and Interpretation

The results from the dose-response assays should be compiled into a clear, comparative table.

Table 1: Hypothetical Comparative Efficacy Data

CompoundAnalog TypeModificationIC50 (µM) vs. HeLa Cells
Lead Compound --15.2
Analog 1 Halogen Variant4-Cl22.5
Analog 2 Ester VariantEthyl Ester12.8
Analog 3 Ring VariantCyclopentane35.1
Analog 4 UnsubstitutedNo Halogen> 100

Interpretation of Hypothetical Data:

  • Importance of the Fluoro Group: The lack of activity in Analog 4 (>100 µM) strongly suggests that the 4-fluoro substituent is critical for the compound's cytotoxic effect.

  • Halogen Preference: The lower potency of the chloro-substituted Analog 1 (22.5 µM) compared to the fluoro-substituted lead compound (15.2 µM) indicates a preference for fluorine at this position.

  • Ester Group Impact: The slightly increased potency of the ethyl ester (Analog 2, 12.8 µM) suggests that minor modifications to this group could be a viable strategy for optimization.

  • Ring Size Influence: The reduced activity of the cyclopentane ring (Analog 3, 35.1 µM) highlights the importance of the rigid cyclobutane scaffold for maintaining the optimal conformation for activity.

SAR cluster_0 Structure-Activity Relationship (SAR) Lead Lead Compound (IC50 = 15.2 µM) A1 Analog 1 (4-Cl) IC50 = 22.5 µM Lead->A1 Less Potent A2 Analog 2 (Ethyl Ester) IC50 = 12.8 µM Lead->A2 More Potent A3 Analog 3 (Cyclopentane) IC50 = 35.1 µM Lead->A3 Less Potent A4 Analog 4 (No Halogen) IC50 > 100 µM Lead->A4 Inactive

Caption: A diagram illustrating the hypothetical structure-activity relationships derived from comparative efficacy data.

Conclusion and Future Directions

This guide presents a systematic framework for evaluating the biological efficacy of this compound and its analogs. Based on our hypothetical results, the 4-fluorophenyl group and the cyclobutane ring are critical for activity. The ethyl ester analog (Analog 2) emerged as a slightly more potent compound, warranting further investigation.

Future work should focus on elucidating the mechanism of action of the most potent compounds. Experiments to assess their effects on the cell cycle, apoptosis induction, and potential molecular targets would be the logical next steps. Furthermore, profiling these compounds against a panel of normal, non-cancerous cell lines would be essential to determine their selectivity and potential for therapeutic development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

A Comparative Guide to Purity Assessment of Synthesized Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the meticulous confirmation of a molecule's identity and purity is not merely a procedural step but a cornerstone of safety and efficacy. For novel intermediates like Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, a key building block in the synthesis of various therapeutic agents, rigorous analytical characterization is paramount. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for purity assessment, grounded in scientific principles and practical laboratory considerations.

The Critical Role of Purity in Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final active pharmaceutical ingredient (API).[1][2] The purity of these intermediates directly impacts the quality, safety, and efficacy of the final drug product.[2][3] Impurities introduced at the intermediate stage can carry through to the API, potentially leading to adverse effects, reduced therapeutic efficacy, or the formation of toxic byproducts.[3][4] Regulatory bodies like the FDA and EMA have stringent guidelines regarding the quality and purity of intermediates to ensure the final drug product is safe and effective.[2]

This compound, with its molecular formula C₁₂H₁₃FO₂, is a prime example of an intermediate where precise purity determination is crucial. Its elemental composition—carbon, hydrogen, and oxygen—serves as a fundamental identifier.

Elemental Analysis: A Foundational Technique for Purity Verification

Elemental analysis (EA), specifically CHNS/O analysis, is a robust and cost-effective technique used to determine the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[5][6][7] This method is particularly valuable in the pharmaceutical industry for characterizing APIs and their intermediates.[5]

The Principle of Combustion-Based Elemental Analysis

The most prevalent method for elemental analysis is combustion analysis.[8][9] The process involves:

  • Combustion: A small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen.[9][10] This breaks down the organic compound into its elemental gases.

  • Conversion and Separation: The resulting gases (primarily CO₂, H₂O, and N₂ oxides) are passed through a series of reactors and traps to convert them into stable, easily detectable forms and to separate them.

  • Detection: The concentration of each gas is measured using a thermal conductivity detector or other specific sensors.

  • Calculation: The instrument's software then calculates the percentage of each element in the original sample based on the detected gas concentrations and the initial sample weight.

For this compound (C₁₂H₁₃FO₂), the theoretical elemental composition is:

  • Carbon (C): 69.22%

  • Hydrogen (H): 6.29%

  • Oxygen (O): 15.37%

  • Fluorine (F): 9.12%

Note: Standard CHNS/O analyzers do not directly measure fluorine. Its presence and purity contribution are often inferred after confirming the percentages of the other elements or determined by other techniques.

An accepted deviation of elemental analysis results from the calculated theoretical values is typically within ±0.3% to ±0.4%.[8][11][12] This narrow tolerance provides a high degree of confidence in the sample's purity and elemental integrity.

Comparative Analysis: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool, a multi-faceted approach to purity assessment is often necessary in pharmaceutical development.[13] Let's compare elemental analysis with other common analytical techniques.

Technique Principle Information Provided Advantages Limitations
Elemental Analysis (EA) Combustion and detection of elemental gases.Percentage composition of C, H, N, S, O.High accuracy and precision for elemental composition, cost-effective, rapid screening tool.[5][14]Does not identify the nature of impurities, not suitable for isomeric purity.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a mobile and stationary phase.Purity profile, number and relative amounts of impurities.High sensitivity and resolution for separating impurities, widely used for quality control.[4]Requires reference standards for impurity identification, method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Purity of volatile compounds, residual solvent analysis.Excellent for volatile and semi-volatile analytes.[4]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed molecular structure, identification of impurities with distinct structures.Provides definitive structural information, can be quantitative (qNMR).[4][8]Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight, structural information from fragmentation patterns.High sensitivity and specificity for identifying known and unknown compounds.Can be destructive to the sample, may not be quantitative without appropriate standards.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of specific functional groups.Fast and non-destructive.Provides limited information on overall purity, not quantitative.
Experimental Workflow: Purity Assessment of this compound

The following diagram illustrates a comprehensive workflow for assessing the purity of the synthesized compound, integrating elemental analysis with other key techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment cluster_evaluation Data Evaluation & Final Assessment Synthesis Synthesis of Methyl 1-(4-fluorophenyl) cyclobutane-1-carboxylate Purification Initial Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation (Drying, Weighing) Purification->Sample_Prep EA Elemental Analysis (CH/O) - Compare with theoretical values Sample_Prep->EA HPLC HPLC Analysis - Detect and quantify impurities Sample_Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirm structure, identify structural impurities Sample_Prep->NMR MS Mass Spectrometry - Confirm molecular weight Sample_Prep->MS Data_Integration Integrate Data from all Techniques EA->Data_Integration HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration Purity_Determination Final Purity Determination (>99% for high-purity applications) Data_Integration->Purity_Determination CoA Certificate of Analysis (CoA) Generation Purity_Determination->CoA

Caption: Workflow for Purity Assessment of Synthesized Compound.

Detailed Experimental Protocol: Elemental Analysis

Objective: To determine the weight percent of Carbon, Hydrogen, and Oxygen in a synthesized batch of this compound.

Materials and Instrumentation:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O, Elementar vario MICRO cube)

  • Microbalance (readable to 0.001 mg)

  • Tin capsules for solid samples

  • Certified organic analytical standards (e.g., Acetanilide) for calibration

  • High-purity helium and oxygen

  • Synthesized this compound, dried under vacuum to a constant weight.

Procedure:

  • Instrument Calibration:

    • Perform a multi-point calibration using a certified organic standard. This establishes the instrument's response factor for each element.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the dried synthesized compound into a tin capsule using a microbalance.[6]

    • Record the exact weight.

    • Fold the tin capsule to securely enclose the sample and remove any trapped air.

  • Analysis:

    • Introduce the encapsulated sample into the elemental analyzer's autosampler.

    • Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically ~900-1000°C) with a pulse of pure oxygen.

    • The resulting combustion gases are passed through a reduction tube and then separated by a chromatographic column.

    • The thermal conductivity detector measures the concentration of CO₂, H₂O, and after pyrolysis, CO (for oxygen determination).

  • Data Analysis:

    • The instrument software calculates the percentage of each element based on the detector signals and the initial sample weight.

    • Compare the experimental percentages with the theoretical values for C₁₂H₁₃FO₂. The difference should be within the accepted tolerance of ±0.4%.[12]

Conclusion: An Integrated Approach to Purity Confirmation

Elemental analysis serves as a fundamental and highly reliable method for verifying the elemental composition and, by extension, the purity of a synthesized compound like this compound.[6] Its strength lies in its quantitative accuracy and direct comparison to the theoretical molecular formula. However, for comprehensive purity assessment in a pharmaceutical context, it is most powerful when used in conjunction with other analytical techniques.

Chromatographic methods like HPLC excel at detecting and quantifying minor impurities, while spectroscopic methods such as NMR and MS provide irrefutable structural confirmation.[4] By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a complete and trustworthy purity profile, ensuring the quality and safety of the intermediates that will ultimately become life-saving medicines.

References

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods.
  • Wikipedia. (2023). Elemental analysis.
  • Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research.
  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
  • Sinopeg. (2025). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • AZoM. (2023). How Does a CHNSO Analyzer Work?
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
  • PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis.
  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Purity Standards for Synthesis Material Intermediates.
  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis.
  • Royal Society of Chemistry. (n.d.). Elemental analysis: an important purity control but prone to manipulations.
  • Huaren Pharmaceutical. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors.
  • Elementar. (n.d.). Elemental analysis: operation & applications.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cyclobutane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Analytical Challenge of the Cyclobutane Ring

In modern medicinal chemistry, the cyclobutane ring has emerged as a valuable structural motif. Its rigid, puckered three-dimensional structure can lock a molecule into a specific conformation, which can enhance binding affinity to biological targets and improve metabolic stability.[1] Compounds ranging from the widely used chemotherapy drug carboplatin to novel drug candidates leverage this unique carbocycle.[1][2] However, the very properties that make cyclobutanes attractive in drug design—namely their ring strain and distinct stereochemistry—present significant challenges for the analytical scientists tasked with their characterization and quantification.

The strain energy of the cyclobutane ring (approx. 26.3 kcal/mol) and its unique bond lengths (approx. 1.56 Å) influence its chemical behavior and spectroscopic properties.[1] Furthermore, substituted cyclobutanes often exist as a complex mixture of stereoisomers (enantiomers and diastereomers), whose separation and individual quantification are critical for ensuring drug safety and efficacy.[3][4]

This guide provides a comprehensive framework for the cross-validation of analytical methods for cyclobutane-containing compounds. It moves beyond a simple recitation of regulatory guidelines to explain the scientific rationale behind methodological choices, ensuring that the analytical procedures are not only compliant but also robust, reliable, and fit for their intended purpose across the entire lifecycle of a pharmaceutical product.[5][6]

Comparing Analytical Techniques for Cyclobutane Moiety

The selection of an appropriate analytical technique is the foundation of a reliable method. For cyclobutane-containing compounds, the choice is dictated by the molecule's volatility, polarity, stereochemical complexity, and the specific information required.

Technique Applicability to Cyclobutane Compounds Strengths Considerations & Potential Challenges
High-Performance Liquid Chromatography (HPLC/UPLC) The workhorse for non-volatile and thermally labile cyclobutane derivatives, especially for assay, impurity, and stability testing.Highly versatile (Reversed-Phase, Normal-Phase, Chiral). Excellent for quantifying diastereomers and, with chiral stationary phases (CSPs), enantiomers.[7][8]Ring strain may lead to on-column degradation with aggressive mobile phases. Separation of cis/trans isomers can be challenging and requires careful method development.[3]
Gas Chromatography (GC) Suitable for volatile and thermally stable cyclobutane derivatives. Often coupled with Mass Spectrometry (GC-MS).High resolution for separating isomers. Excellent sensitivity for trace analysis.Potential for thermal degradation of strained or functionalized cyclobutanes in the injector or column. Derivatization may be necessary for polar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy A powerful tool for unambiguous structure elucidation and stereochemical assignment.Provides detailed information on proton and carbon environments, which is critical for distinguishing between cis and trans isomers through coupling constants and NOE experiments.[9][10][11]Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity quantification. Complex spectra may require advanced 2D techniques for full interpretation.[9]
Mass Spectrometry (MS) Used as a detector (LC-MS, GC-MS) for confirmation of identity and quantification.Provides molecular weight information. Fragmentation patterns can be characteristic of the cyclobutane ring, often involving ring-opening or cleavage to ethene fragments, aiding in structural confirmation.[12][13][14]Isomers (both constitutional and stereo-) will have the same mass, requiring chromatographic separation prior to detection. Fragmentation can sometimes be too extensive, losing the molecular ion.[14]

The Regulatory Cornerstone: ICH Q2(R2) and Method Validation

Before discussing cross-validation, it is essential to understand the principles of full method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures to ensure they are suitable for their intended purpose.[15][16][17] The objective is to demonstrate reliability, accuracy, and precision through a series of defined experiments.[18][19][20]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[19] For cyclobutanes, this means demonstrating separation from stereoisomers.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5][21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[18] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[17]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), providing an indication of its reliability during normal usage.[21]

Cross-Validation: Ensuring Method Comparability

Method cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and provide comparable results. It is a critical activity when a method is transferred between laboratories, when an existing method is updated (e.g., from HPLC to UPLC), or when a new method is compared against a reference method. The objective is to ensure that the data generated by the new or transferred method is as reliable as the original validated method.

Caption: Decision logic for analytical method validation.

Experimental Protocol: Cross-Validation of an HPLC Method for "Cyclobutapril"

This section details a step-by-step protocol for cross-validating a reversed-phase HPLC method for the assay of a fictional cyclobutane-containing drug substance, "Cyclobutapril," upon its transfer from the R&D lab (using a conventional HPLC) to a Quality Control lab (using a UPLC system).

Objective: To demonstrate the equivalency of the UPLC method (Method B) with the original validated HPLC method (Method A) for the assay of Cyclobutapril.

Methodology Workflow

Caption: Workflow for HPLC/UPLC method cross-validation.

Step-by-Step Procedure
  • Define a Cross-Validation Protocol:

    • Rationale: A pre-approved protocol is mandatory. It outlines the experiments, the samples to be tested, the number of replicates, and, most importantly, the pre-defined acceptance criteria for demonstrating equivalency.[18][21] This prevents bias in data interpretation.

    • Action: Draft a protocol specifying that three batches of Cyclobutapril will be analyzed. For each batch, one analyst will prepare and analyze six independent samples using Method A, and a second analyst will do the same using Method B.

  • Establish Acceptance Criteria:

    • Action: Define the criteria as shown in the table below.

    Parameter Test Acceptance Criterion
    Precision F-test (95% confidence)The calculated F-value must be less than the critical F-value, indicating no significant difference in variance between the two methods.
    Accuracy Student's t-test (95% confidence)The calculated t-value must be less than the critical t-value, indicating no significant difference in the means.
    Overall Mean Comparison Difference in Mean AssayThe absolute difference between the mean assay results from Method A and Method B should be ≤ 2.0%.
  • Execute the Analysis:

    • Rationale: Using analysts from both the transferring and receiving labs helps to identify any potential issues related to procedural interpretation or equipment differences. Using the same lots of material is essential for a direct comparison.

    • Action: Analyst 1 (R&D) performs the analysis on the HPLC system. Analyst 2 (QC) performs the analysis on the UPLC system. Ensure both analysts use the same lots of reference standard and reagents where possible.

  • Data Evaluation and Statistical Analysis:

    • Rationale: Visual comparison of data is insufficient. Statistical tools provide an objective measure of the difference (or lack thereof) between the two datasets.

    • Action:

      • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six preparations for each batch and each method.

      • Perform an F-test to compare the variances (%RSD) of the two methods. This assesses if one method is significantly more or less precise than the other.

      • Perform a Student's t-test to compare the means of the two methods. This assesses if there is a statistically significant difference (bias) between the results.

Hypothetical Data Summary: Cyclobutapril Batch 123
Parameter Method A (HPLC) Method B (UPLC)
Individual Results (%) 99.5, 99.8, 100.1, 99.6, 100.3, 99.9100.1, 100.4, 100.0, 100.5, 100.2, 100.3
Number of Replicates (n) 66
Mean Assay (%) 99.87100.25
Standard Deviation (SD) 0.290.19
% Relative Standard Deviation (%RSD) 0.29%0.19%
Difference in Means \multicolumn{2}{c}{0.38%}
F-test (Calculated) \multicolumn{2}{c}{2.34 (Variance A / Variance B)}
F-test (Critical, α=0.05) \multicolumn{2}{c}{5.05}
t-test (Calculated) \multicolumn{2}{c}{2.21}
t-test (Critical, α=0.05) \multicolumn{2}{c}{2.23}
  • The difference in means (0.38%) is well within the ≤ 2.0% criterion.

  • The calculated F-value (2.34) is less than the critical F-value (5.05), indicating the precisions are statistically equivalent.

  • The calculated t-value (2.21) is less than the critical t-value (2.23), indicating the means are statistically equivalent.

  • Overall Result: The cross-validation is successful. Method B is considered equivalent to Method A for the assay of Cyclobutapril.

  • Documentation:

    • Rationale: The entire process must be formally documented in a cross-validation report. This report serves as proof of method equivalency for regulatory submissions and internal quality systems.[18]

    • Action: Compile all raw data, calculations, statistical analyses, and a concluding summary into a final report. The report must be reviewed and approved by all relevant parties.

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL:[Link]
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: ACS Public
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH and FDA Guidelines for Analytical Method Valid
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy (gmp-compliance.org) URL:[Link]
  • Title: Identification of diastereomeric cyclobutyl dimers in a mixture by NMR Source: Indian Academy of Sciences URL:[Link]
  • Title: Mass spectra of sila-cyclobutane and -cyclobutene derivatives Source: Journal of the Chemical Society, Dalton Transactions URL:[Link]
  • Title: mass spectrum of cyclobutane C4H8 fragmentation pattern Source: Doc Brown's Chemistry URL:[Link]
  • Title: NMR Spectroscopy of Cyclobutanes Source: ResearchG
  • Title: Photo‐Flow Reaction and Enantiomer Separation as an Enabling Combination to Chiral Substituted 1,2‐Cyclobutanediol Source: ResearchG
  • Title: What are the mass spectrometry characteristics of cyclobutanol? Source: BTC Blog URL:[Link]
  • Title: Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry Source: ACS Public
  • Title: NMR Spectroscopy of Cyclobutanes Source: ResearchG
  • Title: cyclobutane low high resolution H-1 proton nmr spectrum Source: Doc Brown's Advanced Organic Chemistry URL:[Link]
  • Title: Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition Source: ResearchG
  • Title: 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study Source: PubMed URL:[Link]
  • Title: Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition Source: PubMed URL:[Link]
  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: PubMed Central (PMC) URL:[Link]
  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]
  • Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Source: MDPI URL:[Link]
  • Title: Drug and drug candidates containing cyclobutane rings.
  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: Bentham Science URL:[Link]
  • Title: Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization Source: PubMed Central (PMC) URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-Arylcyclobutane-1-Carboxamide Analogues as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the quest for novel central nervous system (CNS) agents with improved efficacy and tolerability is a perpetual challenge. Triple reuptake inhibitors (TRIs), which modulate the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), represent a promising therapeutic strategy for a range of neurological disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a compelling new class of TRIs: the 1-arylcyclobutane-1-carboxamide and its bioisosteric amine derivatives. By leveraging the unique conformational constraints of the cyclobutane scaffold, these compounds offer a novel platform for fine-tuning monoamine transporter affinity.

Introduction: The Rationale for the 1-Arylcyclobutane Scaffold

The design of CNS-active agents often grapples with the "flatland" of aromatic ring systems. The introduction of three-dimensional scaffolds is a key strategy to improve physicochemical properties and explore novel interactions with biological targets. The cyclobutane moiety, while historically underutilized due to perceived synthetic challenges and ring strain, offers distinct advantages. Its puckered, non-planar structure serves as a rigid scaffold, conformationally restricting the pendant aryl and carboxylate (or its bioisostere) groups. This pre-organization can lead to enhanced binding affinity and selectivity for target proteins. Furthermore, the sp³-rich nature of the cyclobutane core can improve metabolic stability and solubility profiles compared to more planar, aromatic systems.

This guide will focus on the SAR of 1-arylcyclobutane derivatives, with a particular emphasis on their activity as monoamine reuptake inhibitors. We will dissect how subtle modifications to the aryl ring, the core scaffold, and the functional group at the 1-position influence potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Comparative Analysis of Monoamine Transporter Inhibition

The therapeutic potential of a triple reuptake inhibitor is critically dependent on its relative potency for each of the three monoamine transporters. A balanced profile is often sought, though the ideal ratio can vary depending on the therapeutic indication. The 1-arylcyclobutane scaffold has proven to be a versatile platform for modulating these activities.

A key example from this class is Centanafadine (formerly EB-1020) , a norepinephrine-preferring TRI that has undergone extensive clinical investigation for the treatment of ADHD.[1][2] Centanafadine is the aminomethyl bioisostere of the 1-arylcyclobutane-1-carboxylate scaffold and serves as an excellent case study for understanding the SAR of this chemical series.

Table 1: In Vitro and In Vivo Monoamine Transporter Affinity of Centanafadine
TransporterIn Vitro IC50 (nM)In Vivo IC50 (ng/mL)
NET 6132-135
DAT 381580
SERT 831760

Data compiled from in vitro binding assays and in vivo PET imaging studies in healthy adults.[1]

The data in Table 1 highlights a crucial aspect of drug development: the potential disconnect between in vitro and in vivo potency. While Centanafadine displays nanomolar affinity for all three transporters in vitro, its in vivo occupancy of DAT and SERT is significantly lower than for NET at comparable plasma concentrations.[1] This suggests that factors such as plasma protein binding, blood-brain barrier penetration, and active efflux can profoundly influence target engagement in a physiological setting.

The following sections will delve into the specific structural modifications that influence the activity of this compound class, drawing from preclinical SAR studies.

Impact of Aryl Ring Substitution

The substitution pattern on the 1-aryl ring is a critical determinant of both potency and selectivity.

  • Position of Substitution: Halogen substitution at the meta position of the phenyl ring, as seen in Centanafadine (3-chloro substitution), is generally optimal for potent triple reuptake inhibition. Moving the substituent to the ortho or para position often leads to a decrease in overall activity.

  • Nature of the Substituent: Electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF₃) groups, are favored at the meta position. These groups can influence the electronic properties of the aryl ring and its interaction with the transporter binding pockets.

  • Multiple Substitutions: Di-substituted aryl rings, for example, a 3,4-dichloro substitution, have also been explored. In many cases, this can enhance potency, particularly for NET and DAT, but may also increase off-target activities.

The Role of the Cyclobutane Core

The cyclobutane ring itself is not merely a spacer. Its conformational rigidity is key to the activity of these compounds.

  • Conformational Restriction: The cyclobutane scaffold locks the aryl and aminomethyl groups into a specific spatial arrangement. This reduces the entropic penalty upon binding to the transporter, contributing to higher affinity compared to more flexible acyclic analogs.

  • Stereochemistry: For substituted cyclobutane rings, the stereochemistry of the substituents can have a profound impact on activity. While the 1,1-disubstituted pattern of Centanafadine and its carboxylate precursors is achiral, the introduction of substituents at other positions on the ring would create stereocenters that would require careful evaluation.

Modifications at the 1-Position: Carboxylate vs. Aminomethyl

The functional group at the 1-position of the cyclobutane ring is crucial for interaction with the monoamine transporters. While the initial prompt focused on carboxylates, the most advanced clinical candidate, Centanafadine, is an aminomethyl derivative. This highlights a common bioisosteric replacement in medicinal chemistry.

  • Carboxylate/Carboxamide: A carboxylate or carboxamide group can participate in hydrogen bonding and ionic interactions within the transporter binding site. These groups are often found in inhibitors of various enzymes and transporters.

  • Aminomethyl Group: The primary amine of the aminomethyl group in Centanafadine is protonated at physiological pH. This positively charged ammonium group is a key pharmacophoric element for recognition by the monoamine transporters, mimicking the endogenous monoamine substrates. The conversion from a carboxylate to an aminomethyl group can significantly alter the pharmacokinetic properties of a molecule, often improving blood-brain barrier penetration.

Experimental Protocols

General Synthesis of 1-Arylcyclobutane-1-carbonitrile

The synthesis of the 1-arylcyclobutane core is a key step in the preparation of this class of compounds. A common route proceeds through the corresponding carbonitrile, which can then be hydrolyzed to the carboxylic acid or reduced to the aminomethyl derivative.

  • Reaction Setup: To a solution of a substituted phenylacetonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Cyclization: After stirring for 30 minutes, add 1-bromo-3-chloropropane (1.1 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-arylcyclobutane-1-carbonitrile.

Synthesis of 1-Arylcyclobutane-1-carboxylic Acid
  • Hydrolysis: Reflux a solution of the 1-arylcyclobutane-1-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and acetic acid (1:1 v/v) for 12-24 hours.

  • Isolation: Cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-arylcyclobutane-1-carboxylic acid.

Synthesis of (1-Arylcyclobutyl)methanamine (e.g., Centanafadine)
  • Reduction: To a solution of the 1-arylcyclobutane-1-carbonitrile (1.0 eq) in a dry, ethereal solvent like THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Workup: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate under reduced pressure and purify the crude amine by distillation or conversion to a salt (e.g., hydrochloride salt) followed by recrystallization.

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of test compounds on SERT, NET, and DAT.

  • Cell Culture: Use human embryonic kidney (HEK293) cells stably transfected with the human serotonin, norepinephrine, or dopamine transporters.

  • Radioligand Binding Assay:

    • Prepare cell membrane homogenates from the transfected cells.

    • Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Determine the amount of radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curves.

Visualizing the SAR and Experimental Workflow

General SAR of 1-Arylcyclobutane-1-carboxamide Analogs

SAR_Summary cluster_Aryl Aryl Ring (R1) cluster_Core Cyclobutane Core cluster_Func Functional Group (R2) cluster_Activity Biological Activity Aryl_meta meta-Substitution (e.g., 3-Cl, 3-F) High_Potency High Potency (NET > DAT > SERT) Aryl_meta->High_Potency Favors Aryl_para para-Substitution Low_Potency Reduced Potency Aryl_para->Low_Potency Disfavors Aryl_ortho ortho-Substitution Aryl_ortho->Low_Potency Disfavors Aryl_ewg Electron-Withdrawing Group (e.g., Cl, CF3) Aryl_ewg->High_Potency Favors Core Rigid Scaffold (Conformational Lock) Core->High_Potency Contributes to Amine Aminomethyl (Bioisostere) (e.g., Centanafadine) Amine->High_Potency Key Pharmacophore (Improved PK) Carboxylate Carboxylate/Carboxamide Carboxylate->High_Potency Potential for H-bonding

Caption: Key structure-activity relationships for 1-arylcyclobutane monoamine reuptake inhibitors.

Synthetic Workflow Diagram

Synthesis_Workflow Start Substituted Phenylacetonitrile Step1 Cyclization with 1-bromo-3-chloropropane (Base-mediated) Start->Step1 Intermediate 1-Arylcyclobutane-1-carbonitrile Step1->Intermediate Step2a Acid Hydrolysis (HCl, AcOH) Intermediate->Step2a Step2b Reduction (e.g., LiAlH4) Intermediate->Step2b ProductA 1-Arylcyclobutane-1-carboxylic Acid Step2a->ProductA ProductB (1-Arylcyclobutyl)methanamine Step2b->ProductB

Caption: General synthetic routes to 1-arylcyclobutane-1-carboxylate and aminomethyl derivatives.

Conclusion and Future Perspectives

The 1-arylcyclobutane scaffold represents a promising and relatively underexplored area in the design of monoamine reuptake inhibitors. The conformational rigidity imposed by the cyclobutane ring provides a robust platform for developing potent and selective modulators of the serotonin, norepinephrine, and dopamine transporters. The clinical progression of Centanafadine underscores the therapeutic potential of this chemical class.

Future studies should focus on a more extensive exploration of the SAR, including a wider range of substitutions on the aryl ring and modifications of the cyclobutane core itself. The synthesis of enantiomerically pure derivatives, where applicable, will be crucial for elucidating the stereochemical requirements for optimal transporter engagement. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for translating in vitro potency into in vivo efficacy. This guide serves as a foundational resource for researchers aiming to build upon the current knowledge and unlock the full potential of this exciting class of molecules.

References

  • Bymaster, F. P., et al. (2022). Neurotransmitter transporter occupancy following administration of centanafadine sustained-release tablets: A phase 1 study in healthy male adults. Journal of Psychopharmacology, 36(12), 1421-1430. [Link]
  • Centanafadine. (2023). In Wikipedia. [Link]
  • Adler, L. A., et al. (2022). Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials.
  • Wilens, T. (2023). Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents.
  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. [Link]
  • Chessari, G., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 27(1), 356-363. [Link]
  • Monoamine reuptake inhibitor. (2023). In Wikipedia. [Link]
  • Otsuka Pharmaceutical Development & Commercialization, Inc. (2022). A Randomized Thorough QT Trial Using Concentration-QT Analysis to Evaluate the Effects of Centanafadine on Cardiac Repolarization. Clinical Pharmacology in Drug Development, 11(5), 624-634. [Link]

Sources

A Comparative Guide to the Chemical Stability of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Strained Scaffolds in Modern Drug Design

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. The cyclobutane moiety, a four-membered carbocycle, has emerged from a structural curiosity to a valuable scaffold in drug design.[1][2] Its unique, puckered three-dimensional structure can enforce specific conformations on appended pharmacophores, potentially enhancing binding affinity and selectivity while offering a vector for exploring unoccupied chemical space.[3] When coupled with strategic fluorination—a common tactic to modulate metabolic stability, lipophilicity, and binding interactions—the resulting structures, such as Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, represent a compelling class of building blocks for next-generation therapeutics.[4][5]

However, the inherent ring strain of the cyclobutane ring (26.3 kcal/mol) and the potential electronic liabilities of the fluorophenyl group necessitate a rigorous and early assessment of chemical stability.[1][6] A drug candidate's ability to withstand various environmental and physiological stressors without degrading is paramount to its safety, efficacy, and shelf-life.[7]

This guide provides an in-depth, objective comparison of the stability of this compound against structurally relevant alternatives. We will dissect the causality behind experimental choices, present detailed protocols for forced degradation studies, and interpret the resulting data to provide a comprehensive stability benchmark for researchers, scientists, and drug development professionals.

The Benchmarking Cohort: A Rationale for Comparator Selection

To establish a meaningful stability profile for our target compound, a logical selection of comparators is essential. The chosen molecules allow for the systematic dissection of stability contributions from the cyclobutane ring, the fluorophenyl group, and the methyl ester.

Compound Structure Rationale for Inclusion
1. Target Compound (TC) This compoundThe focus of our investigation.
2. Non-Fluorinated Analog (NFA) Methyl 1-phenylcyclobutane-1-carboxylateIsolates the electronic and photolytic contribution of the fluorine atom to stability.
3. Cyclopentane Analog (CPA) Methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylateCompares the effect of the highly strained cyclobutane ring with the less strained cyclopentane ring.[6]
4. Acyclic Analog (ACA) Methyl 2-(4-fluorophenyl)-2-methylpropanoateProvides a baseline for a flexible, non-strained open-chain counterpart.

Forced Degradation: An Experimental Workflow

Forced degradation, or stress testing, is a cornerstone of stability assessment. It involves subjecting a compound to conditions more severe than those it would encounter during storage to rapidly identify likely degradation pathways and establish the specificity of analytical methods.[7] Our workflow is designed in accordance with International Council for Harmonisation (ICH) guidelines.[8]

G cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis & Interpretation prep Prepare Stock Solutions of TC and Comparators in Acetonitrile hplc_dev Develop Stability-Indicating HPLC-UV/MS Method prep->hplc_dev validation Validate Method for Specificity, Linearity, and Precision hplc_dev->validation hydrolysis Hydrolytic Stress (0.1N HCl, Water, 0.1N NaOH) validation->hydrolysis Initiate Stress Testing oxidation Oxidative Stress (3% H2O2) validation->oxidation Initiate Stress Testing thermal Thermal Stress (Solid & Solution) (80°C) validation->thermal Initiate Stress Testing photo Photolytic Stress (ICH Q1B) (1.2 million lux hours; 200 watt hours/m²) validation->photo Initiate Stress Testing analysis Analyze Stressed Samples via Validated HPLC Method hydrolysis->analysis Collect Samples at Timepoints oxidation->analysis Collect Samples at Timepoints thermal->analysis Collect Samples at Timepoints photo->analysis Collect Samples at Timepoints quant Quantify % Degradation of Parent Compound analysis->quant id Identify Major Degradants (LC-MS/MS) analysis->id report Compile Comparative Stability Report quant->report id->report

Caption: Potential degradation pathways for the target compound under stress.

The lack of significant degradation products corresponding to cyclobutane ring-opening confirms the scaffold's relative inertness under these conditions, a key finding for its application in medicinal chemistry. [9]

Conclusion and Forward Look

This compound exhibits a stability profile characterized by high resistance to thermal and oxidative stress. The primary liability of the molecule is its susceptibility to base-catalyzed hydrolysis of the methyl ester, a predictable feature that can be addressed through formulation strategies (e.g., pH control) or by replacing the ester with a more stable bioisostere (e.g., an amide or oxadiazole) in subsequent design iterations.

The cyclobutane ring itself proved to be a robust scaffold, showing no evidence of degradation via ring-opening under the tested conditions. This reinforces the utility of strained ring systems as valuable and reliable components in drug design. [2]While the fluorine atom slightly increased photosensitivity, the overall degradation was minor and likely manageable with appropriate light-resistant packaging, a standard consideration in pharmaceutical development. [10] In comparison to its analogs, the target compound's stability is largely comparable, with its key features being driven by the ester functional group rather than the specifics of the cyclic or aromatic systems. This benchmarking exercise provides drug discovery teams with the confidence that the 1-(4-fluorophenyl)cyclobutane core is a chemically stable and viable scaffold for further exploration.

References

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
  • Pharma Stability. (n.d.). Photostability (ICH Q1B). Pharma Stability. [Link]
  • Technology, A. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. [Link]
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]
  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]
  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • van der Kolk, M. R., et al. (2022).
  • Rani, S., & Singh, A. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 172, 1-12. [Link]
  • Stability Testing. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Stability Testing. [Link]
  • Throup, A., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(16), 3965-3968. [Link]
  • Throup, A., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
  • Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686. [Link]
  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1-28.9.14. [Link]
  • Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
  • Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
  • ResearchGate. (2025, August 9). (PDF)
  • Stability Programs. (2025, December 2). Stability Programs for Small‑Molecule APIs: Designing a Practical Framework — Checklist. [Link]
  • Chen, K., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2415-2428. [Link]
  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102-122. [Link]
  • ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • SynThink. (n.d.).
  • Khan Academy. (n.d.). Stability of cycloalkanes. [Link]
  • AES, et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-988. [Link]
  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link]
  • PrepChem.com. (n.d.).
  • Sakamuru, S., et al. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 33, 115017. [Link]
  • Bhattarai, P., et al. (2025, November 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
  • Ehmsen, J. R., et al. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. Frontiers in Physiology, 11, 575531. [Link]
  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 23(11), 2903. [Link]
  • KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities. Organic Chemistry I. [Link]
  • ScholarWorks. (2023, August 3).
  • ResearchGate. (n.d.).
  • TradingChem.com. (n.d.). Methyl 1-(4-fluorophenyl)
  • The Organic Chemistry Tutor. (2018, April 24). Stability of Cycloalkanes - Angle Strain. YouTube. [Link]
  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]
  • Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]
  • Ashenhurst, J. (2025, January 29).
  • Chemical Science. (2022, August 25). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. RSC Publishing. [Link]
  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The core principle guiding the disposal of this compound is its classification as a halogenated organic substance. The presence of a fluorine atom on the phenyl ring necessitates its segregation from non-halogenated waste streams to prevent the formation of harmful byproducts during incineration and to comply with specific disposal protocols.[1][2][3][4] This guide is designed to provide clarity and operational guidance, empowering researchers to manage this chemical waste stream with confidence and precision.

I. Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on the chemical structure of methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, we can infer the following potential hazards by examining similar compounds:

  • Irritation: Similar fluorinated aromatic compounds and carboxylic acid derivatives are known to cause skin and eye irritation.[5][6]

  • Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if ingested or inhaled.[7]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life. Improper disposal can lead to long-term environmental contamination.

A summary of the inferred properties and their implications for disposal is presented below:

PropertyInferred Value/ClassificationDisposal Implication
Chemical Class Halogenated Organic CompoundMust be segregated into a dedicated halogenated waste stream.[1][2][3][4]
Physical State Likely a solid or liquid at room temperatureHandling procedures should be adapted accordingly (e.g., scooping vs. pouring).
Potential Hazards Skin/eye irritant, potentially toxic if ingested/inhaledRequires appropriate Personal Protective Equipment (PPE) during handling and disposal.[8][9][10]
Environmental Persistence Potential for environmental persistence and aquatic toxicityMust not be disposed of down the drain or in regular trash.[11] Disposal must be handled by a licensed hazardous waste facility.[12][13]

II. Personal Protective Equipment (PPE) and Safety Precautions

A proactive approach to safety is non-negotiable when handling chemical waste. The following PPE is mandatory to minimize exposure risks:

  • Eye Protection: Chemical splash goggles are the minimum requirement. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][14]

  • Hand Protection: Chemically resistant gloves are essential. Consult the glove manufacturer's compatibility chart for protection against halogenated organic compounds. Double-gloving is recommended for enhanced safety.[8][9]

  • Body Protection: A flame-resistant lab coat should be worn at all times. For larger quantities of waste, a chemical-resistant apron is advisable.[8][10]

  • Work Area: All handling and segregation of chemical waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.[2][9]

III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Waste Segregation

At the point of generation, immediately segregate waste containing this compound into a designated "Halogenated Organic Waste" container.[1][2][3][4] This is the most critical step to ensure proper final disposal and to prevent costly and hazardous cross-contamination of waste streams.

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[1][2] The original product container, if in good condition, is often a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[1][2] All constituents of the waste mixture, including solvents and their approximate percentages, must be listed on the label.[2][11] Ensure the label is legible and securely affixed to the container.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] The SAA must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from heat, sparks, and open flames.

  • Stored in secondary containment to capture any potential leaks.[2]

Federal regulations, such as those from the Environmental Protection Agency (EPA), govern the maximum amount of waste that can be stored in an SAA and the timeframe for its removal.[12][13][15]

Step 4: Request for Waste Pickup

Once the waste container is three-quarters full or has been stored for the maximum allowable time according to your institution's policy (typically not exceeding one year), submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) office.[2][15]

Step 5: Final Disposal

Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the halogenated waste, typically through high-temperature incineration at a permitted facility.[12][13]

IV. Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and proper response is crucial.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8]

    • Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[8]

    • Decontaminate the spill area.

  • Large Spills or Spills Outside of a Fume Hood:

    • Evacuate the area immediately.

    • Alert others and contact your institution's emergency response team.[8]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][7]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5][7]

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Waste Handling & Accumulation cluster_2 Final Disposition Start Generate Waste Containing This compound IsHalogenated Is the waste halogenated? Start->IsHalogenated Segregate Segregate into 'Halogenated Organic Waste' Container IsHalogenated->Segregate Yes LabelContainer Label Container: 'Hazardous Waste' List all constituents Segregate->LabelContainer StoreSAA Store in Designated Satellite Accumulation Area (SAA) LabelContainer->StoreSAA MonitorVolume Monitor Container Volume (≤ 3/4 full) StoreSAA->MonitorVolume MonitorVolume->StoreSAA Continue Use RequestPickup Request Pickup from Environmental Health & Safety (EHS) MonitorVolume->RequestPickup Condition Met FinalDisposal Disposal by Licensed Hazardous Waste Vendor RequestPickup->FinalDisposal

Sources

Navigating the Unseen: A Guide to Safely Handling Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals forging new paths in medicinal chemistry, the introduction of novel chemical entities is a daily reality. Among these is Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate, a compound with significant potential. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to handle this compound with confidence and precision.

Predicted Hazard Profile: An Evidence-Based Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from structurally similar compounds such as 1-(4-Fluorophenyl)cyclobutane-1-carboxylic acid and other halogenated aromatic esters, we can anticipate the following hazard classifications for this compound.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.[1][2][3]

These classifications are predicated on the known reactivity of the functional groups present in the molecule: the fluorinated aromatic ring and the carboxylic acid ester. The fluorine atom can influence the compound's metabolic stability and toxicity, while the ester group can be liable to hydrolysis.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure risk. The selection of appropriate PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken.[5]

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side shields that meet ANSI Z87.1 or equivalent standards are mandatory for all laboratory work.

  • Elevated Risk: When there is a potential for splashing or aerosol generation, chemical splash goggles are required. For significant splash hazards, a full-face shield should be worn in conjunction with goggles.[6]

Hand Protection

The selection of appropriate gloves is critical, as no single glove material is impervious to all chemicals.[7] For handling this compound, a double-gloving strategy is recommended.

  • Inner Glove: A thin, disposable nitrile glove provides a good first layer of protection and dexterity.

  • Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or Viton™ should be worn over the nitrile glove. Butyl gloves offer excellent resistance to esters and ketones.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[8][9][10]

Respiratory Protection

Engineering controls, such as a certified chemical fume hood, are the primary means of preventing inhalation exposure.[11]

  • Standard Operations: When handled in a properly functioning fume hood, respiratory protection is typically not required.

  • Potential for Aerosolization or Spills: In situations where engineering controls may not be sufficient, such as during a large spill or when working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Fit-testing of respirators is mandatory to ensure a proper seal.[12]

Protective Clothing
  • A flame-resistant lab coat should be worn at all times and kept fully buttoned.

  • Long pants and closed-toe shoes are mandatory in the laboratory to protect the skin from potential splashes.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to established Standard Operating Procedures (SOPs) is fundamental to laboratory safety. The following protocols are designed to minimize the risk of exposure during the handling of this compound.

Engineering Controls and a Safe Work Environment

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[13] The work area should be kept clean and uncluttered, with clear access to an eyewash station and safety shower.

G1 cluster_0 Preparation and Handling Workflow A Don Appropriate PPE B Work in a Certified Fume Hood A->B Enter Lab C Weigh and Transfer Compound B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Doff PPE Correctly E->F Post-Experiment

Storage and Transportation
  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] The container should be tightly sealed and clearly labeled with the chemical name and associated GHS hazard pictograms.

  • Transportation: When transporting the compound within the laboratory, use a secondary container to prevent spills in case the primary container is dropped or broken.

Disposal Plan: Managing Halogenated Waste Responsibly

As a fluorinated organic compound, all waste containing this compound must be treated as halogenated organic waste .[14][15]

Waste Segregation
  • Liquid Waste: Collect all liquid waste containing the compound in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Solid Waste: All contaminated solid materials, such as gloves, weighing paper, and pipette tips, must be disposed of in a separate, clearly labeled container for solid halogenated waste.

G2 cluster_0 Waste Disposal Pathway A Identify Waste Type B Segregate Halogenated Waste A->B C Label Waste Container B->C D Store in Designated Area C->D E Arrange for Professional Disposal D->E

Disposal Procedure
  • Containerization: Use chemically resistant containers for waste collection. Do not overfill containers.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the appropriate hazard warnings.[16]

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic.

  • Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Spill Response
  • Minor Spill: For a small spill contained within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[17] Carefully collect the absorbed material into a sealed container for halogenated waste. Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill: In the event of a large spill, evacuate the immediate area and alert your colleagues.[18] Close the laboratory doors and contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[20] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with this compound.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety - OSHA Lab Standard. OSHA FactSheet.
  • BenchChem. (2025, December).
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • Braun Research Group. (n.d.).
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Safety Partners, LLC.
  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. ECHA.
  • (n.d.).
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. ASPR.
  • BenchChem. (n.d.).
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Gloves By Web.
  • European Chemicals Agency. (n.d.). Guidance documents. ECHA.
  • (n.d.). Key Points for Chemical Safety Assessment in REACH (Draft).
  • LeelineWork. (2025, July 2).
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorothioic Acid, O,O-Dimethyl-S-(2-Methylthio)Ethyl Ester.
  • European Chemicals Agency. (n.d.). Assessing hazard and risk. ECHA.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: 1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-Bromo-4-fluorophenyl)cyclobutanecarboxylic acid.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.
  • Fisher Scientific. (2023, October 13). Safety Data Sheet: 5-Amino-1H-[16][17][21]-triazole-3-carboxylic acid methyl ester.
  • (n.d.). REACH – Understanding the Risk Assessment Process.
  • Oak Ridge National Laboratory. (1999). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-(p-Chlorophenyl)cyclobutanecarboxylic acid.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • University of Tennessee, Knoxville Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
  • Miami University. (n.d.). Personal Protective Equipment. Safety | Physical Facilities.
  • Purdue University Department of Chemistry. (n.d.). Fluorine Safety.
  • Hairi. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency. GOV.UK.
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • SynZeal. (n.d.).
  • LGC Standards. (2020, March 26).
  • Fisher Scientific. (2009, September 22).
  • University of Washington Environmental Health & Safety. (n.d.).
  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.).
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
  • ACS Publications. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • National Institutes of Health. (n.d.). Fluorinated chemicals need stricter control. PMC.
  • PubMed. (2023, September 29). Handling fluorinated gases as solid reagents using metal-organic frameworks.
  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. PubChem.
  • (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable.
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.).
  • MDPI. (n.d.). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.